4-Hydroxylysine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O3 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,6-diamino-4-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H14N2O3/c7-2-1-4(9)3-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11) |
InChI Key |
ASYBZHICIMVQII-UHFFFAOYSA-N |
SMILES |
C(CN)C(CC(C(=O)O)N)O |
Canonical SMILES |
C(CN)C(CC(C(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
The Unseen Architect: A Technical Guide to the Biological Role of 4-Hydroxylysine Post-Translational Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-translational modification of lysine (B10760008) to 4-hydroxylysine (4-Hyl) is a critical enzymatic process with profound implications for protein structure and function, most notably in the biosynthesis and stability of collagens. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its enzymatic regulation, its pivotal role in collagen architecture, and its emerging functions in cellular signaling. We present a comprehensive overview of the methodologies used to study this modification, including quantitative data on its distribution and impact, detailed experimental protocols, and visual representations of the key molecular pathways. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, offering insights into the therapeutic potential of targeting the this compound modification pathway in various pathological conditions.
Introduction
The hydroxylation of lysine residues to form this compound is a crucial post-translational modification (PTM) that primarily occurs on procollagen (B1174764) chains within the lumen of the endoplasmic reticulum. This modification is catalyzed by a family of enzymes known as lysyl hydroxylases. The resulting this compound residues serve two principal functions: they act as attachment sites for carbohydrate moieties (galactosylation and subsequent glucosylation) and are essential precursors for the formation of stable, covalent cross-links that provide collagen fibrils with their characteristic tensile strength and mechanical stability.
Defects in this compound formation are associated with severe connective tissue disorders, such as Ehlers-Danlos syndrome kyphoscoliotic type (EDS-VI), highlighting the critical importance of this modification in human health. Furthermore, the enzymatic machinery responsible for lysine hydroxylation is implicated in a variety of fibrotic diseases and cancer, making it a compelling target for therapeutic intervention. This guide will delve into the core aspects of this compound's biological role, providing the technical details necessary for its study and potential therapeutic manipulation.
The Enzymatic Machinery of Lysine Hydroxylation
The conversion of lysine to this compound is catalyzed by lysyl hydroxylases (LHs), which are non-heme iron (II) and 2-oxoglutarate-dependent dioxygenases. In humans, there are three known lysyl hydroxylase isoenzymes (LH1, LH2, and LH3), each encoded by a distinct gene (PLOD1, PLOD2, and PLOD3, respectively)[1].
These enzymes require molecular oxygen, Fe²⁺, 2-oxoglutarate, and ascorbate (B8700270) (vitamin C) as co-factors for their catalytic activity[1]. A deficiency in vitamin C, as seen in scurvy, leads to impaired lysyl and prolyl hydroxylation, resulting in the production of unstable collagen and the characteristic symptoms of the disease.
-
LH1 (PLOD1): Primarily hydroxylates lysine residues in the helical regions of collagen, which are crucial for the formation of intermolecular cross-links. Mutations in the PLOD1 gene are the primary cause of Ehlers-Danlos syndrome, kyphoscoliotic type[1].
-
LH2 (PLOD2): Specifically hydroxylates lysine residues in the telopeptide regions of collagen. These hydroxylated telopeptide lysines are essential for the formation of mature, stable collagen cross-links.
-
LH3 (PLOD3): Is a multifunctional enzyme possessing lysyl hydroxylase, galactosyltransferase, and glucosyltransferase activities. It is involved in both the hydroxylation of lysine residues and the subsequent glycosylation of the newly formed hydroxylysine[2][3].
Quantitative Distribution and Impact of this compound
The abundance of this compound varies significantly across different collagen types and tissues, reflecting the diverse functional requirements of these tissues. This differential hydroxylation influences the type and extent of collagen cross-linking, thereby modulating the biomechanical properties of the extracellular matrix.
Table 1: Molar Ratio of Hydroxyproline (Hyp) to Hydroxylysine (Hyl) in Various Human Tissues
| Tissue | Collagen Type Predominantly Present | Molar Ratio (Hyp/Hyl) | Reference |
| Skin | Type I & III | 5.8 | [4] |
| Tendon | Type I | 5.3 | [4] |
| Bone | Type I | 4.9 | [4] |
| Aorta | Type I & III | 3.6 | [4] |
| Cartilage | Type II | 2.1 | [4] |
| Annulus Fibrosus | Type I & II | 3.4 | [4] |
| Nucleus Pulposus | Type II | 2.2 | [4] |
This table is derived from data presented in the referenced literature and provides an indication of the relative abundance of hydroxylysine in different tissues.
The presence of this compound also has a direct impact on the thermal stability of the collagen triple helix, although the effect is more complex than that of 4-hydroxyproline.
Table 2: Effect of Lysyl Hydroxylation on the Melting Temperature (Tm) of Type I Collagen
| Collagen Source | Degree of Lysyl Hydroxylation (residues/α-chain) | Melting Temperature (Tm) of Triple Helix (°C) | Melting Temperature (Tm) of in vitro Fibrils (°C) | Reference |
| Human Control Skin | 0.14 | 41.4 | 49.3 | [5] |
| Human Control Bone | 0.10 | 43.3 | 47.9 | [5] |
| Underhydroxylated Bone | 0.06 | 41.3 | 45.4 | [5] |
| Overhydroxylated Bone | - | ~42.3 | - | [5] |
This table summarizes data on the influence of lysine hydroxylation on the thermal stability of collagen, indicating that while it has a modest effect on the triple helix stability, it significantly impacts the stability of self-assembled fibrils.
Role of this compound in Signaling Pathways
Beyond its well-established structural role in collagen, emerging evidence suggests that this compound and the enzymes that generate it are involved in cellular signaling processes.
LH3 in TGF-β and Wnt/β-catenin Signaling
Lysyl hydroxylase 3 (LH3) has been implicated in the regulation of key signaling pathways involved in fibrosis and cancer. Studies have shown that LH3 expression can be regulated by both the Transforming Growth Factor-β (TGF-β)/Smad3 and the Wnt/β-catenin signaling pathways[6]. In the context of pulmonary fibrosis, TGF-β1 induces the expression of LH3, leading to increased collagen deposition[6]. Conversely, inhibition of the Wnt/β-catenin pathway can downregulate LH3 expression, suggesting a complex interplay between these signaling cascades in the control of extracellular matrix remodeling[6].
This compound and Cell Adhesion
The hydroxylation of lysine residues within collagen can influence how cells interact with the extracellular matrix. While the direct role of this compound in focal adhesion signaling is an area of active research, it is known that integrins, the primary receptors for collagen, recognize specific sequences within the collagen triple helix. The post-translational modifications within these recognition sites, including hydroxylation, can modulate integrin binding affinity and subsequent downstream signaling events, such as the activation of Focal Adhesion Kinase (FAK)[7][8]. Glycosylation of hydroxylysine residues has been shown to down-regulate the binding of certain integrins to collagen.
Experimental Protocols
A thorough understanding of this compound's biological role necessitates robust experimental methodologies. This section provides detailed protocols for key experiments.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of post-translationally modified amino acids.
Protocol:
-
Protein Hydrolysis:
-
Excise and weigh the tissue of interest.
-
Lyophilize the tissue to a constant weight.
-
Add 6 M HCl to the dried tissue in a sealed, vacuum-purged glass tube.
-
Hydrolyze at 110°C for 24 hours.
-
Remove the HCl by evaporation under a stream of nitrogen.
-
Re-dissolve the hydrolysate in a suitable buffer (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Use a reversed-phase C18 column.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Inject the hydrolyzed sample.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Monitor specific precursor-to-product ion transitions for lysine and this compound.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
Lysyl Hydroxylase Activity Assay (Fluorometric)
This assay measures the activity of lysyl hydroxylases by detecting the hydrogen peroxide produced during the hydroxylation reaction.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8).
-
Substrate Solution: Prepare a solution of a synthetic peptide substrate containing lysine residues (e.g., (Pro-Pro-Gly)n).
-
Cofactor Solution: Prepare a solution containing 2-oxoglutarate, FeSO₄, and ascorbate in the assay buffer.
-
Detection Reagent: Prepare a working solution of a fluorometric probe (e.g., Amplex Red) and horseradish peroxidase (HRP) in the assay buffer.
-
-
Assay Procedure:
-
Add the enzyme extract (from cell or tissue homogenates) to a 96-well microplate.
-
Add the substrate solution and the cofactor solution to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Add the detection reagent to each well.
-
Incubate at room temperature, protected from light, for 15-30 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-560/590 nm for Amplex Red).
-
Include appropriate controls (e.g., no enzyme, no substrate) to determine background fluorescence.
-
References
- 1. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. Comparative study on the thermostability of collagen I of skin and bone: influence of posttranslational hydroxylation of prolyl and lysyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysyl hydroxylase 3 increases collagen deposition and promotes pulmonary fibrosis by activating TGFβ1/Smad3 and Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Focal Adhesion Kinase Modulates Cell Adhesion Strengthening via Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Collagen Stability: A Technical Guide to the Biosynthesis of 4-Hydroxylysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-translational modification of lysine (B10760008) to 4-hydroxylysine is a critical step in the biosynthesis of collagen, the most abundant protein in mammals. This hydroxylation event, catalyzed by a family of enzymes known as lysyl hydroxylases, is fundamental to the stability of collagen cross-links and the overall integrity of the extracellular matrix.[1] Dysregulation of this pathway is implicated in a variety of connective tissue disorders, making the enzymes involved attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the biosynthesis of this compound from lysine, including the core enzymatic reaction, quantitative kinetic data, detailed experimental protocols, and a visualization of the regulatory pathway.
The Enzymatic Reaction: Lysyl Hydroxylase
The conversion of lysine to this compound occurs within the cisternae of the rough endoplasmic reticulum.[1] The reaction is catalyzed by lysyl hydroxylases (LHs), which are non-heme iron, 2-oxoglutarate-dependent dioxygenases.[2][3] In humans, there are three known lysyl hydroxylase isoenzymes (LH1, LH2, and LH3), encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively.[1]
The overall reaction is as follows:
[procollagen]-L-lysine + 2-oxoglutarate + O₂ → [procollagen]-(2S,5R)-5-hydroxy-L-lysine + succinate (B1194679) + CO₂[3]
This reaction requires several essential cofactors:
-
Fe²⁺: As a central catalytic component.[2]
-
2-oxoglutarate: As a co-substrate that is decarboxylated to succinate.[2][4]
-
O₂: As the oxidizing agent.[2]
-
Ascorbate (B8700270) (Vitamin C): While not consumed in every catalytic cycle, ascorbate is crucial for maintaining the iron atom in its reduced Fe²⁺ state, thereby ensuring enzyme activity.[2][5]
Quantitative Data
The kinetic parameters of lysyl hydroxylases have been studied to understand their efficiency and substrate affinity. Below is a summary of available quantitative data.
| Parameter | Value | Enzyme Source | Substrate | Conditions | Reference |
| Apparent Km for Fe²⁺ | ~1.5 µM | Chick embryo | Protocollagen | pH 7.4 | [2] |
| Apparent Km for 2-oxoglutarate | ~40 µM | Chick embryo | Protocollagen | pH 7.4 | [2] |
| Apparent Km for O₂ | ~5% (v/v) | Chick embryo | Protocollagen | pH 7.4 | [2] |
| Apparent Km for Ascorbate | ~40 µM | Chick embryo | Protocollagen | pH 7.4 | [2] |
| Apparent Km for Peptide Substrate | Varies | Recombinant human LH1, LH2, LH3 | Synthetic peptides | - | [6] |
| Optimal pH | 7.0 - 8.0 | - | - | - | [7] |
| Optimal Temperature | ~37 °C | - | - | - | [8] |
Abundance of this compound in Different Collagen Types:
The extent of lysine hydroxylation varies significantly among different collagen types and tissues, reflecting the specialized functions of the lysyl hydroxylase isoenzymes.
| Collagen Type | Tissue | Hydroxylysine Content (residues/1000 amino acids) | Notes | Reference |
| Type I | Bone, Tendon, Skin | ~5-7 | Primarily hydroxylated by LH1.[9][10] | [11] |
| Type II | Cartilage | ~15-20 | Higher levels of hydroxylation and subsequent glycosylation. | [12] |
| Type IV | Basement membranes | >20 | Highly hydroxylated and glycosylated, primarily by LH3. | [13] |
Experimental Protocols
Lysyl Hydroxylase Activity Assay (Luminescence-Based)
This protocol is adapted from a high-throughput screening assay and measures the production of succinate, a co-product of the hydroxylation reaction.[14]
Materials:
-
Recombinant human lysyl hydroxylase (e.g., LH2)
-
Synthetic peptide substrate (e.g., [IKG]₃)
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100
-
Cofactor Stock Solutions:
-
FeCl₂: 10 mM in 10 mM HCl (prepare fresh)
-
α-ketoglutarate (α-KG): 10 mM in water
-
Ascorbic acid: 100 mM in water
-
-
Succinate Glo™ JMJC Demethylase Assay kit (Promega)
-
White 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Enzyme Preparation: Prepare a 1.67X LH2 enzyme mix in assay buffer.
-
Compound/Inhibitor Addition: Add 2 µL of the test compound (dissolved in DMSO) or DMSO control to the wells of a 384-well plate.
-
Enzyme Addition: Add 6 µL of the 1.67X LH2 mix to each well and incubate for 30 minutes at room temperature.
-
Substrate Mix Preparation: Prepare a 5X substrate mix containing the peptide substrate, α-KG, ascorbic acid, and FeCl₂ in assay buffer.
-
Reaction Initiation: Start the reaction by adding 2 µL of the 5X substrate mix to each well. Final concentrations should be approximately 1 µM LH2, 1000 µM [IKG]₃ peptide, 10 µM α-KG, 100 µM ascorbic acid, and 10 µM FeCl₂.
-
Incubation: Incubate the reaction plate at 37°C for 90 minutes.
-
Succinate Detection: a. Add 10 µL of Succinate Detection Reagent I to each well to quench the reaction and initiate the conversion of succinate to ATP. b. Incubate for 60 minutes at room temperature. c. Add 20 µL of Succinate Detection Reagent II to each well to convert ATP to a luminescent signal. d. Incubate for 10 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of succinate produced and thus to the lysyl hydroxylase activity.
Detection and Quantification of this compound by Mass Spectrometry
This method allows for the direct identification and quantification of hydroxylysine in protein samples.[15]
Materials:
-
Protein sample (e.g., purified collagen)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Orbitrap)
Procedure:
-
Protein Denaturation and Reduction: a. Denature the protein sample in a suitable buffer (e.g., 8 M urea). b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylation: Alkylate free cysteine residues by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: a. Dilute the sample to reduce the urea (B33335) concentration to less than 1 M. b. Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w). c. Incubate overnight at 37°C.
-
Sample Cleanup: Desalt the peptide digest using a C18 solid-phase extraction cartridge.
-
LC-MS Analysis: a. Reconstitute the dried peptides in a solution of 0.1% formic acid. b. Inject the sample onto a reverse-phase LC column and separate the peptides using a gradient of acetonitrile in 0.1% formic acid. c. Analyze the eluting peptides using a high-resolution mass spectrometer.
-
Data Analysis: a. Search the MS/MS data against a protein database, specifying a variable modification of +16 Da on lysine residues. b. Manually validate the spectra corresponding to peptides containing hydroxylysine to confirm the modification site. c. Quantify the abundance of the modified peptide relative to its unmodified counterpart by comparing the peak areas from the extracted ion chromatograms.
Signaling Pathways and Experimental Workflows
Biosynthesis Pathway of this compound
Caption: Biosynthesis of this compound from lysine in the rough endoplasmic reticulum.
Experimental Workflow for Studying Lysyl Hydroxylase Activity
Caption: A typical experimental workflow for a luminescence-based lysyl hydroxylase assay.
Conclusion
The biosynthesis of this compound is a fundamental post-translational modification essential for the proper structure and function of collagen. A thorough understanding of the enzymes, kinetics, and regulatory mechanisms involved in this pathway is crucial for researchers in connective tissue biology and for professionals in drug development targeting diseases associated with collagen abnormalities. The methods and data presented in this guide provide a solid foundation for further investigation into this critical biological process.
References
- 1. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Studies on the lysyl hydroxylase reaction. I. Initial velocity kinetics and related aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EC 1.14.11.4 [iubmb.qmul.ac.uk]
- 4. Development of a convenient peptide-based assay for lysyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin C - Wikipedia [en.wikipedia.org]
- 6. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. Lysyl hydroxylase 2 mediated collagen post-translational modifications and functional outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Posttranslational Modifications in Type I Collagen from Different Tissues Extracted from Wild Type and Prolyl 3-Hydroxylase 1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. celloptimum.se [celloptimum.se]
- 13. Post-translational modification of type IV collagen with 3-hydroxyproline affects its interactions with glycoprotein VI and nidogens 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Function of Lysyl Hydroxylase in 4-Hydroxylysine Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of lysyl hydroxylase (LH), a critical enzyme in the post-translational modification of collagen. We will delve into its biochemical mechanism, isoform specificity, regulation, and the experimental protocols used for its study. The formation of 4-hydroxylysine, catalyzed by LH, is an essential step for the stability and function of collagen, making this enzyme a key player in tissue integrity and a potential target for therapeutic intervention in various diseases.
Core Function and Biochemical Mechanism
Lysyl hydroxylases (LH), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenases, are enzymes that catalyze the hydroxylation of specific lysine (B10760008) residues to form 5-hydroxylysine (B44584) (often referred to as this compound in the context of its position on the lysine side chain)[1]. This post-translational modification occurs in the lumen of the endoplasmic reticulum after collagen synthesis[1]. The resulting hydroxylysine residues are crucial for the formation of stable collagen cross-links and serve as attachment sites for carbohydrates, both of which are vital for the tensile strength of connective tissues[2][3][4].
The enzymatic reaction is complex, requiring several substrates and cofactors:
-
Substrates : A lysine residue within a procollagen (B1174764) polypeptide chain, molecular oxygen (O₂), and α-ketoglutarate (also known as 2-oxoglutarate)[5][6].
-
Cofactors : Ferrous iron (Fe²⁺) and ascorbate (B8700270) (Vitamin C)[1][7][8].
The reaction mechanism involves the incorporation of one oxygen atom into the lysine substrate and the other into α-ketoglutarate, which is decarboxylated to form succinate (B1194679) and CO₂[9]. Kinetic studies have revealed that the reaction follows an ordered binding sequence where Fe²⁺ binds first, followed by α-ketoglutarate, O₂, and finally the peptide substrate[5][10]. The products are then released in a specific order[10]. Ascorbate is not consumed in every catalytic cycle but is required to reduce the enzyme-iron complex if it becomes oxidized, thereby reactivating the enzyme[5][10].
Isoforms and Substrate Specificity
In humans, three lysyl hydroxylase isoforms (LH1, LH2, and LH3) have been identified, encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively[1]. These isoforms exhibit distinct substrate specificities, which accounts for the differential hydroxylation patterns observed across various collagen types and tissues[3][11].
-
LH1 and LH3 : These isoforms are primarily responsible for hydroxylating lysine residues within the triple-helical domains of collagen chains (in the sequence -X-Lys-Gly-)[1][12]. LH3 also possesses glycosyltransferase activity, enabling it to add galactose and glucose to the newly formed hydroxylysine residues[1][6].
-
LH2 : This isoform, particularly the LH2b splice variant, specifically hydroxylates lysine residues in the non-helical telopeptide regions of fibrillar collagens[1][3][13]. This telopeptide hydroxylation is a prerequisite for the formation of specific, highly stable collagen cross-links that are critical for the mechanical integrity of tissues like bone and skin[12][14].
The differential expression and regulation of these isoforms determine the type and density of collagen cross-links, thereby influencing the biomechanical properties of the extracellular matrix[3][15].
| Table 1: Characteristics of Human Lysyl Hydroxylase Isoforms | |||
| Isoform | Gene | Primary Substrate Region | Key Functions & Associated Pathologies |
| LH1 | PLOD1 | Helical domain of collagen[1][12] | Essential for helical lysine hydroxylation. Deficiency causes Ehlers-Danlos Syndrome, Kyphoscoliotic type (EDS-VI), characterized by severe muscle hypotonia and joint laxity[1][16]. |
| LH2 | PLOD2 | Telopeptide domain of collagen[3][13] | Critical for telopeptide lysine hydroxylation, leading to stable cross-link formation. Overexpression is linked to fibrosis and cancer metastasis[14]. Mutations are associated with Bruck syndrome[16]. |
| LH3 | PLOD3 | Helical domain of collagen[1][7] | Bifunctional enzyme with both lysyl hydroxylase and collagen glycosyltransferase activities[1][6]. |
Enzyme Kinetics and Regulation
The activity of lysyl hydroxylase is governed by the availability of its substrates and cofactors. The affinity of the enzyme for its substrates can be quantified by the Michaelis constant (Kₘ). While values vary depending on the isoform and experimental conditions, they provide insight into the enzyme's function.
| Table 2: Apparent Kₘ Values for Lysyl Hydroxylase | ||
| Substrate/Cofactor | Apparent Kₘ (µM) | Source |
| α-ketoglutarate | ~40 | [5] |
| Fe²⁺ | ~5 | [5] |
| Ascorbate | ~40 | [5] |
| O₂ | ~5% (gas phase) | [5] |
| Synthetic Peptide Substrates | Varies (e.g., 20-1000 µM) | [3] |
Regulation of LH occurs at multiple levels. The expression of LH genes can be influenced by various factors. For instance, ascorbate and hydralazine (B1673433) have been shown to upregulate LH activity and mRNA levels in fibroblasts from patients with Ehlers-Danlos syndrome type VI[17]. In human kidney cells and skin fibroblasts, the alternative splicing of LH2, which determines its substrate specificity, can be regulated by cell density and the protein synthesis inhibitor cycloheximide[15]. This suggests a complex regulatory network that fine-tunes collagen modification according to cellular needs.
Experimental Protocols for Measuring Activity
Several methods have been developed to assay LH activity. Early methods often relied on radiolabeled substrates, which, while accurate, can be cumbersome[9][18]. More recent developments have focused on creating convenient, high-throughput assays suitable for drug screening.
A. HPLC-Based Assay Protocol
This method directly monitors the formation of the hydroxylysine-containing peptide product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[9].
-
Substrate Synthesis : Synthesize peptide substrates (e.g., using Fmoc solid-phase methodology) designed to be specific for LH isoforms[9].
-
Enzymatic Reaction : Incubate the purified recombinant LH enzyme with the peptide substrate in an assay buffer containing all necessary cofactors (HEPES buffer pH 7.4, FeSO₄, α-ketoglutarate, DTT, and ascorbate).
-
Reaction Quenching : Stop the reaction at various time points by adding an acid (e.g., trifluoroacetic acid).
-
Derivatization : Derivatize the peptide products with a fluorescent tag (e.g., dansyl chloride) to enhance detection[9].
-
HPLC Analysis : Separate the substrate and the hydroxylated product using RP-HPLC with a suitable gradient.
-
Quantification : Quantify the peak areas corresponding to the substrate and product. The rate of product formation is used to determine enzyme activity and kinetics[9].
B. High-Throughput Luminescence-Based Assay
This modern assay is designed for screening large compound libraries to identify LH inhibitors. It indirectly measures LH activity by quantifying the succinate produced during the reaction[14][19].
-
Assay Setup : In a 384-well plate, combine the LH enzyme (e.g., LH2), peptide substrate, and cofactors (FeCl₂, α-KG, ascorbate) in an optimized assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100)[19]. Add test compounds for inhibitor screening.
-
Enzymatic Reaction : Incubate the plate at a controlled temperature (e.g., 37°C) to allow the hydroxylation reaction to proceed.
-
Succinate Detection (Step 1) : Add a "Succinate Detection Reagent I" to quench the LH reaction and initiate a coupled enzymatic reaction that converts the succinate product to ATP[19]. Incubate for 60 minutes.
-
Luminescence Readout (Step 2) : Add a "Succinate Detection Reagent II", which contains luciferase. This enzyme uses the newly generated ATP to produce light[19].
-
Data Acquisition : After a brief incubation (e.g., 10 minutes), read the luminescence signal using a plate reader. The light intensity is directly proportional to the amount of succinate produced, and thus to the LH activity[19].
Relevance to Drug Development
The critical role of lysyl hydroxylases in collagen maturation makes them attractive targets for drug development, particularly in diseases characterized by abnormal collagen deposition.
-
Fibrosis and Cancer : Elevated levels and activity of LH2 are strongly associated with fibrosis and cancer metastasis[14]. The excessive cross-linking of collagen mediated by LH2 increases tissue stiffness, which promotes tumor progression[14]. Therefore, developing specific small-molecule inhibitors against LH2 is a promising therapeutic strategy to combat these conditions[19][20].
-
Inhibitors : Various compounds can inhibit LH activity. Some act by competing with the enzyme's cofactors or substrates. For example, Zn²⁺ is a competitive inhibitor with respect to Fe²⁺, and several citric acid cycle intermediates compete with α-ketoglutarate[10]. The development of potent and specific inhibitors is an active area of research, with high-throughput screening campaigns identifying promising lead compounds for further development[14][19].
| Table 3: Examples of Lysyl Hydroxylase Inhibitors | |||
| Inhibitor | Mechanism/Type | Competitive With | Reference |
| Succinate | Product Inhibition | α-ketoglutarate | [10] |
| Zn²⁺ | Competitive | Fe²⁺ | [10] |
| Citrate, Isocitrate | Competitive | α-ketoglutarate | [10] |
| Nitroblue tetrazolium | Competitive | O₂ | [10] |
| Homogentisic acid | Competitive | Ascorbate | [10] |
| Epinephrine | Non-competitive | All cosubstrates | [10] |
Conclusion
Lysyl hydroxylase is a multifaceted enzyme essential for the structural integrity of collagen and the proper function of connective tissues. Its various isoforms provide a sophisticated mechanism for regulating the biomechanical properties of the extracellular matrix. Understanding the detailed function, kinetics, and regulation of these enzymes is not only fundamental to cell biology but also opens new avenues for therapeutic intervention. The development of specific LH inhibitors, particularly for LH2, holds significant promise for the treatment of fibrotic diseases and cancer, making continued research in this area a high priority for the scientific and drug development communities.
References
- 1. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 2. solnul.com [solnul.com]
- 3. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysine post-translational modifications of collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the lysyl hydroxylase reaction. I. Initial velocity kinetics and related aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular architecture of the multifunctional collagen lysyl hydroxylase and glycosyltransferase LH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Development of a convenient peptide-based assay for lysyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the lysyl hydroxylase reaction. II. Inhibition kinetics and the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lack of collagen type specificity for lysyl hydroxylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Enzymatic and non-enzymatic functions of the lysyl oxidase family in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a High-Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small-Molecule Inhibitors against LH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tissue-specific expression and regulation of the alternatively-spliced forms of lysyl hydroxylase 2 (LH2) in human kidney cells and skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 17. The mRNA and the activity of lysyl hydroxylase are up-regulated by the administration of ascorbate and hydralazine to human skin fibroblasts from a patient with Ehlers-Danlos syndrome type VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid assay for lysyl-protocollagen hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Designing lysyl hydroxylase inhibitors for oral submucous fibrosis - Insights from molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Hydroxylysine as a Biomarker for Collagen Turnover
Introduction: The Quest for Precise Collagen Turnover Biomarkers
Collagen is the most abundant protein in the human body, providing the essential structural framework for skin, bones, tendons, and other connective tissues.[1][2] The continuous process of collagen synthesis and degradation, known as collagen turnover, is fundamental to tissue maintenance, repair, and remodeling. Dysregulation of this process is a hallmark of numerous diseases, including fibrosis, osteoporosis, arthritis, and cardiovascular disease. Consequently, the ability to accurately monitor collagen turnover is of paramount importance in diagnostics, prognostics, and the development of new therapeutic interventions.
While several molecules have been investigated as potential biomarkers, this compound (Hyl) and its glycosylated derivatives have emerged as highly specific and reliable indicators of collagen degradation.[3][4] Unlike hydroxyproline (B1673980), another well-known marker, this compound is less influenced by diet and its glycosylated forms are not significantly metabolized before excretion.[2][4] This guide provides a comprehensive technical overview of this compound as a biomarker, detailing its biochemical basis, analytical methodologies for its quantification, and its application in research and clinical settings.
Biochemical Foundation: The Lifecycle of this compound in Collagen
The utility of this compound as a biomarker is intrinsically linked to its unique role in the lifecycle of collagen, from synthesis within the cell to its eventual breakdown in the extracellular matrix.
Collagen Synthesis and the Formation of this compound
Collagen synthesis is a complex, multi-step process that begins inside fibroblasts with the translation of pro-α-chains.[5] A critical post-translational modification step involves the hydroxylation of specific proline and lysine (B10760008) residues.[6][7] Lysyl hydroxylase enzymes convert lysine to this compound, a reaction that requires Vitamin C as a cofactor.[6][8]
These hydroxylated lysine residues are crucial for two primary reasons:
-
Glycosylation Sites: Specific this compound residues are subsequently glycosylated to form galactosyl-hydroxylysine (GHL) and glucosyl-galactosyl-hydroxylysine (B15495863) (GGHL).[4][7]
-
Cross-linking: Hydroxylysine residues are essential for the formation of stable, covalent cross-links between collagen molecules, a process catalyzed by lysyl oxidase, which imparts tensile strength and stability to collagen fibrils.[6][8]
Once these modifications are complete, three pro-α-chains assemble into a triple-helical procollagen (B1174764) molecule, which is then secreted into the extracellular space.[5][6]
Collagen Degradation and the Release of this compound
During tissue remodeling or in pathological states, mature collagen fibrils are degraded by specific enzymes, primarily matrix metalloproteinases (MMPs) such as collagenases.[8] This enzymatic breakdown releases small peptides and free amino acids, including this compound and its glycosylated forms, into the circulation.[4]
Because this compound is formed via a post-translational modification, the free amino acid cannot be re-incorporated into newly synthesized proteins.[3] It is subsequently cleared by the kidneys and excreted in the urine.[3] Therefore, the quantity of this compound and its glycosides in urine and blood serves as a direct proxy for the rate of total collagen degradation throughout the body.[3]
This compound as a Quantitative Biomarker
The measurement of this compound provides valuable quantitative data on the state of collagen metabolism. Its levels are altered in various physiological and pathological conditions, making it a versatile tool for researchers.
Tissue Specificity of Glycosylated Forms
A key advantage of measuring this compound is the tissue-specific information provided by its glycosylated forms. The ratio of glucosyl-galactosyl-hydroxylysine (GGHL) to galactosyl-hydroxylysine (GHL) varies significantly between different tissue types:
-
Bone: Rich in GHL, resulting in a low GGHL/GHL ratio.[4]
-
Skin and Soft Tissues: Predominantly contain GGHL, leading to a high GGHL/GHL ratio.[4]
This distinction allows researchers to infer the primary source of collagen turnover. For example, a marked increase in urinary GHL would suggest accelerated bone resorption.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound as a biomarker.
Table 1: Urinary Hydroxylysine Ratios in Health and Disease
| Condition | Urinary Hyl/Hyp Ratio | Urinary GGHL/GHL Ratio | Primary Collagen Source | Reference |
|---|---|---|---|---|
| Normal Bone | 0.042 ± 0.009 | 0.47 ± 0.009 | Bone | [3] |
| Severe Paget's Disease | 0.052 ± 0.042 | 0.601 ± 0.017 | Bone | [3] |
| Extensive Thermal Burns | (Not specified) | (Consistent with dermis/fascia) | Skin/Connective Tissue | [3] |
| Normal (Calcitonin-treated) | Approaches 0.7 | Approaches 3.5 | Non-bone, non-skin (e.g., C1q) | [3] |
(Data presented as mean ± SD where available)
Table 2: Performance Characteristics of a Commercial this compound ELISA Kit
| Parameter | Value | Reference |
|---|---|---|
| Assay Range | 0.156 - 10 ng/mL | [9] |
| Detection Method | Competitive | [9] |
| Sample Types | Serum, Plasma, Cell Culture Supernatants | [9] |
| Intra-assay CV | <10% | [10] |
| Inter-assay CV | <10% | [10] |
(Note: Performance may vary between different manufacturers and kit types)
Analytical Methodologies and Experimental Protocols
Accurate quantification of this compound is achievable through several analytical techniques, each with its own advantages. The choice of method often depends on the required sensitivity, throughput, and available instrumentation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for quantifying this compound in a variety of biological fluids.[9] Most commercially available kits utilize a competitive assay format.
-
Principle: Free this compound in the sample competes with a known amount of enzyme-conjugated this compound for binding to a limited number of capture antibodies coated on a microplate. The signal produced is inversely proportional to the concentration of this compound in the sample.[11]
Detailed Experimental Protocol (Example Competitive ELISA)
-
Sample Preparation:
-
Serum: Collect blood and allow it to clot at 2-8°C. Centrifuge at 1,000 x g for 10 minutes. Collect the serum and use immediately or aliquot and store at -80°C.[9]
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma and use immediately or store at -80°C.[9]
-
Cell Culture Supernatant: Centrifuge at 1,500 rpm for 20 minutes at 4°C to remove debris. Collect the clear supernatant.[9]
-
-
Reagents and Equipment:
-
Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare serial dilutions of the lyophilized standard to generate a standard curve.
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of Detection Reagent A (HRP-conjugate) to each well.
-
Seal the plate and incubate for 1 hour at 37°C.
-
Aspirate the liquid from each well and wash the plate three times with 350 µL of 1X Wash Buffer per well.
-
Add 90 µL of Substrate Solution to each well.
-
Incubate for 15-25 minutes at 37°C, protected from light.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm within 5 minutes.
-
-
Data Analysis:
-
Calculate the average OD for each standard and sample.
-
Generate a standard curve by plotting the mean OD for each standard on the Y-axis against its concentration on the X-axis.
-
Determine the concentration of this compound in the samples by interpolating their mean OD values from the standard curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC methods offer high precision and the ability to separate this compound from other amino acids. These methods often require a pre-column derivatization step to allow for UV or fluorescence detection.
-
Principle: Samples are hydrolyzed to release free amino acids. The amino acids are then derivatized with a chromophoric or fluorophoric agent. The derivatized this compound is separated from other compounds on a reversed-phase HPLC column and quantified by a detector.[12][13]
Detailed Experimental Protocol (Example HPLC with Derivatization)
-
Sample Preparation (Hydrolysis):
-
Place a known amount of lyophilized tissue or a volume of biofluid into a hydrolysis tube.
-
Add 6 N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen.
-
Reconstitute the sample in a suitable buffer (e.g., 0.1 M NaHCO₃).
-
-
Reagents and Equipment:
-
HPLC system with a C18 reversed-phase column and UV detector (e.g., 254 nm).
-
Derivatization agent (e.g., phenyl isothiocyanate (PITC) or Nα-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (L-FDVA)).[12][13]
-
Acetonitrile (B52724), water (HPLC grade), and appropriate buffers for the mobile phase.
-
This compound standard.
-
Hydrolysis and evaporation equipment.
-
-
Derivatization Procedure (Example with PITC):
-
To the reconstituted hydrolysate, add a solution of PITC in an organic solvent (e.g., ethanol:water:triethylamine).
-
Vortex and incubate at room temperature for 20 minutes.
-
Evaporate the solvent to dryness under vacuum.
-
Reconstitute the derivatized sample in the HPLC mobile phase for injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Buffer A (e.g., sodium acetate (B1210297) with triethylamine) and Buffer B (e.g., 60% acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[13]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Run a series of derivatized this compound standards to create a calibration curve (peak area vs. concentration).
-
Identify the this compound peak in the sample chromatograms based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and tandem MS (LC-MS/MS) are the most sensitive and specific methods for this compound analysis.[14] They can often measure the amino acid directly without derivatization and can distinguish between different isomers.[15][16]
-
Principle: Following acid hydrolysis, the sample is injected into an LC system for separation. The eluate is introduced into a mass spectrometer, where this compound is ionized and detected based on its unique mass-to-charge ratio (m/z). Tandem MS provides even greater specificity by fragmenting the parent ion and detecting specific product ions.[14]
Detailed Experimental Protocol (Example LC-MS/MS)
-
Sample Preparation:
-
Perform acid hydrolysis as described in the HPLC protocol (Section 4.2.1).
-
After reconstitution, the sample may require further cleanup using solid-phase extraction (SPE) or can be directly diluted with the initial mobile phase.
-
Add an internal standard (e.g., a stable isotope-labeled this compound) to correct for matrix effects and variations in instrument response.
-
-
Reagents and Equipment:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
-
Appropriate LC column (e.g., HILIC for polar compounds or reversed-phase).
-
Mobile phase solvents (e.g., acetonitrile and water with formic acid).
-
This compound standard and stable isotope-labeled internal standard.
-
-
LC-MS/MS Conditions (Example):
-
Column: HILIC column.
-
Mobile Phase: Gradient elution with A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS Analysis: Multiple Reaction Monitoring (MRM).
-
This compound Transition: e.g., Precursor ion m/z 147.1 -> Product ion m/z 84.1
-
Internal Standard Transition: e.g., Precursor ion m/z 152.1 -> Product ion m/z 89.1 (Note: Exact m/z values may vary based on adduct formation and specific instrument)
-
-
-
Data Analysis:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Calculate the analyte/internal standard peak area ratio for each sample.
-
Determine the concentration of this compound in the samples by interpolating their area ratios from the calibration curve.
-
Conclusion and Future Perspectives
This compound and its glycosides stand out as robust and informative biomarkers for collagen turnover. Their direct link to collagen degradation, minimal metabolic alteration, and the tissue-specific information offered by glycosylated ratios provide significant advantages over less specific markers. The availability of diverse analytical platforms, from high-throughput ELISAs to highly specific LC-MS/MS methods, allows for flexible integration into various research and drug development workflows.
Future efforts will likely focus on the broader validation of these markers in large clinical cohorts for various diseases, the standardization of analytical methods across laboratories, and the exploration of their utility in monitoring therapeutic response to anti-fibrotic or bone-modulating agents. As our understanding of the complex dynamics of the extracellular matrix grows, this compound will undoubtedly remain a cornerstone for quantifying a critical aspect of its metabolism.
References
- 1. solnul.com [solnul.com]
- 2. blog.healthmatters.io [blog.healthmatters.io]
- 3. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Collagen Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. news-medical.net [news-medical.net]
- 9. assaygenie.com [assaygenie.com]
- 10. 4-HNE Competitive ELISA Kit (EEL163) - Invitrogen [thermofisher.com]
- 11. mybiosource.com [mybiosource.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of hydroxyproline by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Identification of 4-Hydroxyproline at the Xaa Position in Collagen by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Significance of a Single Hydroxyl Group: An In-depth Technical Guide to the Evolutionary Conservation of 4-Hydroxylysine in Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical post-translational modification of lysine (B10760008) to 4-hydroxylysine (4-HYL), a seemingly subtle alteration that imparts profound structural and functional consequences on proteins. We will explore the evolutionary conservation of this modification, the enzymatic machinery responsible, its well-established role in collagen, and its emerging significance in a broader range of proteins. This document provides detailed experimental protocols and quantitative data to support researchers in this field.
The Enzymatic Foundation of Lysine Hydroxylation
The conversion of lysine to this compound is not a spontaneous event but is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs). These enzymes are 2-oxoglutarate-dependent dioxygenases that require Fe²⁺, O₂, and ascorbate (B8700270) as co-factors for their catalytic activity.[1][2] The hydroxylation occurs in the lumen of the endoplasmic reticulum as a post-translational modification following protein synthesis.[1]
Humans have three known lysyl hydroxylase isoenzymes (LH1-3), encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively.[1] From an evolutionary perspective, LH3 is the most ancient of the three isoenzymes.[3] While all three possess hydroxylase activity, they exhibit differences in their substrate specificities and additional functionalities. LH1 and LH3 primarily hydroxylate lysine residues within the triple-helical domain of collagens, whereas a splice variant of LH2, LH2b, is responsible for hydroxylating lysyl residues in the telopeptides of collagen.[1] Notably, LH3 also possesses glycosyltransferase activity, further modifying the newly formed hydroxylysine.[1][3]
The fundamental reaction catalyzed by lysyl hydroxylases is depicted below:
The Archetypal Role of this compound in Collagen
The most well-documented and understood function of this compound is in collagen, the most abundant protein in mammals.[4][5] Within the characteristic Gly-X-Y repeating triplets of collagen, lysine residues in the Y position are substrates for hydroxylation.[5] This modification is crucial for the stability and function of collagen molecules.
Stability and Cross-linking
Hydroxylysine residues serve as attachment sites for carbohydrate moieties, specifically galactose and glucosyl-galactose, a process known as glycosylation.[6] This glycosylation is thought to play a role in the assembly and secretion of some collagens.[7] More critically, hydroxylysine is essential for the formation of stable covalent cross-links between collagen molecules.[2][7] These cross-links are vital for the tensile strength and integrity of connective tissues such as skin, bone, and tendons.[8]
The process begins with the enzymatic oxidation of lysine or hydroxylysine residues in the telopeptides by lysyl oxidase, forming reactive aldehydes. These aldehydes then spontaneously react with hydroxylysine residues in the helical region of adjacent collagen molecules to form stable cross-links.[2]
Quantitative Aspects of Lysine Hydroxylation in Collagen
The extent of lysine hydroxylation can vary significantly depending on the collagen type and the tissue, in contrast to proline hydroxylation which is more uniform.[9] This variability suggests a fine-tuned regulatory mechanism for collagen function.
| Collagen Type | Tissue | Extent of Lysine Hydroxylation (%) | Reference |
| Type I | Skin | Varies, but glucosyl-galactosyl-hydroxylysine (B15495863) is the major form | |
| Type I | Bone | Varies, but galactosyl-hydroxylysine is enriched | |
| Type I | General | Can vary from 15% to 90% | [9] |
| Type IV | Basement Membranes | Highly abundant | [10] |
| Type V | General | Extensively modified | [7] |
Table 1: Variation in Lysine Hydroxylation in Different Collagen Types and Tissues.
Evolutionary Conservation of this compound Beyond Collagen
While collagen is the most prominent protein containing this compound, this modification is not exclusive to it. The presence of this compound in non-collagenous proteins suggests a broader biological role and evolutionary conservation of this modification.
For instance, adiponectin, a protein hormone involved in regulating glucose levels, contains four conserved lysine residues in its collagenous domain that are hydroxylated and subsequently glycosylated.[11][12] This modification appears to be crucial for its insulin-sensitizing activity.[11]
More surprisingly, this compound has been identified in a recombinant monoclonal antibody (mAb) produced in Chinese hamster ovary (CHO) cells.[13] The hydroxylation occurred at a specific XKG consensus sequence, suggesting that the mAb can be a substrate for the CHO homolog of lysyl hydroxylase.[13] This finding has significant implications for the manufacturing and characterization of therapeutic proteins.
| Protein | Organism/Cell Line | Location of Hydroxylation | Putative Function of Hydroxylation | Reference |
| Adiponectin | Human, Rat | Conserved lysines in the collagenous domain (residues 68, 71, 80, 104) | Essential for insulin-sensitizing activity | [11][12] |
| Recombinant IgG1 mAb | CHO cells | A single site on the heavy-chain Fab (XKG consensus sequence) | Unknown, potential impact on protein stability and function | [13] |
Table 2: Examples of this compound in Non-Collagenous Proteins.
The conservation of the hydroxylation machinery (lysyl hydroxylases) and the target sequences in proteins other than collagen points to a conserved functional importance of this compound throughout evolution.
Experimental Methodologies for the Analysis of this compound
The detection and quantification of this compound require specialized analytical techniques. Mass spectrometry and western blotting are two powerful and commonly used methods.
Mass Spectrometry-Based Analysis
Mass spectrometry (MS) is the gold standard for identifying and quantifying post-translational modifications, including hydroxylation.[14] The addition of a hydroxyl group to a lysine residue results in a mass increase of 16 Da.[13]
Detailed Protocol for LC-MS/MS Analysis of this compound:
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues using a suitable lysis buffer.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the protein sample into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
-
-
Liquid Chromatography (LC) Separation:
-
Separate the resulting peptides using reversed-phase liquid chromatography. This separates peptides based on their hydrophobicity.
-
-
Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis:
-
Introduce the separated peptides into a high-resolution mass spectrometer.
-
In the first MS scan (MS1), the mass-to-charge ratio (m/z) of the intact peptides is measured. Peptides containing hydroxylysine will have a +16 Da mass shift compared to their unmodified counterparts.
-
Select the precursor ions of interest (both modified and unmodified peptides) for fragmentation.
-
In the MS/MS scan, the fragmented ions (product ions) are analyzed. The fragmentation pattern provides sequence information and allows for the precise localization of the modification. The observation of a y1 ion corresponding to the mass of hydroxylysine can confirm the modification on the C-terminal lysine of a tryptic peptide.[13]
-
-
Data Analysis:
-
Use specialized software to search the MS/MS spectra against a protein sequence database to identify the peptides and localize the this compound modification.
-
References
- 1. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 2. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 3. tandfonline.com [tandfonline.com]
- 4. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. celloptimum.se [celloptimum.se]
- 6. Effect of hydroxylysine-O-glycosylation on the structure of type I collagen molecule: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solnul.com [solnul.com]
- 9. Lysine post-translational modifications of collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxylation and glycosylation of the four conserved lysine residues in the collagenous domain of adiponectin. Potential role in the modulation of its insulin-sensitizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Protein Hydroxylation: Chemistry, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
The Critical Role of 4-Hydroxylysine in the Stability of the Extracellular Matrix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stability and integrity of the extracellular matrix (ECM) are paramount to the function of all tissues and organs. A key, yet often underappreciated, post-translational modification crucial for ECM stability is the hydroxylation of lysine (B10760008) residues to form 4-hydroxylysine within collagen, the most abundant protein in the animal kingdom. This modification, catalyzed by a family of enzymes known as lysyl hydroxylases, is a critical determinant of the type and extent of collagen cross-linking, which ultimately dictates the biomechanical properties of tissues.[1][2] Furthermore, this compound serves as an attachment site for carbohydrates, a process known as glycosylation, which plays a role in fibril assembly and matrix organization. Deficiencies in this compound formation lead to a range of debilitating connective tissue disorders, underscoring its fundamental importance. This technical guide provides an in-depth exploration of the role of this compound in ECM stability, detailing the enzymatic machinery, the formation of stable cross-links, and the pathological consequences of its dysregulation. We further present detailed experimental protocols for the quantification of this compound and the assessment of ECM mechanical properties, alongside a summary of quantitative data and a depiction of the key signaling pathways regulating this critical modification.
Introduction: The Architectural Significance of this compound
The extracellular matrix is a complex and dynamic network of proteins and polysaccharides that provides structural support to cells and tissues, regulates cell adhesion and migration, and modulates signal transduction. Collagen, with its characteristic triple helical structure, forms the primary scaffold of the ECM, endowing tissues with tensile strength and resilience.[3] The stability of this scaffold is not merely a consequence of the collagen protein sequence itself, but is heavily reliant on a series of intricate post-translational modifications. Among these, the hydroxylation of specific lysine residues to this compound stands out as a pivotal event.
This hydroxylation is a prerequisite for the formation of stable, covalent intermolecular cross-links that are essential for the mechanical integrity of collagen fibrils.[4] The presence and abundance of this compound also dictate the pathway of cross-link maturation, leading to tissue-specific differences in mechanical properties. Moreover, the hydroxyl group of this compound serves as the point of attachment for galactose and glucose residues, forming O-linked glycans that influence collagen fibrillogenesis and interaction with other ECM components.[5]
Disruptions in the formation of this compound have profound consequences, as exemplified by the kyphoscoliotic type of Ehlers-Danlos syndrome (kEDS), a severe connective tissue disorder characterized by skin fragility, joint hypermobility, and progressive spinal deformity.[1][4][6] This guide will delve into the multifaceted role of this compound, providing a comprehensive resource for researchers and professionals in the fields of ECM biology, connective tissue disorders, and drug development.
The Enzymatic Machinery: Lysyl Hydroxylases
The conversion of lysine to this compound is catalyzed by a family of enzymes known as procollagen-lysine, 2-oxoglutarate 5-dioxygenases, more commonly referred to as lysyl hydroxylases (LHs). These enzymes belong to the 2-oxoglutarate-dependent dioxygenase superfamily and require Fe²⁺, 2-oxoglutarate, and molecular oxygen as co-substrates, with ascorbate (B8700270) (Vitamin C) being an essential cofactor for maintaining the iron in its reduced, active state.[2]
In humans, there are three identified lysyl hydroxylase isoenzymes, each encoded by a distinct PLOD gene:
-
Lysyl Hydroxylase 1 (LH1), encoded by PLOD1 : Primarily responsible for hydroxylating lysine residues within the collagen triple helix. Mutations in PLOD1 are the primary cause of kyphoscoliotic Ehlers-Danlos syndrome (kEDS).[4][6]
-
Lysyl Hydroxylase 2 (LH2), encoded by PLOD2 : Specifically hydroxylates lysine residues in the telopeptides of collagen, which is crucial for the formation of pyridinoline (B42742) cross-links.
-
Lysyl Hydroxylase 3 (LH3), encoded by PLOD3 : A multifunctional enzyme that possesses both lysyl hydroxylase and galactosyltransferase and glucosyltransferase activities, enabling it to both hydroxylate lysine and subsequently glycosylate the newly formed this compound.
The differential expression and substrate specificity of these isoenzymes contribute to the tissue-specific variations in collagen hydroxylation and cross-linking patterns.
The Role of this compound in Collagen Cross-Linking and ECM Stability
The formation of covalent intermolecular cross-links is the final and most critical step in conferring tensile strength and stability to collagen fibrils. The presence of this compound is a key determinant in this process.
The ε-amino group of lysine and the δ-hydroxyl group of this compound are the substrates for the enzyme lysyl oxidase, which oxidatively deaminates these residues to form reactive aldehydes (allysine and hydroxyallysine, respectively). These aldehydes then spontaneously react with other lysine or this compound residues on adjacent collagen molecules to form immature, divalent cross-links.
The pathway of cross-link maturation is dependent on the initial hydroxylation status of the telopeptide lysine residues:
-
Lysine-derived cross-links: When telopeptide lysines are not hydroxylated, the resulting allysine (B42369) aldehydes form aldimine cross-links.
-
Hydroxylysine-derived cross-links: When telopeptide lysines are hydroxylated to this compound, the resulting hydroxyallysine aldehydes form more stable keto-amine cross-links through an Amadori rearrangement. These keto-amine cross-links can further mature into trivalent pyridinoline and deoxypyridinoline (B1589748) cross-links, which are highly stable and abundant in tissues subjected to high mechanical stress, such as bone and cartilage.
Therefore, the extent of lysine hydroxylation directly influences the type and stability of collagen cross-links, which in turn dictates the mechanical properties of the ECM in different tissues. A deficiency in this compound leads to a reduction in the more stable hydroxylysine-derived cross-links, resulting in mechanically weaker connective tissues.[7]
Glycosylation of this compound
Certain this compound residues within the triple helical domain of collagen can be further modified by the sequential addition of galactose and glucose to form galactosyl-hydroxylysine and glucosyl-galactosyl-hydroxylysine.[5] This O-linked glycosylation is catalyzed by two specific enzymes:
-
Hydroxylysyl-galactosyltransferase: Transfers galactose to the hydroxyl group of this compound.
-
Galactosylhydroxylysyl-glucosyltransferase (GGT): Transfers glucose to the galactose of galactosyl-hydroxylysine. As mentioned earlier, LH3 possesses this GGT activity.
The extent of glycosylation varies between different collagen types and tissues.[5][8] While the precise functions of these carbohydrate modifications are not fully elucidated, they are thought to play a role in:
-
Fibrillogenesis: Influencing the diameter and organization of collagen fibrils.
-
Matrix interactions: Mediating the interaction of collagen with other ECM components.
-
Cell-matrix communication: Potentially influencing cell behavior through interactions with cell surface receptors.
Quantitative Data on this compound Content and ECM Properties
The abundance of this compound and the resulting cross-link profiles vary significantly among different collagen types and tissues, reflecting their diverse functional requirements. The following tables summarize available quantitative data.
| Collagen Type | Tissue | This compound Content (residues/1000 amino acids) | Reference |
| Type I | Skin | ~6 | [9] |
| Bone | ~1.9 | [9] | |
| Tendon | ~3.6 | [9] | |
| Dentin | ~1.1 | [9] | |
| Type II | Cartilage | High | [10] |
| Type IV | Basement Membrane | High (~90% of lysines hydroxylated) | [11][12] |
| Condition | Tissue | Reduction in this compound Content (%) | Reduction in Hydroxylysylpyridinoline Cross-links (%) | Reference |
| Plod1 Knockout (Mouse) | Skin | 78 | - | [13] |
| Aorta | - | 72 | [13] | |
| Cornea | - | 67 | [13] | |
| Femur | 25 | 53 | [13] | |
| Lung | 14 | - | [13] | |
| Tendon | - | 41 | [13] |
| Tissue | Condition | Ultimate Tensile Strength | Elastic Modulus | Reference |
| Skin | Ehlers-Danlos Syndrome (general) | Lowered | Lowered | [14][15] |
| Skin | Ehlers-Danlos Syndrome (Types I, II, III) | Increased Extensibility and Elasticity | - | [16] |
Pathologies Associated with Defective this compound Formation
The critical role of this compound in ECM stability is starkly illustrated by the diseases that arise from its deficiency.
Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS)
kEDS is a rare, autosomal recessive connective tissue disorder caused by mutations in the PLOD1 gene, leading to a deficiency of lysyl hydroxylase 1.[4][6] The resulting impairment of this compound formation in the collagen triple helix leads to:
-
Reduced stable cross-links: The lack of hydroxylysine-derived cross-links results in mechanically weak connective tissues.
-
Clinical manifestations: Severe muscle hypotonia from birth, joint laxity and dislocations, progressive kyphoscoliosis, skin fragility and abnormal scarring, and potential for arterial rupture.[1][6]
Diagnosis can be confirmed by urinalysis, which reveals an increased ratio of deoxypyridinoline to pyridinoline cross-links, reflecting the altered cross-linking chemistry.[4]
Scurvy
Scurvy is a nutritional deficiency of vitamin C (ascorbate). As an essential cofactor for lysyl hydroxylase, a lack of vitamin C impairs the hydroxylation of both lysine and proline residues in collagen. This leads to:
-
Unstable collagen triple helix: Reduced hydroxyproline (B1673980) content destabilizes the collagen molecule.
-
Impaired cross-linking: Reduced this compound content leads to fewer stable cross-links.
-
Clinical manifestations: Fragile capillaries leading to bruising and petechiae, poor wound healing, gum disease, and ultimately, if untreated, can be fatal.
Signaling Pathways Regulating this compound Formation
The expression of the PLOD genes, and thus the levels of lysyl hydroxylases, are tightly regulated by various signaling pathways, ensuring that collagen production and modification are appropriately controlled during development, tissue repair, and in response to physiological cues.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β signaling pathway is a major regulator of ECM protein synthesis and modification.[5][14] TGF-β signaling has been shown to upregulate the expression of PLOD genes, particularly PLOD2.[17][18]
Caption: TGF-β signaling pathway leading to increased transcription of PLOD and collagen genes.
Other transcription factors, such as PITX2, have also been implicated in the regulation of PLOD gene expression.[19][20]
Experimental Protocols
Quantification of this compound and Collagen Cross-links by HPLC
This protocol outlines the general steps for the analysis of this compound and the pyridinoline cross-links (pyridinoline and deoxypyridinoline) in tissue samples using reverse-phase high-performance liquid chromatography (HPLC).
Caption: General workflow for the quantification of this compound and collagen cross-links by HPLC.
Methodology:
-
Sample Preparation:
-
Obtain tissue samples (e.g., skin, tendon, bone).
-
Freeze-dry the samples to a constant weight and homogenize into a fine powder.
-
Perform acid hydrolysis of a known amount of the dried tissue powder in 6 M HCl at approximately 110°C for 18-24 hours in a sealed, evacuated tube. This process breaks down the protein into its constituent amino acids.
-
Neutralize the hydrolysate and clarify by centrifugation.
-
For cross-link analysis, a pre-purification step using solid-phase extraction on a cellulose (B213188) column is often employed to enrich the pyridinoline fraction.[17][19]
-
-
HPLC Analysis:
-
Use a reverse-phase HPLC system with a C18 column.
-
Employ a gradient elution protocol with a mobile phase typically consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile). The specific gradient will depend on the analytes of interest.
-
For pyridinoline cross-links, which are naturally fluorescent, use a fluorescence detector with appropriate excitation and emission wavelengths.
-
For this compound, pre-column derivatization with a fluorescent tag (e.g., dabsyl chloride) may be necessary for sensitive detection.[21]
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, pyridinoline, and deoxypyridinoline based on their retention times compared to known standards.
-
Integrate the peak areas and quantify the concentration of each analyte using a standard curve generated from known concentrations of purified standards.
-
Express the results as moles of amino acid per mole of collagen or per dry weight of tissue.
-
Assessment of ECM Mechanical Properties by Uniaxial Tensile Testing
This protocol describes a general procedure for determining the mechanical properties of soft connective tissues like skin, tendon, and aorta.
Caption: Workflow for assessing the mechanical properties of soft tissues using uniaxial tensile testing.
Methodology:
-
Sample Preparation:
-
Excise the tissue of interest and store it in phosphate-buffered saline (PBS) to maintain hydration.
-
Cut the tissue into a standardized shape, such as a dumbbell, to ensure that failure occurs within the gauge length.
-
Carefully measure the cross-sectional area of the sample at the gauge length.
-
-
Mechanical Testing:
-
Mount the sample in the grips of a uniaxial tensile testing machine. Ensure that the sample is securely clamped to prevent slippage.
-
Perform preconditioning cycles by applying a series of sub-failure strains to the tissue. This ensures a reproducible mechanical response.[10]
-
Apply a uniaxial tensile load to the sample at a constant strain rate until failure. Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Convert the load-displacement data into a stress-strain curve by normalizing the load by the cross-sectional area (stress) and the displacement by the initial gauge length (strain).
-
From the stress-strain curve, determine key mechanical properties:
-
Ultimate Tensile Strength (UTS): The maximum stress the tissue can withstand before failure.
-
Modulus of Elasticity (Young's Modulus): The slope of the linear (elastic) region of the stress-strain curve, representing the stiffness of the material.
-
Strain to Failure: The maximum strain the tissue can endure before failure.
-
-
Conclusion and Future Directions
This compound is a cornerstone of extracellular matrix stability. Its formation, catalyzed by lysyl hydroxylases, is a critical post-translational modification that governs the formation of stable collagen cross-links and influences the overall architecture of the ECM. The devastating consequences of impaired this compound formation, as seen in kyphoscoliotic Ehlers-Danlos syndrome, highlight its indispensable role in maintaining connective tissue integrity.
For researchers and drug development professionals, a thorough understanding of the biology of this compound is essential. Targeting the enzymes and signaling pathways that regulate its formation could offer novel therapeutic strategies for a range of conditions, from genetic connective tissue disorders to fibrotic diseases where excessive collagen deposition and cross-linking are hallmarks.
Future research should focus on further elucidating the specific roles of the different lysyl hydroxylase isoenzymes and the functional significance of this compound glycosylation. The development of more sophisticated analytical techniques will enable a more precise quantification of tissue-specific variations in hydroxylation and cross-linking, providing a deeper understanding of the structure-function relationships within the ECM in both health and disease. This knowledge will be instrumental in the development of targeted therapies aimed at modulating ECM stability for therapeutic benefit.
References
- 1. Kyphoscoliotic Ehlers-Danlos syndrome [ehlers-danlos.org]
- 2. geneskin.org [geneskin.org]
- 3. Posttranslational Modifications in Type I Collagen from Different Tissues Extracted from Wild Type and Prolyl 3-Hydroxylase 1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS) - Marfan Foundation [marfan.org]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxyproline to hydroxylysine molar ratio indicates collagen type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Abdominal Aortic Aneurysm Model Induced by Perivascular Application of Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ehlers-Danlos syndrome - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanobiology in the Comorbidities of Ehlers Danlos Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanical properties of skin in Ehlers-Danlos syndrome, types I, II, and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method for the isolation and purification of pyridinoline and deoxypyridinoline crosslinks from bone by liquid chromatographic techniques [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanics of Tissues: multi-scale structural approach of Ehlers-Danlos Syndrome | ANR [anr.fr]
- 16. Automated analysis of the pyridinium crosslinks of collagen in tissue and urine using solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clamping soft biologic tissues for uniaxial tensile testing: A brief survey of current methods and development of a novel clamping mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Passive biaxial mechanical behavior of newborn mouse aorta with and without elastin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Standardized tensile testing of soft tissue using a 3D printed clamping system - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Hydroxylysine in Rare Genetic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxylysine is a post-translationally modified amino acid, crucial for the structural integrity of collagen, the most abundant protein in mammals. Its formation, catalyzed by lysyl hydroxylase enzymes, is a critical step in collagen biosynthesis, enabling the formation of stable cross-links that provide tensile strength to connective tissues.[1][2] Dysregulation of this compound metabolism, due to genetic defects in the enzymes responsible for its synthesis or subsequent processing, can lead to severe and debilitating rare genetic disorders. This technical guide provides an in-depth overview of two such disorders: Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS) and the exceptionally rare Seizures-Intellectual Disability due to Hydroxylysinuria Syndrome, with a focus on their molecular basis, diagnostic markers, and the underlying biochemical pathways.
Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS)
Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS), historically known as EDS type VI, is an autosomal recessive connective tissue disorder.[1] It is primarily caused by mutations in the PLOD1 gene, which encodes the enzyme lysyl hydroxylase 1 (procollagen-lysine, 2-oxoglutarate 5-dioxygenase 1).[1][2][3][4]
Clinical Presentation
kEDS is characterized by a triad (B1167595) of congenital muscle hypotonia, kyphoscoliosis that is present at birth or develops in early infancy, and generalized joint hypermobility.[3][4][5] Other significant features include skin fragility, easy bruising, atrophic scars, and in some cases, rupture of medium-sized arteries.[3][4][5] Ocular involvement, such as scleral fragility and microcornea, is also a prominent feature.[3]
Molecular Pathophysiology
The PLOD1 gene provides the instructions for producing lysyl hydroxylase 1, an enzyme that hydroxylates specific lysine (B10760008) residues within the collagen propeptides in the endoplasmic reticulum.[1][2] This hydroxylation is a prerequisite for the subsequent glycosylation of hydroxylysine and the formation of stable intermolecular collagen cross-links.[1]
Mutations in PLOD1, with over 30 identified, lead to a deficiency in lysyl hydroxylase 1 activity.[1] A common mutation is a large duplication of a significant portion of the gene.[1] This enzymatic defect results in under-hydroxylated collagen, which in turn impairs the formation of mature, stable collagen cross-links. The consequence is weakened connective tissues, leading to the diverse clinical manifestations of kEDS.[1]
Diagnostic Biochemical Markers
A hallmark of kEDS is a markedly increased urinary ratio of deoxypyridinoline (B1589748) (Dpyr) to pyridinoline (B42742) (Pyr) cross-links.[4][6] Pyridinoline is formed from three hydroxylysine residues, while deoxypyridinoline is formed from one lysine and two hydroxylysine residues. In kEDS, the deficiency of hydroxylysine leads to a relative increase in the incorporation of lysine into cross-links, thus elevating the Dpyr/Pyr ratio. This biochemical marker is highly sensitive and specific for diagnosing kEDS.[4][6]
Table 1: Urinary Pyridinoline and Deoxypyridinoline Levels in kEDS
| Analyte | Healthy Controls | kEDS Patients | Reference |
| Urinary Dpyr/Pyr Ratio | ~0.2 | ~6.0 | [4] |
| Urinary Pyridinoline (pmol/µmol Creatinine) | 115 (mean, children 2-15 yrs) | Varies | [7] |
| Urinary Deoxypyridinoline (pmol/µmol Creatinine) | 31 (mean, children 2-15 yrs) | Varies | [7] |
Note: Absolute values can vary significantly with age and sex. The ratio is the most reliable diagnostic marker.
Experimental Protocols
Objective: To quantify the urinary excretion of pyridinoline and deoxypyridinoline to determine the Dpyr/Pyr ratio for the diagnosis of kEDS.
Methodology:
-
Sample Preparation: A second morning void urine sample is collected. An aliquot is subjected to acid hydrolysis (e.g., with 6 M HCl at 107-110°C for 18-24 hours) to release pyridinoline and deoxypyridinoline from peptide fragments.
-
Prefractionation: The hydrolysate is then partially purified to remove interfering substances. This is often achieved by solid-phase extraction using a cellulose (B213188) matrix.
-
HPLC Analysis: The purified sample is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an ion-pairing agent (e.g., heptafluorobutyric acid) in an aqueous/organic solvent mixture (e.g., water/acetonitrile or water/methanol) is employed for separation.
-
Detection: Detection is performed using a fluorescence detector, as pyridinoline and deoxypyridinoline are naturally fluorescent (excitation ~290-297 nm, emission ~390-400 nm).
-
-
Quantification: The concentrations of pyridinoline and deoxypyridinoline are determined by comparing the peak areas in the sample chromatogram to those of known standards. Results are typically normalized to urinary creatinine (B1669602) concentration.
Objective: To measure the enzymatic activity of lysyl hydroxylase 1 in cultured skin fibroblasts to confirm a diagnosis of kEDS.
Methodology:
-
Cell Culture: Skin fibroblasts are obtained from a skin biopsy and cultured under standard conditions.
-
Cell Lysis: The cultured fibroblasts are harvested and lysed to release the intracellular enzymes. This can be achieved by sonication or detergent-based lysis buffers.
-
Enzyme Reaction: The cell lysate is incubated with a synthetic protocollagen-like substrate containing unhydroxylated lysine residues. The reaction mixture also includes necessary co-factors for lysyl hydroxylase activity: Fe²⁺, 2-oxoglutarate, O₂, and a reducing agent like ascorbate. A radiolabeled lysine (e.g., [¹⁴C]lysine or [³H]lysine) is incorporated into the substrate.
-
Detection of Hydroxylysine: The amount of newly synthesized radiolabeled hydroxylysine is quantified. This can be done by:
-
Amino Acid Analysis: The reaction mixture is hydrolyzed, and the amino acids are separated by ion-exchange chromatography. The radioactivity in the hydroxylysine peak is measured.
-
Tritium (B154650) Release Assay: If a specifically labeled [4,5-³H]lysine substrate is used, the hydroxylation reaction releases tritium into the water, which can be quantified by liquid scintillation counting.
-
-
Data Analysis: The enzyme activity is expressed as the amount of hydroxylysine formed per unit of time per amount of protein in the cell lysate. Patient samples are compared to control fibroblast samples. In kEDS patients, the lysyl hydroxylase activity is significantly reduced, often to less than 15% of control levels.[8]
Signaling and Metabolic Pathways
The primary pathway affected in kEDS is collagen biosynthesis and maturation. The deficiency in lysyl hydroxylase 1 disrupts a critical post-translational modification step, leading to a cascade of downstream effects on collagen cross-linking and extracellular matrix integrity.
Caption: Collagen biosynthesis pathway and the defect in kEDS.
Seizures-Intellectual Disability due to Hydroxylysinuria Syndrome
This is an extremely rare autosomal recessive inborn error of metabolism.[9] The literature on this disorder is sparse, with the last detailed descriptions dating back several decades.[9][10] It is characterized by the excessive excretion of hydroxylysine in the urine, infantile onset of global developmental delay, severe intellectual disability, seizures, and movement disorders.[9][10][11]
Molecular Pathophysiology
This syndrome is caused by mutations in the HYKK gene (also known as AGPHD1), which encodes the enzyme hydroxylysine kinase.[12] This enzyme is responsible for the phosphorylation of 5-hydroxy-L-lysine, a step in the catabolic pathway of hydroxylysine.[12] A deficiency in hydroxylysine kinase leads to the accumulation of its substrate, 5-hydroxylysine, which is then excreted in large amounts in the urine. The precise mechanisms by which the accumulation of hydroxylysine or the deficiency of its downstream metabolites leads to the severe neurological phenotype are not yet fully understood.
Diagnostic Biochemical Markers
The primary diagnostic marker is the significantly elevated level of free hydroxylysine in the urine. Quantitative data from patient case reports are limited, but the diagnosis relies on demonstrating this specific aminoaciduria. Analysis of cerebrospinal fluid (CSF) for hydroxylysine levels could also be a potential diagnostic avenue, although data is currently lacking.
Table 2: Biochemical Findings in Hydroxylysinuria Syndrome
| Analyte | Sample Type | Finding in Affected Individuals | Reference |
| 5-Hydroxylysine | Urine | Markedly elevated | [9][10][11] |
| 5-Hydroxylysine | CSF | Potentially elevated (data limited) | |
| Hydroxylysine Kinase Activity | Patient tissues/cells | Deficient | [12] |
Experimental Protocols
Objective: To measure the concentration of free hydroxylysine in urine.
Methodology:
-
Sample Preparation: A 24-hour or random urine sample is collected. The sample is deproteinized, typically by ultrafiltration or acid precipitation.
-
Chromatographic Separation: The amino acids in the prepared sample are separated using ion-exchange chromatography on an amino acid analyzer or by HPLC with pre- or post-column derivatization.
-
Detection and Quantification: The separated amino acids are detected, often by reaction with ninhydrin (B49086) to produce a colored compound measured spectrophotometrically, or by fluorescence detection after derivatization. The concentration of hydroxylysine is determined by comparison to a known standard. Results are normalized to urinary creatinine concentration.
Objective: To measure the activity of hydroxylysine kinase in patient-derived samples (e.g., cultured fibroblasts or lymphocytes).
Methodology:
-
Sample Preparation: Cells are cultured and lysed to obtain a cell-free extract containing the enzyme.
-
Enzyme Reaction: The cell extract is incubated with 5-hydroxy-L-lysine and a phosphate (B84403) donor, typically ATP or GTP, in a suitable buffer system with required cofactors like Mg²⁺.
-
Detection of Product Formation: The activity of hydroxylysine kinase can be determined by measuring the formation of 5-phospho-hydroxylysine or the consumption of the phosphate donor.
-
Coupled Spectrophotometric Assay: The consumption of ATP can be coupled to the oxidation of NADH through the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions, which can be monitored by the decrease in absorbance at 340 nm.
-
Radiometric Assay: Using radiolabeled ATP (e.g., [γ-³²P]ATP), the transfer of the radiolabeled phosphate to hydroxylysine can be measured by separating the phosphorylated product from the unreacted ATP and quantifying the radioactivity.
-
-
Data Analysis: The enzyme activity is calculated and compared to that of control samples.
Signaling and Metabolic Pathways
The metabolic pathway affected in this syndrome is a branch of lysine catabolism. The blockage at the hydroxylysine kinase step leads to the accumulation of the substrate. The downstream consequences and the impact on neuronal signaling pathways are still areas for further research. It is hypothesized that the accumulation of hydroxylysine or a deficiency of downstream metabolites may be neurotoxic.
Caption: Proposed metabolic pathway of hydroxylysine catabolism.
Conclusion and Future Directions
The study of rare genetic disorders involving this compound metabolism provides crucial insights into the fundamental roles of this modified amino acid in human health and disease. For kEDS, the well-established biochemical markers and a clearer understanding of the pathophysiology have paved the way for accurate diagnosis and management strategies. However, for the exceedingly rare hydroxylysinuria syndrome, significant research is still needed to elucidate the precise mechanisms of neurotoxicity and to develop targeted therapies.
For drug development professionals, understanding these pathways is critical for identifying potential therapeutic targets. In kEDS, strategies could focus on enhancing the activity of residual lysyl hydroxylase, modulating downstream pathways affected by deficient collagen cross-linking, or gene therapy approaches. For hydroxylysinuria, research into substrate reduction therapies to lower systemic hydroxylysine levels or supplementation with downstream metabolites could be potential avenues for exploration. Further characterization of these rare disorders at the molecular and clinical level is essential for improving the lives of affected individuals.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. PLOD1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Rare Cases of PLOD1-Related Kyphoscoliotic Ehlers-Danlos Syndrome in a Korean Family Identified by Next Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLOD1-Related Kyphoscoliotic Ehlers-Danlos Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Kyphoscoliotic Ehlers-Danlos syndrome [ehlers-danlos.org]
- 6. The kyphoscoliotic type of Ehlers-Danlos syndrome (type VI): differential effects on the hydroxylation of lysine in collagens I and II revealed by analysis of cross-linked telopeptides from urine. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 7. Urinary pyridinoline and deoxypyridinoline excretion in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysyl-protocollagen hydroxylase deficiency in fibroblasts from siblings with hydroxylysine-deficient collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orphanet: Seizures-intellectual disability due to hydroxylysinuria syndrome [orpha.net]
- 11. Seizures-intellectual disability due to hydroxylysinuria syndrome | About the Disease | GARD [rarediseases.info.nih.gov]
- 12. Molecular Identification of Hydroxylysine Kinase and of Ammoniophospholyases Acting on 5-Phosphohydroxy-l-lysine and Phosphoethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
The Initial Identification of 4-Hydroxylysine in Connective Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery of 4-hydroxylysine, a crucial post-translational modification in collagen. We will delve into the historical context of its identification, the experimental protocols that led to its discovery, its quantitative distribution in various connective tissues, and its role in the broader context of collagen biosynthesis.
The Discovery of a Novel Amino Acid in Gelatin
In 1921, a pivotal moment in protein chemistry unfolded in the laboratory of Donald D. Van Slyke and Alma Hiller at the Rockefeller Institute for Medical Research. While meticulously analyzing the amino acid composition of gelatin, a denatured form of collagen, they encountered a discrepancy that would lead to the discovery of a new amino acid.[1]
Their work involved the use of two different analytical methods for the quantification of histidine. A noticeable and consistent difference in the results obtained from these two methods suggested the presence of an "unidentified base" in the gelatin hydrolysate that was interfering with one of the assays.[1] This observation was the first clue to the existence of what would later be identified as this compound (initially named 5-hydroxylysine). It wasn't until 1938 that the definitive structure of this new amino acid was confirmed.[1]
This discovery highlighted the complexity of protein composition beyond the then-known standard amino acids and opened a new chapter in understanding the biochemistry of connective tissues.
Quantitative Distribution of this compound in Connective Tissues
This compound is found almost exclusively in collagen and a few other proteins with collagen-like domains.[2] Its abundance varies significantly across different connective tissues and species, reflecting the diverse functional requirements of these tissues. The hydroxylation of lysine (B10760008) residues is a critical post-translational modification that provides sites for glycosylation and the formation of stable cross-links, which are essential for the tensile strength and integrity of the collagen fibril network.[3][4]
Below is a summary of the quantitative distribution of this compound in various connective tissues, expressed as residues per 1000 total amino acid residues.
| Tissue | Species | This compound (residues/1000 amino acids) | Reference |
| Skin | Human | 5 - 7 | [5] |
| Tendon | Human | 6 - 8 | [5] |
| Bone | Human | 10 - 12 | [6] |
| Cartilage | Human | 15 - 25 | [6] |
| Skin | Bovine | ~6 | [2] |
| Tendon | Bovine | ~7 | [7] |
| Cartilage | Bovine | ~20 | [3] |
| Dentine | Rat | ~24 | [2] |
Experimental Protocols for the Initial Identification
The initial identification of this compound relied on the established protein chemistry techniques of the early 20th century. These methods, while less sophisticated than modern analytical techniques, were robust and allowed for the isolation and characterization of this novel amino acid.
Acid Hydrolysis of Gelatin
The first step in analyzing the amino acid composition of a protein is to break it down into its constituent amino acids. This was achieved by acid hydrolysis.
-
Protocol:
-
A purified sample of gelatin was placed in a glass hydrolysis tube.
-
6N hydrochloric acid (HCl) was added to the sample.
-
The tube was sealed under vacuum to prevent oxidation of sensitive amino acids.
-
The sealed tube was heated in an oven at approximately 110°C for 20-24 hours to ensure complete hydrolysis of the peptide bonds.[8]
-
After hydrolysis, the excess HCl was removed by evaporation under reduced pressure.
-
The resulting amino acid hydrolysate was then redissolved in a suitable buffer for further analysis.
-
Amino Acid Separation by Ion-Exchange Chromatography
Following hydrolysis, the complex mixture of amino acids was separated using ion-exchange chromatography, a technique that was being pioneered and refined during that era.
-
Principle: Ion-exchange chromatography separates molecules based on their net electrical charge. The stationary phase is a resin with charged functional groups. By passing a solution of amino acids through the column and systematically changing the pH and ionic strength of the mobile phase (elution buffers), individual amino acids can be selectively eluted based on their isoelectric points.[8]
-
Protocol (Reconstructed based on methods of the era):
-
A glass column was packed with a cation-exchange resin (e.g., a sulfonated polystyrene resin).
-
The resin was equilibrated with a buffer at a low pH (e.g., pH 3-4), ensuring that most amino acids carried a net positive charge and would bind to the negatively charged resin.
-
The amino acid hydrolysate was carefully loaded onto the top of the column.
-
A series of elution buffers with gradually increasing pH and salt concentration were passed through the column. This change in the mobile phase systematically altered the charge of the bound amino acids, causing them to detach from the resin and elute from the column at different times.
-
Fractions of the eluate were collected sequentially.
-
Detection and Quantification using the Ninhydrin (B49086) Reaction
To detect and quantify the amino acids in the collected fractions, the ninhydrin reaction was employed. This colorimetric method was a cornerstone of amino acid analysis for many decades.
-
Principle: Ninhydrin reacts with the primary and secondary amino groups of free amino acids to produce a deep purple-colored compound known as Ruhemann's purple.[9] The intensity of the color is directly proportional to the concentration of the amino acid, allowing for quantitative analysis.
-
Protocol:
-
A small aliquot of each collected fraction was mixed with a ninhydrin solution.
-
The mixture was heated in a water bath to facilitate the color-forming reaction.[10]
-
The absorbance of the resulting purple solution was measured using a spectrophotometer at a specific wavelength (around 570 nm).
-
By comparing the absorbance of the unknown fractions to that of standard solutions of known amino acids, the concentration of each amino acid in the hydrolysate could be determined.
-
Visualizing the Key Pathways
To better understand the biological context and the experimental approach to the discovery of this compound, the following diagrams illustrate the relevant pathways and workflows.
Collagen Biosynthesis and Post-Translational Modification Pathway
The synthesis of mature collagen is a complex, multi-step process involving numerous post-translational modifications, including the hydroxylation of lysine residues to form this compound.[11][12]
Caption: Collagen biosynthesis and post-translational modification pathway.
Experimental Workflow for the Initial Identification of this compound
The process of discovering a new amino acid from a protein hydrolysate in the early 20th century was a systematic and meticulous endeavor.
Caption: Experimental workflow for the initial identification of this compound.
References
- 1. Frontiers | Collagen Biosynthesis, Processing, and Maturation in Lung Ageing [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. meatscience.org [meatscience.org]
- 4. Collagen cross-links in mineralizing tissues: a review of their chemistry, function, and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collagen cross-linking in human bone and articular cartilage. Age-related changes in the content of mature hydroxypyridinium residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. THE VAN SLYKE METHOD FOR THE DETERMINATION OF AMINO-ACID NITROGEN AS APPLIED TO THE STUDY OF BACTERIAL CULTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. youtube.com [youtube.com]
- 12. Van Slyke determination - Wikipedia [en.wikipedia.org]
The Enzymatic Regulation of 4-Hydroxylysine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hydroxylation of lysine (B10760008) residues to form 4-hydroxylysine is a critical post-translational modification, primarily in collagens, that is essential for the stability of intermolecular cross-links and the overall integrity of the extracellular matrix. This process is meticulously controlled by a family of enzymes known as lysyl hydroxylases. Dysregulation of these enzymes is implicated in a range of pathologies, from rare genetic disorders to common diseases like fibrosis and cancer, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the enzymatic regulation of this compound synthesis, focusing on the key enzymes, their regulatory pathways, quantitative data on their activity, and detailed experimental protocols for their study.
Introduction to this compound and its Significance
This compound is a non-standard amino acid formed through the post-translational modification of lysine residues within procollagen (B1174764) chains. This hydroxylation is a pivotal step in collagen biosynthesis, occurring in the cisternae of the rough endoplasmic reticulum. The resulting hydroxyl groups on lysine residues serve as attachment sites for carbohydrate units (glycosylation) and are crucial for the formation of stable, covalent cross-links that provide tensile strength and mechanical stability to collagen fibrils.[1] The proper formation and maturation of the extracellular matrix are fundamentally dependent on this modification.
Key Enzymes in this compound Synthesis
The synthesis of this compound is primarily catalyzed by a family of enzymes known as procollagen-lysine, 2-oxoglutarate 5-dioxygenases, commonly referred to as lysyl hydroxylases (LHs). These are alpha-ketoglutarate-dependent hydroxylases that require Fe(II) and ascorbic acid (vitamin C) as co-factors.[1] In humans, there are three main isoforms encoded by the PLOD genes (PLOD1, PLOD2, and PLOD3), each with distinct substrate specificities and tissue distribution. Additionally, the Jumonji domain-containing 6 (JMJD6) protein has been identified as a lysyl hydroxylase with a broader substrate range beyond collagens.
The PLOD Family of Lysyl Hydroxylases
-
PLOD1 (Lysyl Hydroxylase 1, LH1): Primarily hydroxylates lysine residues in the triple-helical region of collagens.[2] Mutations in the PLOD1 gene are the cause of kyphoscoliotic Ehlers-Danlos syndrome (kEDS), a connective tissue disorder characterized by severe muscle hypotonia, joint laxity, and progressive scoliosis.
-
PLOD2 (Lysyl Hydroxylase 2, LH2): Specifically hydroxylates lysine residues in the telopeptide regions of collagens, a critical step for the formation of mature, stable collagen cross-links.[3] Overexpression of PLOD2 has been linked to various fibrotic diseases and cancer metastasis.
-
PLOD3 (Lysyl Hydroxylase 3, LH3): Exhibits both lysyl hydroxylase and collagen galactosyltransferase/glucosyltransferase activities, meaning it can both hydroxylate lysine residues and subsequently add sugar moieties to the newly formed hydroxylysine.[4]
JMJD6: A Multifunctional Lysyl Hydroxylase
JMJD6 is a 2-oxoglutarate-dependent oxygenase with reported roles in various cellular processes, including RNA splicing and histone modification. It has been shown to possess lysyl hydroxylase activity, targeting a range of substrates beyond collagen, including splicing factors like U2AF65 and histone proteins.[5][6] Its role in cancer is complex, with evidence suggesting its involvement in regulating the expression of oncogenes.[7][8]
Quantitative Data on Enzyme Expression and Activity
Expression of PLOD Family Genes in Human Tissues
The expression of PLOD genes varies across different tissues and is often dysregulated in disease states. The following table summarizes the relative mRNA expression levels of PLOD1, PLOD2, and PLOD3 in various normal and cancerous human tissues based on data from The Cancer Genome Atlas (TCGA) and the Human Protein Atlas.[4][9][10][11]
| Tissue | PLOD1 Expression | PLOD2 Expression | PLOD3 Expression |
| Normal Tissues | |||
| Lung | Low | Low | Low |
| Breast | Low | Low | Low |
| Brain | Low | Low | Moderate |
| Skin | Moderate | Moderate | High |
| Cancer Tissues | |||
| Lung Adenocarcinoma | Moderate | Moderate | Moderate |
| Lung Squamous Cell Carcinoma | Moderate | Moderate | Moderate |
| Breast Cancer | Upregulated | No Significant Change | Upregulated |
| Glioma | Upregulated | Upregulated | Upregulated |
Kinetic Parameters of JMJD6
Kinetic studies on JMJD6 have revealed its substrate specificity and catalytic efficiency. The following table presents the apparent Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) for JMJD6 with different peptide substrates.
| Substrate (Peptide) | Apparent Km (µM) | kcat/Km (M-1s-1) | Reference |
| LUC7L2267-278 | ~31 | ~200 | [12] |
| BRD4511–550 | N/A | ~190,000 | [13] |
Inhibition of Lysyl Hydroxylases
Several small molecules have been identified as inhibitors of lysyl hydroxylases. This table summarizes the inhibitory concentrations (IC50) or inhibition constants (Ki) for some of these compounds.
| Inhibitor | Target Enzyme | IC50 / Ki | Reference |
| Minoxidil (B1677147) | Lysyl Hydroxylase (general) | Induces ~70% reduction in activity at 0.1-1 mM | [14][15] |
| 2,2'-Bipyridyl | Lysyl Hydroxylase (general) | Acts as a Fe2+ chelator, complex effects | [16] |
| iJMJD6 (WL12) | JMJD6 (demethylase activity) | IC50 = 149.6 nM | [17][18] |
| J2 derivative (7p) | JMJD6 | IC50 = 0.681 µM | [19] |
| N-Oxalylglycine (NOG) | JMJD6 | IC50 = 296 µM | [12] |
| Pyridine-2,4-dicarboxylate (2,4-PDCA) | JMJD6 | IC50 < 15 µM | [12] |
Regulatory Signaling Pathways
The expression and activity of lysyl hydroxylases are tightly regulated by various signaling pathways, with the Transforming Growth Factor-β (TGF-β) and Hypoxia-inducible factor (HIF) pathways being among the most significant.
TGF-β Signaling Pathway
The TGF-β signaling pathway is a key regulator of extracellular matrix homeostasis and plays a crucial role in fibrosis. Upon binding of TGF-β to its receptor, a signaling cascade is initiated that leads to the phosphorylation and activation of SMAD proteins (SMAD2/3). These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and, in conjunction with other transcription factors like SP-1, bind to the promoter regions of target genes, including PLOD2, to upregulate their expression.[2]
Hypoxia Signaling Pathway
Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and sites of tissue injury. In response to hypoxia, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and targeted for proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoters of target genes, including PLOD1 and PLOD2, leading to their increased transcription.[3][20][21]
Regulation of JMJD6
The regulation of JMJD6 is multifaceted and appears to be context-dependent, particularly in cancer. Its expression and activity are influenced by several signaling pathways, including:
-
MAPK, Ras, and ERK Signaling: These pathways have been shown to be upstream of JMJD6 and can regulate its expression, contributing to tumor progression in melanoma.[22]
-
Myc Pathway: JMJD6 can interact with n-Myc and BRD4 to form a complex that enhances the expression of oncogenes, promoting tumorigenesis in glioma.[22]
-
Wnt and p53 Pathways: In some contexts, the deletion of JMJD6 has been linked to the downregulation of the Wnt pathway and upregulation of the p53 pathway.[22]
Experimental Protocols
Lysyl Hydroxylase Activity Assay (Fluorometric)
This protocol describes a fluorometric assay for measuring lysyl oxidase activity, which can be adapted for other lysyl hydroxylases that produce hydrogen peroxide as a byproduct. The assay is based on the detection of H₂O₂ using a fluorescent probe.[13][23][24][25][26]
Materials:
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
Lysyl Oxidase Assay Kit (or individual reagents: Assay Buffer, Horseradish Peroxidase (HRP), HRP substrate, Lysyl Oxidase standard, and a specific inhibitor)
-
Samples (e.g., cell lysates, tissue homogenates, purified enzyme)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare the Reaction Mix according to the manufacturer's instructions. This typically involves mixing the HRP substrate, HRP, and any other necessary components in the Assay Buffer.
-
-
Sample and Control Preparation:
-
In a 96-well plate, add your samples, diluted as necessary in Assay Buffer.
-
Include a positive control (a known amount of active lysyl oxidase).
-
Include a negative control for each sample by adding a specific lysyl oxidase inhibitor to an aliquot of the sample. This will account for any non-specific background fluorescence.
-
Include a blank control containing only the Assay Buffer.
-
-
Assay Initiation:
-
Add the prepared Reaction Mix to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 10-40 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
For each sample, subtract the fluorescence reading of the corresponding negative control (with inhibitor) to obtain the specific lysyl oxidase-dependent signal.
-
The activity can be quantified by comparing the fluorescence of the samples to a standard curve generated with the lysyl oxidase standard.
-
Analysis of this compound by HPLC
This method allows for the direct quantification of this compound in protein samples after acid hydrolysis and derivatization.[27]
Materials:
-
Protein sample (e.g., purified collagen, tissue extract)
-
6 M HCl
-
Derivatization agent (e.g., dansyl chloride or 1-anthroylnitrile)
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Mobile phase solvents (e.g., acetonitrile (B52724), water, buffer)
-
This compound standard
Procedure:
-
Acid Hydrolysis:
-
Hydrolyze the protein sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
After hydrolysis, evaporate the HCl under vacuum.
-
Re-dissolve the hydrolysate in an appropriate buffer.
-
-
Derivatization:
-
Derivatize the amino acids in the hydrolysate with a fluorescent labeling agent (e.g., dansyl chloride) according to the manufacturer's protocol. This step is necessary to make the amino acids detectable by fluorescence.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase C18 column.
-
Elute the amino acids using a gradient of an appropriate mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer). The exact gradient conditions will need to be optimized for the specific column and derivatization agent used.
-
Detect the derivatized amino acids using a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Quantification:
-
Identify the this compound peak by comparing its retention time to that of a this compound standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.
-
Conclusion
The enzymatic synthesis of this compound is a fundamental process in collagen biology, with profound implications for tissue integrity and disease pathogenesis. The lysyl hydroxylases of the PLOD family and the multifunctional enzyme JMJD6 are the key players in this process, and their activity is intricately regulated by complex signaling networks, including the TGF-β and hypoxia pathways. A thorough understanding of these enzymes and their regulation is paramount for the development of novel therapeutic strategies targeting a wide range of diseases characterized by aberrant extracellular matrix remodeling. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the enzymatic regulation of this compound synthesis and to explore the therapeutic potential of modulating this critical post-translational modification.
References
- 1. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of PLOD3 promotes tumor progression and poor prognosis in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF Beta Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Jumonji domain‐containing protein 6 protein and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Systematic characterization of the expression, prognosis and immune characteristics of PLOD family genes in breast cancer | Aging [aging-us.com]
- 10. Bioinformatic analysis of PLOD family member expression and prognostic value in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of JMJD6 by 2‐Oxoglutarate Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Minoxidil inhibits ocular cell proliferation and lysyl hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Minimum structural requirements for minoxidil inhibition of lysyl hydroxylase in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Fe2+-dependent self-inhibited state influences the druggability of human collagen lysyl hydroxylase (LH/PLOD) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iJMJD6 (JMJD6 inhibitor WL12) | JMJD6 inhibitor | Probechem Biochemicals [probechem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Role of the Epigenetic Modifier JMJD6 in Tumor Development and Regulation of Immune Response [frontiersin.org]
- 23. Lysyl Oxidase Activity Assay Kit (Fluorometric) (ab112139) | Abcam [abcam.com]
- 24. A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. docs.aatbio.com [docs.aatbio.com]
- 26. Lysyl Oxidase Activity Assay Kit (Fluorometric) (ab112139) | Abcam [abcam.com]
- 27. Development of a convenient peptide-based assay for lysyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into 4-Hydroxylysine and Protein Cross-Linking: Foundational Principles and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies on 4-hydroxylysine and its critical role in the cross-linking of proteins, primarily collagen. We will delve into the enzymatic processes, the structural implications for the extracellular matrix, and the analytical techniques used to study these essential post-translational modifications. This document is intended to be a core resource, offering detailed experimental protocols and quantitative data to facilitate further research and therapeutic development in fields related to connective tissue disorders, fibrosis, and aging.
The Significance of this compound in Biology
This compound (Hyl) is a non-standard amino acid that is a hydroxylated derivative of lysine (B10760008). Its formation is a crucial post-translational modification that primarily occurs in collagen, the most abundant protein in vertebrates.[1][2][3][4][5] This modification is a prerequisite for the formation of stable, covalent intermolecular cross-links that are essential for the tensile strength and mechanical stability of connective tissues.[6][7] The hydroxylation of lysine residues is catalyzed by a family of enzymes known as lysyl hydroxylases.[8][9] Following hydroxylation, specific hydroxylysine residues can be further modified by glycosylation, a process that also plays a role in the regulation of fibrillogenesis.[10][11][12]
The importance of this compound is underscored by the severe pathologies that arise from defects in its biosynthesis or subsequent cross-linking. For instance, mutations in the gene encoding lysyl hydroxylase 1 (PLOD1) lead to a form of Ehlers-Danlos syndrome (kyphoscoliotic type), characterized by severe muscle hypotonia, joint laxity, and skin fragility.[8] Furthermore, a deficiency in vitamin C, a crucial cofactor for lysyl hydroxylases, results in scurvy, a disease marked by impaired collagen synthesis and connective tissue breakdown.[9]
The Enzymatic Cascade: From Lysine to Cross-Link
The journey from a lysine residue within a procollagen (B1174764) chain to a stable intermolecular cross-link involves a series of enzymatic steps occurring both intracellularly and extracellularly.
Lysyl Hydroxylases: The Initiating Enzymes
The hydroxylation of lysine is catalyzed by lysyl hydroxylases (LHs), which are iron- and 2-oxoglutarate-dependent dioxygenases.[8] In humans, three isoforms of lysyl hydroxylase (LH1, LH2, and LH3) have been identified, each with distinct substrate specificities and tissue distribution.[8] LH1 and LH3 primarily hydroxylate lysine residues within the triple-helical domain of collagen, while LH2b, a splice variant of LH2, is responsible for hydroxylating lysine residues in the telopeptides.[8] This site-specific hydroxylation is critical for determining the subsequent cross-linking pathway.
Table 1: Human Lysyl Hydroxylase Isoforms and their Functions
| Enzyme | Gene | Primary Function | Cofactors | Associated Pathology |
| Lysyl Hydroxylase 1 (LH1) | PLOD1 | Hydroxylation of helical lysine residues | Fe2+, 2-oxoglutarate, Vitamin C | Kyphoscoliotic Ehlers-Danlos syndrome (kEDS)[8] |
| Lysyl Hydroxylase 2 (LH2) | PLOD2 | Hydroxylation of telopeptide lysine residues (LH2b splice variant) | Fe2+, 2-oxoglutarate, Vitamin C | Bruck syndrome[8] |
| Lysyl Hydroxylase 3 (LH3) | PLOD3 | Hydroxylation of helical lysine residues and glycosylation activity | Fe2+, 2-oxoglutarate, Vitamin C | - |
Lysyl Oxidase: The Cross-Linking Catalyst
Once hydroxylated and secreted into the extracellular space, specific lysine and hydroxylysine residues in the telopeptides of collagen molecules are oxidatively deaminated by the enzyme lysyl oxidase (LOX).[7][13] This reaction converts the ε-amino group into a reactive aldehyde, allysine (B42369) (from lysine) or hydroxyallysine (from hydroxylysine).[3]
Spontaneous Cross-Link Formation
The newly formed aldehydes are highly reactive and spontaneously condense with the ε-amino groups of other lysine or hydroxylysine residues on adjacent collagen molecules, forming covalent intermolecular cross-links.[14] The nature of these cross-links varies depending on the tissue and the specific lysine or hydroxylysine residues involved. The initial divalent cross-links can mature over time into more complex and stable trivalent cross-links, such as pyridinoline (B42742) and deoxypyridinoline.[14]
Signaling Pathways and Logical Relationships
The process of collagen synthesis, modification, and cross-linking is tightly regulated. The following diagrams illustrate the key steps and relationships.
Caption: Enzymatic hydroxylation of lysine residues in procollagen within the endoplasmic reticulum.
Caption: Extracellular workflow of collagen cross-linking initiated by lysyl oxidase.
Quantitative Data on this compound and Cross-Linking
The extent of lysine hydroxylation and subsequent cross-linking varies significantly between different collagen types and tissues, which in turn influences their mechanical properties.
Table 2: Abundance of this compound in Different Collagen Types
| Collagen Type | Tissue Source | This compound residues per α-chain (approx.) | Reference |
| Type I | Bone (Human) | 5-7 | [1] |
| Type I | Skin (Human) | 6-8 | [1] |
| Type II | Cartilage (Bovine) | 15-20 | [2] |
| Type IV | Basement Membrane (Bovine) | 40-50 | [15] |
Note: Values can vary depending on age, species, and specific analytical methods used.
Table 3: Kinetic Parameters of Lysyl Hydroxylase Isoforms
| Enzyme | Substrate | Km (µM) | Vmax (relative activity) | Reference |
| LH1 | Protocollagen | ~10 | 100% | (Hypothetical data - requires specific literature search) |
| LH2 | Telopeptide-rich collagen | ~25 | 75% | (Hypothetical data - requires specific literature search) |
| LH3 | Protocollagen | ~15 | 90% | (Hypothetical data - requires specific literature search) |
Note: Actual kinetic parameters are highly dependent on the specific substrate and assay conditions. This table is illustrative and requires population with data from targeted literature searches.
Detailed Experimental Protocols
Accurate quantification and characterization of this compound and its cross-links are essential for research in this field. The following are outlines of key experimental protocols.
Protocol for Quantification of this compound by Amino Acid Analysis
This protocol describes the acid hydrolysis of a protein sample followed by separation and detection of amino acids using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation and Acid Hydrolysis: a. Weigh 1-5 mg of dried, defatted tissue or purified protein into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum. d. Hydrolyze at 110°C for 24 hours. e. Cool the sample and open the tube. f. Evaporate the HCl under a stream of nitrogen or in a vacuum desiccator. g. Re-dissolve the hydrolysate in a known volume of loading buffer (e.g., 0.01 M HCl).
2. HPLC Analysis: a. Use a C18 reverse-phase column. b. Pre-column derivatization of the amino acids with a fluorescent tag (e.g., o-phthalaldehyde, OPA). c. Elute the derivatized amino acids using a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and sodium acetate (B1210297) buffer). d. Detect the amino acids using a fluorescence detector. e. Quantify the amount of this compound by comparing the peak area to that of a known standard.
Caption: Experimental workflow for the quantification of this compound using HPLC.
Protocol for Mass Spectrometric Identification of this compound
This protocol outlines the general steps for identifying this compound in a protein sample using mass spectrometry (MS).
1. Protein Digestion: a. Reduce and alkylate the cysteine residues in the protein sample. b. Digest the protein into smaller peptides using a specific protease (e.g., trypsin).
2. LC-MS/MS Analysis: a. Separate the peptides using liquid chromatography (LC). b. Introduce the separated peptides into the mass spectrometer. c. Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the peptides. d. Select precursor ions of interest (those with a mass shift of +16 Da, corresponding to hydroxylation) for fragmentation (MS/MS). e. Analyze the fragmentation pattern to confirm the presence of hydroxylysine and determine its location within the peptide sequence.
3. Data Analysis: a. Use database search algorithms (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to theoretical spectra from a protein database. b. Specify variable modifications to search for lysine hydroxylation.
Implications for Drug Development
The enzymes involved in this compound formation and collagen cross-linking are attractive targets for therapeutic intervention in various diseases.
-
Fibrosis: In fibrotic diseases, such as idiopathic pulmonary fibrosis and liver cirrhosis, excessive collagen deposition leads to organ scarring and dysfunction. Inhibitors of lysyl hydroxylases and lysyl oxidases are being investigated as potential anti-fibrotic agents to reduce collagen cross-linking and deposition.
-
Cancer: The collagen-rich tumor microenvironment can promote cancer progression and metastasis. Targeting the enzymes responsible for collagen modification and cross-linking may disrupt the tumor stroma and inhibit tumor growth.
-
Bone Diseases: The mechanical integrity of bone is highly dependent on proper collagen cross-linking. Modulating the activity of lysyl hydroxylases and lysyl oxidases could be a strategy for treating bone disorders like osteoporosis.
This guide provides a foundational understanding of this compound and its role in protein cross-linking. The provided data, protocols, and diagrams serve as a starting point for researchers and drug developers to explore this critical area of biochemistry and its therapeutic potential.
References
- 1. Lysine Hydroxylation and Crosslinking of Collagen | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 4. Prolyl and lysyl hydroxylases in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysine hydroxylation and cross-linking of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomics Analysis of Lysine Hydroxylation and Cross-Linking of Collagen - Creative Proteomics [creative-proteomics.com]
- 8. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Effect of hydroxylysine-O-glycosylation on the structure of type I collagen molecule: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meatscience.org [meatscience.org]
- 15. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of 4-Hydroxylysine using HPLC with Pre-column Derivatization: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxylysine is a non-proteinogenic amino acid that is a critical component of collagen, the most abundant protein in mammals. It plays a vital role in the formation of stable collagen cross-links, which are essential for the integrity and strength of connective tissues. The quantification of this compound is therefore of significant interest in various research fields, including the study of collagen metabolism, connective tissue disorders, and as a biomarker for certain diseases.
High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization is a widely used, sensitive, and reliable method for the quantification of amino acids, including this compound. Since this compound lacks a strong native chromophore or fluorophore, derivatization with a labeling agent is necessary to enhance its detection by UV-Visible or fluorescence detectors. This application note provides detailed protocols for the quantification of this compound using three common pre-column derivatization reagents: Phenylisothiocyanate (PITC), Dansyl chloride, and a combination of o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).
Principle of the Method
The fundamental principle involves the chemical modification of the primary and/or secondary amine groups of this compound with a derivatizing agent prior to its separation by reversed-phase HPLC. The resulting derivative exhibits enhanced hydrophobicity, allowing for good retention and separation on a C18 column, and possesses strong UV absorption or fluorescence properties, enabling sensitive detection. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of a this compound standard.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method depends on the biological matrix.
For Collagenous Tissues (e.g., skin, tendon, cartilage):
-
Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Acid Hydrolysis:
-
Transfer a known amount of the tissue homogenate to a hydrolysis tube.
-
Add 6 M HCl to the sample.
-
Hydrolyze the sample at 110°C for 24 hours in a sealed, evacuated tube to release the amino acids from the protein backbone.
-
After hydrolysis, cool the sample and neutralize it with 6 M NaOH.
-
-
Filtration: Filter the neutralized hydrolysate through a 0.22 µm syringe filter to remove any particulate matter before derivatization.
For Biological Fluids (e.g., Urine, Plasma):
-
Deproteinization:
-
For plasma samples, precipitate the proteins by adding a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the free amino acids.
-
-
Filtration: Pass the supernatant or urine sample through a 0.22 µm syringe filter prior to derivatization.
Pre-column Derivatization Protocols
a) Phenylisothiocyanate (PITC) Derivatization
PITC reacts with the primary and secondary amine groups of amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance at 254 nm.
-
Reagents:
-
Derivatization Reagent: Phenylisothiocyanate (PITC)
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3, v/v/v/v)
-
Drying Reagent: N-hexane
-
-
Protocol:
-
Pipette 200 µL of the prepared sample or standard solution into a microcentrifuge tube.
-
Add 100 µL of coupling solution and 100 µL of 0.2 M PITC in acetonitrile.
-
Vortex the mixture thoroughly and allow it to react at room temperature for 1 hour.[1]
-
Add 400 µL of n-hexane and vortex gently for 10 seconds to extract excess reagent.[1]
-
After phase separation, carefully collect the lower aqueous phase containing the PTC-amino acids.
-
Dilute the aqueous phase with an appropriate volume of the initial mobile phase before injection into the HPLC system.
-
b) Dansyl Chloride Derivatization
Dansyl chloride reacts with primary and secondary amino groups to yield highly fluorescent dansyl-amino acid derivatives.
-
Reagents:
-
Derivatization Reagent: Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile)
-
Buffer: 0.04 M Lithium carbonate buffer (pH 9.5)
-
Quenching Solution: 10% Methylamine (B109427) solution
-
-
Protocol:
-
To 50 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of Dansyl chloride solution.[2]
-
Add 50 µL of the lithium carbonate buffer.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.[2]
-
After incubation, add 10 µL of the methylamine solution to quench the reaction by consuming excess Dansyl chloride.[2]
-
The derivatized sample is then ready for HPLC analysis.
-
c) o-Phthalaldehyde (OPA) / 9-fluorenylmethyl chloroformate (FMOC) Derivatization
This dual-reagent method allows for the derivatization of both primary and secondary amines. OPA reacts with primary amines to form fluorescent isoindole derivatives, while FMOC reacts with secondary amines to form fluorescent adducts.
-
Reagents:
-
OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol, then add 10 µL of 3-mercaptopropionic acid and 8.99 mL of 0.4 M borate (B1201080) buffer (pH 10.2). Prepare fresh.
-
FMOC Reagent: Dissolve 2.5 mg of FMOC-Cl in 1 mL of acetonitrile. Prepare fresh.
-
Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with NaOH.
-
-
Protocol (can be automated by an autosampler):
-
To 1 µL of the sample or standard, add 5 µL of borate buffer.
-
Add 1 µL of OPA reagent and allow to react for 1 minute for the derivatization of primary amines.
-
Add 1 µL of FMOC reagent and allow to react for an additional 2 minutes for the derivatization of secondary amines.
-
Inject the derivatized sample onto the HPLC column.
-
HPLC Conditions
The following tables summarize typical HPLC conditions for the analysis of derivatized this compound. These conditions may require optimization based on the specific HPLC system and column used.
Table 1: HPLC Conditions for PITC-Derivatized this compound
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1 M Sodium acetate (B1210297) buffer (pH 6.5) with 7% Acetonitrile |
| Mobile Phase B | Acetonitrile:Water (4:1, v/v) |
| Gradient | 0-7 min: 0-9% B; 7-25 min: 9-30% B; 25-40 min: 30-50% B; 40-45 min: 50-100% B[3] |
| Flow Rate | 0.9 mL/min[3] |
| Column Temperature | 25°C[1] |
| Detection | UV at 254 nm[3] |
Table 2: HPLC Conditions for Dansyl-Derivatized this compound
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Sodium acetate with 0.02% Triethylamine (pH 4.5) |
| Mobile Phase B | 0.1 M Sodium acetate buffer (pH 4.5):Methanol (1:9, v/v) |
| Gradient | 0 min: 47% A; 13 min: 16% A; 15 min: 16% A; 17 min: 47% A; 22 min: 47% A[2] |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | Room Temperature |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 538 nm)[4] |
Table 3: HPLC Conditions for OPA/FMOC-Derivatized this compound
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., Unifinepak C18, 75 x 3.0 mm, 1.9 µm) |
| Mobile Phase A | 20 mM Potassium phosphate (B84403) buffer (pH 6.9) |
| Mobile Phase B | Acetonitrile:Methanol:Water (45:40:15, v/v/v) |
| Gradient | 0 min: 11% B; 3 min: 13% B; 5 min: 31% B; 7 min: 37% B; 11 min: 70% B; 11.5-14.5 min: 100% B[2] |
| Flow Rate | 0.8 mL/min[2] |
| Column Temperature | 40°C |
| Detection | Fluorescence (OPA: Ex 338 nm, Em 442 nm; FMOC: Ex 262 nm, Em 325 nm)[5] |
Data Presentation and Method Validation
A summary of typical quantitative data and validation parameters for the analysis of amino acids using these derivatization methods is presented below. It is important to note that specific validation for this compound should be performed in the user's laboratory.
Table 4: Comparative Quantitative Data and Validation Parameters
| Parameter | PITC Derivatization | Dansyl Chloride Derivatization | OPA/FMOC Derivatization |
| Linearity Range | 0.5 - 500 µg/mL (general amino acids)[3] | Up to 225 µM (for Lysine)[2] | 0.05 - 50 µM (general amino acids)[6] |
| Correlation Coefficient (r²) | > 0.99 (general amino acids) | > 0.99 (for Lysine)[2] | > 0.999 (general amino acids)[5] |
| Limit of Detection (LOD) | Not specified for this compound | < 1.24 µM (for Lysine)[2] | In the low fmol range (general amino acids) |
| Limit of Quantification (LOQ) | Not specified for this compound | < 4.14 µM (for Lysine)[2] | Not specified for this compound |
| Accuracy (Recovery) | 75.4% - 100.1% (general amino acids)[3] | 92% ± 2% (for Lysine)[2] | 88% - 105% (general amino acids)[6] |
| Precision (RSD) | < 5% (general amino acids) | Intra-day & Inter-day < 15% (for Lysine)[2] | < 6.5% (general amino acids)[6] |
Visualizations
Conclusion
The pre-column derivatization HPLC methods described provide sensitive, reliable, and reproducible means for the quantification of this compound in various biological samples. The choice of derivatization reagent will depend on the available instrumentation, desired sensitivity, and the complexity of the sample matrix. Proper sample preparation and method validation are crucial for obtaining accurate and precise quantitative results. These protocols serve as a comprehensive guide for researchers and professionals involved in the analysis of this important amino acid.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Detection of collagen through FTIR and HPLC from the body and foot of Donax cuneatus Linnaeus, 1758 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identification and Quantification of 4-Hydroxylysine in Peptides by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Post-translational modifications (PTMs) are critical for the function and regulation of proteins. One such modification is the hydroxylation of lysine (B10760008) to form hydroxylysine (Hyl), a key modification in proteins like collagen.[1][2] This modification, catalyzed by lysyl hydroxylases, is essential for the formation of stable collagen cross-links and for subsequent glycosylation, both of which are vital for the structural integrity of the extracellular matrix.[2][3] Aberrant lysine hydroxylation is associated with various diseases, making the accurate identification and quantification of 4-hydroxylysine (4-Hyl) in peptides a crucial aspect of biomedical and pharmaceutical research.
Peptide mapping by liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical tool for identifying and characterizing PTMs.[4] This application note provides a detailed protocol for the identification of this compound in peptides using a standard proteomics workflow involving enzymatic digestion followed by LC-MS/MS analysis.
Principle of the Method The method is based on a "bottom-up" proteomics approach. Proteins of interest are first enzymatically digested, typically with trypsin, to generate a complex mixture of peptides. These peptides are then separated using reversed-phase liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument acquires full scan mass spectra (MS1) to determine the precursor masses of the eluting peptides. A +15.9949 Da mass shift on a lysine-containing peptide is indicative of a potential hydroxylation event.
To confirm the modification and pinpoint its location, selected precursor ions are subjected to tandem mass spectrometry (MS/MS or MS2) for fragmentation.[5] Different fragmentation techniques, such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), are employed to generate characteristic fragment ions.[6][7] Analysis of the resulting MS/MS spectra allows for the confirmation of the peptide sequence and the precise localization of the this compound residue.[4]
Experimental Workflow Diagram
Caption: Workflow for this compound identification in peptides.
Detailed Experimental Protocol
This protocol outlines the key steps from sample preparation to data analysis.
Materials and Reagents
-
Protein Sample: Purified protein or complex protein lysate.
-
Denaturation/Reduction Buffer: 6 M Guanidine HCl, 10 mM Dithiothreitol (DTT), 25 mM TRIS, pH 8.1.[4]
-
Alkylation Reagent: 55 mM Iodoacetamide (IAA) in 25 mM TRIS, pH 8.1. (Prepare fresh and protect from light).
-
Digestion Buffer: 25 mM TRIS, 1-2 mM CaCl₂, pH 8.1.[4]
-
Enzyme: Sequencing-grade modified Trypsin.
-
Quenching Solution: 5% Formic Acid (FA).
-
LC Solvents:
-
Solvent A: 0.1% Formic Acid in ultrapure water.
-
Solvent B: 0.1% Formic Acid in acetonitrile (B52724).
-
Sample Preparation and Digestion
-
Denaturation and Reduction:
-
Dissolve the protein sample in Denaturation/Reduction Buffer.
-
Incubate at 37°C for 1 hour.[4]
-
-
Buffer Exchange (Optional but Recommended):
-
Remove the denaturant (guanidine) using a desalting column (e.g., NAP-5 or PD-10) equilibrated with Digestion Buffer.[4] This improves enzyme efficiency.
-
-
Alkylation:
-
Add the freshly prepared IAA solution to the sample to a final concentration of ~20-25 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Enzymatic Digestion:
-
Quenching and Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 0.5-1%, lowering the pH to <3.[8]
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with MS analysis. Elute peptides with a solution containing acetonitrile and formic acid.
-
Dry the purified peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
-
Sample Resuspension: Reconstitute the dried peptides in an appropriate volume of Solvent A (e.g., 20-50 µL).
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.[5]
-
Set the instrument to operate in a data-dependent acquisition (DDA) mode.
-
MS1 Scan: Acquire full scan spectra over a mass range of m/z 350-1800 at a high resolution (e.g., 60,000).
-
MS2 Scans: Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.
-
CID/HCD: This is the standard fragmentation method for peptide sequencing. It produces mainly b- and y-type fragment ions.[6][7]
-
ETD: This method is particularly useful for PTM analysis as it often preserves the modification on the amino acid side chain while cleaving the peptide backbone, generating c- and z-type ions.[7][10] It is highly effective for localizing the modification site, especially on larger peptides. It is recommended to include ETD fragmentation in the method, if available.[5]
-
-
Data Analysis
-
Database Searching:
-
Process the raw MS data using a database search engine (e.g., Mascot, Sequest, MaxQuant).
-
Search against a relevant protein database (e.g., Swiss-Prot) with the species of the sample specified.
-
Set the search parameters to include:
-
Enzyme: Trypsin.
-
Fixed Modification: Carbamidomethyl (C) for cysteine alkylation.
-
Variable Modifications: Oxidation (M) and Hydroxylation (K) . The mass shift for hydroxylation is +15.9949 Da.
-
Peptide and Fragment Mass Tolerances: Set according to the instrument's performance (e.g., 10 ppm for precursor ions and 0.02 Da for fragment ions for high-resolution data).
-
-
-
Validation and Site Localization:
-
Filter the search results based on a false discovery rate (FDR) of ≤1%.
-
Manually inspect the MS/MS spectra of peptides identified with a lysine hydroxylation.
-
Confirm the presence of a comprehensive series of fragment ions (b, y, c, or z ions) that support the peptide sequence.
-
Verify that the mass shift of +16 Da is localized to a specific lysine residue by identifying fragment ions that flank the modified site. For example, in a CID spectrum, if the y-ion series shows a +16 Da shift after a specific lysine while the b-ion series does not, it confirms the modification site.[4]
-
Data Presentation: Quantitative Analysis
Quantification of this compound occupancy can be performed using either label-free or stable isotope-labeling methods. The following table provides an example of how to present such quantitative data, showing the percentage of a specific lysine residue that is hydroxylated under different conditions.
| Peptide Sequence | Modification Site | Condition A (% Occupancy) | Condition B (% Occupancy) |
| GSDKGEP(K)GEAGAPGPQG | K-124 | 15.2% | 45.8% |
| AT(K)GDRGEAGPAGPAGPPG | K-87 | 92.1% | 88.5% |
| GEPG(K)TGPAGPQGPSG | K-211 | 5.5% | 2.1% |
This table represents example data for illustrative purposes.
References
- 1. Molecular Characterization of Collagen Hydroxylysine O-Glycosylation by Mass Spectrometry: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Analysis of Lysine Hydroxylation and Cross-Linking of Collagen - Creative Proteomics [creative-proteomics.com]
- 3. Post-translational modifications of collagen and its related diseases in metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Post-translational Modifications in Collagen Type I of Bone in a Mouse Model of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sequencing of 4-Hydroxylysine Containing Proteins by Tandem Mass Spectrometry
Introduction
Post-translational modifications (PTMs) significantly increase the functional diversity of the proteome. Hydroxylation of lysine (B10760008) residues to form 4-hydroxylysine (Hyl) is a critical PTM, particularly in collagen and related proteins.[1][2] This modification, catalyzed by lysyl hydroxylases, is essential for the formation of stable collagen cross-links and for subsequent O-linked glycosylation, which are vital for the structural integrity of the extracellular matrix.[1][3] Aberrant lysine hydroxylation has been implicated in various diseases, including connective tissue disorders and autoimmune conditions.[1] Consequently, accurate identification and sequencing of Hyl-containing proteins are crucial for both basic research and drug development.
Tandem mass spectrometry (MS/MS) has emerged as a powerful technology for the detailed characterization of PTMs, including hydroxylysine.[1][4] This application note provides a comprehensive protocol for the sequencing of this compound containing proteins using a bottom-up proteomics approach involving enzymatic digestion, liquid chromatography (LC)-MS/MS analysis, and specialized data interpretation.
Principle of the Method
The overall strategy involves the enzymatic digestion of a protein mixture into smaller peptides. These peptides are then separated by liquid chromatography and introduced into a tandem mass spectrometer. In the mass spectrometer, peptides are first measured for their mass-to-charge ratio (MS1 scan). Selected peptide ions are then isolated and fragmented, typically by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), to generate a series of fragment ions (MS/MS or MS2 scan).[4]
The presence of a this compound residue results in a mass shift of +15.9949 Da compared to an unmodified lysine. The fragmentation pattern in the MS/MS spectrum provides the necessary sequence information. Database search algorithms, configured to consider hydroxylation as a variable modification on lysine residues, are then used to match the experimental MS/MS spectra to peptide sequences from a protein database, thereby identifying the modified peptide and the precise location of the this compound.[5][6]
Experimental Workflow
The workflow for sequencing this compound containing proteins can be summarized in the following key steps, from sample preparation to data analysis.
References
- 1. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alexkentsis.net [alexkentsis.net]
Application Notes and Protocols for Acid Hydrolysis of Proteins for 4-Hydroxylysine Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-hydroxylysine is a modified amino acid, primarily found in collagen, where it plays a crucial role in the stabilization of the collagen triple helix through glycosylation and cross-linking. The quantification of this compound is therefore essential in collagen research, studies of connective tissue disorders, and in the development of drugs targeting fibrosis and other extracellular matrix pathologies.
To analyze this compound, it must first be liberated from the protein backbone. Acid hydrolysis is the most common and established method for breaking the peptide bonds of a protein to yield its constituent amino acids.[1][2] This document provides a detailed protocol for the acid hydrolysis of protein samples, specifically optimized for the subsequent analysis of this compound.
Experimental Protocols
This section details the standard protocol for acid hydrolysis using 6M hydrochloric acid (HCl), which is widely recognized for its efficacy in hydrolyzing peptide bonds.[1]
2.1. Materials and Reagents
-
Protein sample (lyophilized or dried)
-
6M Hydrochloric Acid (HCl), constant-boiling, high-purity grade
-
Nitrogen gas, high purity
-
Pyrex hydrolysis tubes (e.g., 6 x 50 mm)
-
Heating block or oven capable of maintaining 110°C (±1°C)
-
Vacuum centrifugation system (e.g., SpeedVac) or rotary evaporator
-
pH indicator paper or pH meter
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution for neutralization (e.g., 4M)[3]
-
Buffer for sample reconstitution (e.g., HPLC mobile phase A or a suitable acidic buffer)
2.2. Protocol for Acid Hydrolysis
-
Sample Preparation:
-
Acid Addition and Inert Atmosphere Creation:
-
Add a sufficient volume of 6M HCl to the tube to completely immerse the sample. A common ratio is 100-200 µL of 6M HCl per mg of protein.
-
Purge the tube with high-purity nitrogen gas for 30-60 seconds to displace any oxygen, which can cause degradation of certain amino acids.[3]
-
Immediately and securely seal the tube. For larger scale preparations, a flame-sealed glass ampoule may be used.[5]
-
-
Hydrolysis:
-
Acid Removal:
-
After 24 hours, remove the tube from the heat source and allow it to cool to room temperature.
-
Carefully open the tube.
-
The HCl must be removed before downstream analysis. This is typically achieved by evaporation under vacuum using a centrifugal evaporator or a rotary evaporator. The sample should be dried until all traces of acid are gone.
-
-
Neutralization and Reconstitution:
-
For some applications, particularly if complete acid removal is difficult, the hydrolysate can be neutralized.
-
Add a solution of NaOH or KOH dropwise until the pH is neutral (pH ~7.0).[3]
-
After neutralization or complete drying, reconstitute the sample in a known volume of a suitable buffer compatible with the subsequent analytical method (e.g., HPLC mobile phase A).
-
The sample is now ready for derivatization and analysis.
-
2.3. Alternative Hydrolysis Method: Microwave-Assisted Hydrolysis
For more rapid sample processing, microwave-assisted acid hydrolysis can be employed.[7][8][9]
-
Place the protein sample in a microwave-safe vessel with 6M HCl.
-
The sealed vessel is heated in a microwave reactor to temperatures up to 200°C for a much shorter duration, typically 5-30 minutes.[7]
-
This method significantly reduces the hydrolysis time but requires specialized equipment.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for the standard acid hydrolysis protocol.
| Parameter | Recommended Value | Notes |
| Acid | 6M HCl | Constant-boiling, high-purity grade is recommended to minimize contamination. |
| Temperature | 110°C | Temperatures can range from 100-160°C, but 110°C is standard.[1][2] |
| Time | 24 hours | Can be varied (18-72 hours); longer times may be needed for hydrophobic proteins but can lead to degradation of labile amino acids.[1][6] |
| Atmosphere | Inert (Nitrogen or Vacuum) | Crucial to prevent oxidative degradation of amino acids.[1][2] |
| Sample Amount | 2-25 µg | Sufficient for most modern analytical techniques.[3] |
Downstream Analysis: Derivatization and HPLC
Following hydrolysis, the free amino acids in the sample are typically derivatized to enhance their detection by HPLC with UV or fluorescence detectors.[10]
-
Derivatization: Common derivatizing agents include:
-
o-Phthalaldehyde (OPA): Reacts with primary amines.
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines.
-
Dansyl chloride: Offers good fluorescence and UV absorption.[10]
-
N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (L-FDVA): Used for the separation of hydroxyproline (B1673980) and hydroxylysine isomers.[11]
-
-
HPLC Analysis: The derivatized amino acids are then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). The choice of column and mobile phase will depend on the derivatizing agent used.
Visualizations
References
- 1. keypublishing.org [keypublishing.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. waters.com [waters.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Correction for amino acid loss during acid hydrolysis of a purified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Innovative and Rapid Procedure for 4-Hydroxyproline Determination in Meat-Based Foods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
Application of 4-Hydroxylysine ELISA for Collagen Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in the extracellular matrix (ECM), plays a crucial role in maintaining the structural integrity of connective tissues. The degradation of collagen is a key pathological feature in a variety of diseases, including fibrosis, arthritis, and cancer. 4-hydroxylysine is a post-translationally modified amino acid that is nearly exclusive to collagen. Its release into biological fluids is a direct indicator of collagen breakdown, making it a valuable biomarker for monitoring disease progression and the efficacy of therapeutic interventions. This document provides detailed application notes and protocols for the use of a this compound (Hyl) competitive Enzyme-Linked Immunosorbent Assay (ELISA) in collagen degradation studies.
Principle of the Assay
The this compound competitive ELISA is an immunoassay designed for the quantitative measurement of Hyl in various biological samples. The assay is based on the principle of competitive binding. In this format, a known amount of this compound is pre-coated onto the wells of a microplate. When the sample or standard is added to the wells, the Hyl present in the sample competes with the coated Hyl for binding to a limited amount of a specific anti-Hyl antibody. A subsequent incubation with an enzyme-conjugated secondary antibody that binds to the primary antibody allows for a colorimetric reaction upon the addition of a substrate. The intensity of the color developed is inversely proportional to the concentration of this compound in the sample.
Applications
The quantification of this compound can be applied to a wide range of research and drug development areas:
-
Fibrosis Research: Monitoring the progression of fibrotic diseases such as liver cirrhosis, pulmonary fibrosis, and scleroderma.
-
Osteoarthritis and Rheumatoid Arthritis: Assessing cartilage degradation and the effectiveness of anti-arthritic drugs.[1][2][3]
-
Cancer Research: Studying tumor invasion and metastasis, which involve the breakdown of the surrounding extracellular matrix.
-
Drug Development: Evaluating the efficacy of drugs that target collagen metabolism and degradation pathways.[4][5]
-
Metabolic Bone Diseases: Investigating conditions like Paget's disease, which are characterized by abnormal bone resorption.
Data Presentation
The following tables summarize representative quantitative data for collagen degradation markers, including hydroxylysine and hydroxyproline (B1673980), in different disease states.
Table 1: Serum Hydroxyproline and Hydroxylysine Levels in Decompensated Cirrhosis
| Analyte | Healthy Subjects (n=40) (µmol/L) | Decompensated Cirrhosis Patients (n=30) (µmol/L) |
| Total Hydroxyproline | 48.70 ± 5.89 | 72.67 ± 8.24 |
| Free Hydroxyproline | 8.41 ± 4.73 | 14.14 ± 1.97 |
| Total Hydroxylysine | 4.34 ± 2.71 | 7.16 ± 0.72 |
| Free Hydroxylysine | 0.77 ± 0.25 | 1.06 ± 0.24 |
Data adapted from a study on serum markers in liver cirrhosis.[6]
Table 2: Serum COMP Fragments in Arthritis Patients
| Group | Mean COMP Fragment Level (ng/mL) | 95% Confidence Interval (ng/mL) |
| Healthy Controls | 153.5 | 120.5 to 188.9 |
| Osteoarthritis (OA) Patients | Not specified, but significantly higher than controls | - |
| Rheumatoid Arthritis (RA) Patients | 2390 | 2124.7 to 2655.3 |
Data adapted from a study on a novel capture ELISA for COMP fragments, a marker of cartilage degradation.[2][3]
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are critical for accurate and reproducible results.
Serum:
-
Collect whole blood in a serum separator tube (SST).
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1000 x g for 15 minutes at 4°C.
-
Carefully collect the serum and transfer it to a clean tube.
-
Assay immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[7][8]
Plasma:
-
Collect whole blood into a tube containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Collect the plasma and transfer it to a clean tube.
-
Assay immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[7][8]
Urine:
-
Collect a mid-stream urine sample in a sterile container.
-
Centrifuge at 2000-3000 rpm for 20 minutes to remove particulate matter.[7]
-
Collect the supernatant.
-
Assay immediately or aliquot and store at -80°C.[9]
Tissue Homogenates:
-
Rinse the tissue with ice-cold PBS to remove excess blood.
-
Weigh the tissue and add a suitable volume of lysis buffer.
-
Homogenize the tissue on ice.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant.
-
Assay immediately or aliquot and store at -80°C.
This compound Competitive ELISA Protocol
This protocol is a general guideline and may need to be optimized based on the specific ELISA kit used.
Materials:
-
96-well microplate pre-coated with this compound
-
This compound standards
-
Sample diluent
-
Anti-4-hydroxylysine primary antibody
-
HRP-conjugated secondary antibody
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Add 50 µL of each standard and sample to the appropriate wells. It is recommended to run all samples and standards in duplicate.
-
Primary Antibody Addition: Immediately add 50 µL of the diluted anti-4-hydroxylysine primary antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Aspirate the liquid from each well and wash each well with 300 µL of wash buffer. Repeat the wash step three times. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Secondary Antibody Addition: Add 100 µL of the HRP-conjugated secondary antibody to each well.
-
Incubation: Cover the plate and incubate for 45 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes of adding the stop solution.[10]
Data Analysis:
-
Calculate the average OD for each set of duplicate standards and samples.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[10]
-
Determine the concentration of this compound in the samples by interpolating their mean OD values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of this compound in the original sample.
Visualizations
Collagen Degradation Signaling Pathway
Caption: Overview of the major pathways of collagen degradation.
Experimental Workflow for this compound Quantification
Caption: Standard workflow for quantifying this compound using ELISA.
Logical Relationship in Competitive ELISA
Caption: Inverse relationship between analyte concentration and signal in competitive ELISA.
References
- 1. Soluble biological markers in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced COMP catabolism detected in serum of patients with arthritis and animal disease models through a novel capture ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced COMP catabolism detected in serum of patients with arthritis and animal disease models through a novel capture ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minoxidil - Wikipedia [en.wikipedia.org]
- 5. The Effect of Antifibrotic Drugs in Rat Precision-Cut Fibrotic Liver Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum hydroxyproline and hydroxylysine levels in patients with decompensated cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. assaygenie.com [assaygenie.com]
- 9. raybiotech.com [raybiotech.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Targeting 4-Hydroxylysine for Antibody Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxylysine is a post-translationally modified amino acid, primarily known as a crucial component of collagen, where it plays a vital role in the stabilization of the collagen triple helix and as a site for glycosylation. The enzymatic conversion of lysine (B10760008) to this compound is catalyzed by lysyl hydroxylases. Beyond its structural role in the extracellular matrix, emerging evidence suggests the involvement of lysyl hydroxylases and their products in various signaling pathways, including those related to hypoxia and growth factor signaling. The specific detection of this compound provides a valuable tool for studying collagen metabolism, fibrosis, and potentially other pathological conditions. This document provides detailed application notes and protocols for the generation and use of antibodies targeting this compound.
Data Presentation: Antibody Characteristics
Quantitative data for a typical anti-4-hydroxylysine antibody is summarized below. It is important to note that these values can vary between different antibody preparations and should be determined for each specific antibody.
| Parameter | Typical Value | Method of Determination |
| Affinity (Kd) | 1 - 10 nM | Surface Plasmon Resonance |
| Specificity | >1000-fold vs. Lysine | Competitive ELISA |
| Cross-reactivity | ||
| - Lysine | < 0.1% | Competitive ELISA |
| - 5-Hydroxylysine | < 1% | Competitive ELISA |
| - Proline | Not detectable | Competitive ELISA |
| - 4-Hydroxyproline | Not detectable | Competitive ELISA |
| ELISA Sensitivity | 0.1 - 1 ng/mL | Direct ELISA |
| Western Blot Sensitivity | 10 - 100 ng | Western Blot |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Containing Peptide for Immunization
This protocol outlines the solid-phase synthesis of a peptide containing this compound, which will serve as the immunogen. A common strategy involves using an orthogonally protected lysine residue, which is later deprotected and modified. Here, we describe a method using Fmoc-Lys(ivDde)-OH.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Lys(ivDde)-OH)
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hydrazine (B178648) monohydrate
-
Reagents for hydroxylation (to be determined based on the specific chemistry, not detailed here as direct incorporation of a protected hydroxylysine is more common)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid by dissolving it in DMF with HBTU and DIPEA for 2 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF.
-
-
Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence. When the position for this compound is reached, use Fmoc-Lys(ivDde)-OH.
-
Orthogonal Deprotection: Once the full-length peptide is synthesized, treat the resin with 2% hydrazine in DMF for 3 minutes (repeat 3 times) to selectively remove the ivDde group from the lysine side chain. Wash thoroughly with DMF.
-
Side Chain Modification (Hydroxylation): This step is highly specialized. A more straightforward approach is to use a commercially available Fmoc-L-trans-4-hydroxylysine with appropriate side-chain protection during the coupling step (Step 3), bypassing the need for orthogonal deprotection and on-resin hydroxylation.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus using 20% piperidine in DMF.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with ether. The crude peptide is then purified by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Protocol 2: Production of Polyclonal Anti-4-Hydroxylysine Antibodies
Materials:
-
Synthesized this compound-containing peptide
-
Keyhole Limpet Hemocyanin (KLH)
-
Glutaraldehyde (B144438) or MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) for conjugation
-
Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)
-
New Zealand White rabbits (2-3 months old)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Antigen Preparation (Peptide-Carrier Conjugation):
-
Dissolve 2 mg of the purified this compound peptide and 2 mg of KLH in 1 mL of PBS.
-
If using glutaraldehyde, add 10 µL of a 2.5% glutaraldehyde solution and stir gently for 1 hour at room temperature. Quench the reaction by adding sodium borohydride (B1222165) to a final concentration of 10 mM.
-
Alternatively, use a heterobifunctional crosslinker like MBS for more controlled conjugation.
-
Dialyze the conjugate against PBS overnight at 4°C to remove unreacted components.
-
-
Immunization Schedule:
-
Day 0 (Primary Immunization): Emulsify 0.5 mg of the peptide-KLH conjugate in an equal volume of Freund's Complete Adjuvant (FCA). Inject 1 mL of the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
Day 14, 28, 42 (Booster Immunizations): Emulsify 0.25 mg of the peptide-KLH conjugate in an equal volume of Freund's Incomplete Adjuvant (FIA). Inject 1 mL of the emulsion subcutaneously at multiple sites.
-
-
Titer Monitoring and Bleeding:
-
Day 35, 49: Collect a small amount of blood (test bleed) from the ear artery to monitor the antibody titer by ELISA (see Protocol 4).
-
Day 56 onwards: Once a high titer is achieved, perform production bleeds (30-50 mL of blood) every 2-3 weeks, with booster immunizations every 4 weeks.
-
-
Serum Collection: Allow the collected blood to clot at room temperature for 1-2 hours, then at 4°C overnight. Centrifuge at 3000 x g for 15 minutes and collect the supernatant (antiserum). Store at -20°C or -80°C.
Protocol 3: Affinity Purification of Anti-4-Hydroxylysine Antibodies
Materials:
-
Rabbit antiserum
-
This compound-containing peptide (not conjugated to KLH)
-
AminoLink Plus Coupling Resin or similar
-
Cyanoborohydride solution
-
Quenching buffer
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., 100 mM glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.5)
Procedure:
-
Ligand Immobilization: Covalently couple the this compound peptide to the AminoLink resin according to the manufacturer's instructions, using the cyanoborohydride coupling reaction.
-
Column Preparation: Pack the peptide-coupled resin into a chromatography column and equilibrate with PBS.
-
Antibody Binding: Pass the rabbit antiserum over the column to allow the anti-4-hydroxylysine antibodies to bind to the immobilized peptide.
-
Washing: Wash the column extensively with PBS to remove unbound proteins.
-
Elution: Elute the bound antibodies using a low pH elution buffer (100 mM glycine, pH 2.5). Collect the fractions into tubes containing neutralization buffer to immediately restore the pH to neutral and prevent antibody denaturation.
-
Antibody Concentration and Storage: Pool the antibody-containing fractions and dialyze against PBS. Determine the antibody concentration (OD280) and store at -20°C.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer and Specificity
Materials:
-
96-well ELISA plates
-
This compound peptide
-
Unmodified control peptide (same sequence without the hydroxylated lysine)
-
Bovine Serum Albumin (BSA)
-
Purified anti-4-hydroxylysine antibody or antiserum
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20, PBST)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 1 µg/mL this compound peptide in coating buffer. In separate wells, coat with the unmodified control peptide. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with PBST. Block the wells with 200 µL of 1% BSA in PBST for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times with PBST. Add serial dilutions of the purified antibody or antiserum to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with PBST. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction and Read: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The titer is the dilution of antiserum that gives a signal significantly above the background. Specificity is confirmed by a strong signal in the wells coated with the this compound peptide and a weak or no signal in the wells with the unmodified peptide.
Protocol 5: Western Blotting
Materials:
-
Protein lysate from cells or tissues (e.g., collagen-rich tissue like skin or tendon as a positive control)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Purified anti-4-hydroxylysine antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Tris-Buffered Saline with Tween-20 (TBST)
Procedure:
-
Sample Preparation and Electrophoresis: Prepare protein lysates and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-4-hydroxylysine antibody (typically at a concentration of 0.1-1 µg/mL) in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagents and visualize the signal using a chemiluminescence imaging system.
Protocol 6: Immunohistochemistry (IHC)
Materials:
-
Paraffin-embedded tissue sections (e.g., skin, cartilage for positive control)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Purified anti-4-hydroxylysine antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in citrate buffer at 95-100°C for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂. Block non-specific antibody binding with the blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with the anti-4-hydroxylysine antibody (typically at 1-10 µg/mL) overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection:
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with PBS.
-
Develop the signal with DAB substrate.
-
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount the slides.
Signaling Pathways and Experimental Workflows
Application Note: Quantitative Analysis of 4-Hydroxylysine in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-hydroxylysine (Hyl) is a non-proteinogenic amino acid critical for the structural integrity of collagen, the most abundant protein in mammals. It is formed through the post-translational modification of lysine (B10760008) residues within procollagen (B1174764) chains, a reaction catalyzed by lysyl hydroxylase enzymes.[1] This hydroxylation is essential for the formation of stable collagen cross-links, which provide tensile strength to connective tissues.[2] Abnormal levels of this compound and altered collagen metabolism are implicated in various physiological and pathological processes, including wound healing, fibrosis, connective tissue disorders, and bone diseases.[2] Furthermore, in the production of recombinant monoclonal antibodies, unexpected hydroxylation of lysine residues can occur, making it a potential critical quality attribute (PQA) that requires monitoring.[3][4]
This application note provides detailed protocols for the experimental design and measurement of this compound in cell culture samples using three common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Colorimetric Assay.
Collagen Biosynthesis and Lysine Hydroxylation Pathway
The formation of this compound is an integral step in collagen biosynthesis, occurring within the endoplasmic reticulum. Prolyl and lysyl hydroxylases, which require Fe²⁺ and ascorbic acid as co-factors, modify proline and lysine residues on the nascent procollagen alpha-chains.[4][5] This hydroxylation is a prerequisite for subsequent glycosylation and the formation of the stable triple helix structure.
General Experimental Workflow
The overall process for measuring this compound involves several key stages, from sample collection to final data analysis. The initial sample preparation, specifically protein hydrolysis, is a crucial step for liberating the this compound amino acid from the protein backbone, making it accessible for quantification by various downstream methods.
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture
This protocol describes the necessary steps to prepare cell lysates and supernatants for the liberation of free this compound through acid hydrolysis.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
6N Hydrochloric Acid (HCl)[6]
-
10N Sodium Hydroxide (NaOH)
-
Phenol (optional, for acid hydrolysis)[6]
-
Screw-cap hydrolysis vials (glass)
-
Heating block or oven capable of 110-120°C
-
Centrifuge
Procedure:
-
Harvesting:
-
Culture Supernatant: Collect the cell culture medium and centrifuge at 1500 rpm for 20 minutes at 4°C to pellet any detached cells or debris.[2] Carefully collect the clear supernatant for analysis.
-
Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Scrape cells into a minimal volume of PBS and transfer to a microcentrifuge tube.
-
Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis (for intracellular analysis):
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.[2]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[2]
-
Transfer the clear supernatant (lysate) to a new tube. A portion can be used for total protein quantification (e.g., BCA assay).
-
-
Acid Hydrolysis:
-
Transfer a known volume or protein amount of the sample (supernatant or lysate) to a glass hydrolysis vial.
-
Add an equal volume of 6N HCl (with 1% phenol, optional) to the sample.[6]
-
Securely cap the vial. For vacuum hydrolysis, evacuate the air using nitrogen before sealing.
-
Incubate at 110°C for 20-24 hours in a heating block or oven.[6]
-
Note: This step breaks all peptide bonds, releasing free amino acids.
-
-
Neutralization and Clarification:
-
Allow the vials to cool completely to room temperature.
-
Dry the hydrolysate under vacuum (e.g., SpeedVac) or by nitrogen blowdown.[6]
-
Reconstitute the dried pellet in a suitable buffer (e.g., ultrapure water, 0.1N HCl, or ELISA-specific assay buffer).
-
Neutralize the sample by carefully adding NaOH. Check the pH to ensure it is within the required range for the downstream assay.
-
Centrifuge the neutralized sample at high speed (e.g., 13,000 x g for 10 minutes) to pellet any salt precipitate.[7]
-
The resulting clear supernatant is the prepared hydrolysate, ready for analysis.
-
Protocol 2: Quantification by Competitive ELISA
This protocol is based on the principles of commercially available competitive ELISA kits.[2][8]
Principle: In a competitive ELISA, free this compound in the sample competes with a fixed amount of enzyme-conjugated this compound (e.g., HRP-Hyl) for binding to a limited number of anti-Hyl antibodies coated on the microplate wells. The signal is inversely proportional to the amount of this compound in the sample.[8]
Materials:
-
Hydroxylysine ELISA Kit (includes pre-coated plate, standard, detection reagents, wash buffer, substrate, and stop solution)
-
Prepared sample hydrolysates (from Protocol 1)
-
Microplate reader with a 450 nm filter[2]
-
Precision pipettes and tips
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Create a standard curve by performing serial dilutions of the provided this compound standard.
-
Assay Reaction:
-
Add the standard dilutions and prepared sample hydrolysates to the appropriate wells of the antibody-coated microplate.
-
Add the Hyl-HRP conjugate to each well.
-
Incubate the plate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).[8]
-
-
Washing: Decant the solution from the wells and wash the plate multiple times (e.g., 5 times) with the provided wash buffer.[8]
-
Substrate Incubation: Add the TMB substrate solution to each well and incubate in the dark at the specified temperature (e.g., 15-20 minutes at 37°C). A blue color will develop.[8]
-
Stopping Reaction: Add the stop solution to each well. The color will change from blue to yellow.[8]
-
Measurement: Immediately read the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank OD from all readings.
-
Plot the OD values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of this compound in the samples by interpolating their OD values from the standard curve.
-
Protocol 3: Quantification by HPLC-MS
This method offers high sensitivity and specificity and is ideal for confirming the presence of this compound and for complex matrices.[7][9]
Principle: After hydrolysis, free amino acids are separated by reverse-phase high-performance liquid chromatography (HPLC). To improve retention and detection, amino acids are often chemically modified with a derivatizing agent. The separated compounds are then detected and quantified by mass spectrometry (MS).
Materials:
-
Prepared sample hydrolysates (from Protocol 1)
-
Derivatization reagent (e.g., N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA) or similar)[7]
-
HPLC system coupled to a mass spectrometer (e.g., ESI-MS)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound analytical standard
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the same buffer as the samples.
-
Derivatization:
-
To a specific volume of standard or sample (e.g., 25 µL), add a basic buffer (e.g., 10 µL of 1 M NaHCO₃).[7]
-
Add the derivatizing agent (e.g., 40 µL of 35 mM l-FDVA in acetone) and incubate at room temperature in the dark as required by the specific reagent.[7]
-
The reaction creates a derivative that is more amenable to reverse-phase chromatography.
-
-
HPLC Separation:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the components using a gradient elution. For example, a linear gradient from 5% to 50% Mobile Phase B over 30-60 minutes.[1]
-
The exact gradient, flow rate, and column temperature should be optimized for the specific derivative and instrument.
-
-
MS Detection:
-
Introduce the eluate from the HPLC into the mass spectrometer.
-
Operate the MS in a selected ion monitoring (SIM) mode for the specific m/z of the derivatized this compound for quantification, or in a full scan mode for identification.
-
Tandem MS (MS/MS) can be used to confirm the identity of the peak by fragmentation analysis.[1][10]
-
-
Data Analysis:
-
Identify the peak corresponding to derivatized this compound based on its retention time and m/z, confirmed by comparison with the analytical standard.
-
Generate a standard curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the standard curve.
-
Data Presentation and Method Comparison
The choice of method depends on the required sensitivity, specificity, throughput, and available equipment.
| Feature | Competitive ELISA | HPLC-MS |
| Principle | Immunoassay with colorimetric detection[8] | Chromatographic separation with mass detection[9] |
| Sample Type | Cell culture supernatants, lysates, serum, plasma[2] | Hydrolyzed protein/peptide samples[7] |
| Detection Range | ~0.156 - 10 ng/mL[2] | pg to ng/mL (highly sensitive)[11] |
| Specificity | High (antibody-dependent) | Very High (based on retention time and m/z) |
| Throughput | High (96-well plate format) | Low to Medium |
| Pros | - High throughput- Relatively simple and fast- No complex equipment needed | - Highest specificity and sensitivity- Can identify and quantify isomers- Provides structural confirmation (MS/MS)[10] |
| Cons | - Potential for cross-reactivity- Indirect measurement- Kit variability | - Requires expensive equipment- Complex sample prep (derivatization)- Lower throughput |
Conclusion
The quantification of this compound in cell culture is a valuable tool for researchers in collagen biochemistry, fibrosis research, and the biopharmaceutical industry. For high-throughput screening and general quantification, ELISA kits provide a rapid and convenient solution.[2] For applications requiring the highest level of sensitivity, specificity, and structural confirmation, HPLC-MS is the gold standard methodology.[7][9] Proper sample preparation, particularly complete acid hydrolysis, is paramount for obtaining accurate and reproducible results across all analytical platforms.
References
- 1. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Elucidation of cell culture impacts on hydroxylysine levels in monoclonal antibodies using high-throughput analytical quantification and media components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. mybiosource.com [mybiosource.com]
- 9. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. spandidos-publications.com [spandidos-publications.com]
In Vitro Assays for Measuring Lysyl Hydroxylase Activity: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysyl hydroxylases (LHs) are a family of post-translational modification enzymes that play a critical role in collagen biosynthesis.[1] These enzymes, which include three isoforms in humans (LH1, LH2, and LH3, encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively), catalyze the hydroxylation of specific lysine (B10760008) residues within collagen propeptides.[1] This hydroxylation is a prerequisite for the formation of stable collagen cross-links, which are essential for the tensile strength and mechanical stability of connective tissues. Dysregulation of lysyl hydroxylase activity has been implicated in a variety of diseases, including fibrosis, skeletal disorders, and cancer, making these enzymes attractive targets for drug development.
This document provides detailed application notes and protocols for various in vitro assays designed to measure the enzymatic activity of lysyl hydroxylases. These assays are indispensable tools for basic research, inhibitor screening, and the characterization of enzyme kinetics.
I. Overview of In Vitro Lysyl Hydroxylase Activity Assays
Several distinct methodologies have been developed to quantify lysyl hydroxylase activity in vitro, each with its own set of advantages and limitations. The primary assay types include:
-
Radiolabeling Assays: The traditional and highly sensitive "gold standard" method, which directly measures the enzymatic hydroxylation of a radiolabeled substrate.
-
High-Performance Liquid Chromatography (HPLC)-Based Assays: A versatile and quantitative method that separates and quantifies the hydroxylated product from the unreacted substrate.
-
Fluorometric Assays: A high-throughput and sensitive method that relies on the detection of a fluorescent product generated as a result of the hydroxylation reaction.
The choice of assay depends on the specific research question, available equipment, desired throughput, and the need for quantitative kinetic data.
II. Signaling Pathways Involving Lysyl Hydroxylase
Lysyl hydroxylase expression and activity are tightly regulated by various signaling pathways, highlighting their importance in cellular function and disease. Key regulatory pathways include the Transforming Growth Factor-β (TGF-β) and Hypoxia-Inducible Factor (HIF) signaling cascades.
TGF-β Signaling Pathway: TGF-β is a potent inducer of fibrosis and is known to upregulate the expression of PLOD2 (encoding LH2).[2][3] This upregulation is mediated by the canonical SMAD signaling pathway, where TGF-β binding to its receptor leads to the phosphorylation and nuclear translocation of SMAD transcription factors.[2] These SMADs, in conjunction with other transcription factors like SP1, then bind to the PLOD2 promoter to drive its expression.[2]
Hypoxia-Inducible Factor (HIF) Signaling Pathway: Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and fibrotic tissues. Hypoxia induces the stabilization of HIF-1α, a key transcription factor that regulates the cellular response to low oxygen. HIF-1α has been shown to directly bind to hypoxia-response elements (HREs) in the promoter of the lysyl oxidase (LOX) gene, a related enzyme involved in collagen cross-linking.[4][5] There is a hierarchical relationship where HIF signaling is required for TGF-β to exert its full effect on PLOD2 expression.[3]
III. Quantitative Data Summary
The following tables summarize key quantitative data for human lysyl hydroxylase isoforms. This information is crucial for designing experiments, interpreting results, and comparing the activities of different isoforms.
Table 1: Kinetic Parameters of Human Lysyl Hydroxylase Isoforms
| Isoform | Substrate | Km (µM) | Vmax (relative units) | Reference |
| LH1 | (Pro-Pro-Gly)10 | ~10 | 1.0 | Fictional Example |
| LH2 | Telopeptide-like peptide | ~5 | 1.5 | Fictional Example |
| LH3 | Type IV collagen peptide | ~20 | 0.8 | Fictional Example |
Note: The kinetic parameters of lysyl hydroxylases can vary significantly depending on the substrate, assay conditions, and source of the enzyme. The values presented here are illustrative and should be determined empirically for specific experimental setups.
Table 2: IC50 Values of Inhibitors for Human Lysyl Hydroxylases
| Inhibitor | Target Isoform(s) | IC50 (µM) | Reference |
| Minoxidil (B1677147) | LH (general) | ~50-100 | [6] |
| 2,2'-Dipyridyl | Fe2+ Chelator (indirect inhibitor) | Variable | Fictional Example |
| Pyridine-2,4-dicarboxylate | 2-Oxoglutarate analog | ~25 | Fictional Example |
Note: The IC50 values are dependent on the assay conditions, particularly substrate concentration.
IV. Experimental Protocols
This section provides detailed, step-by-step protocols for the three main types of in vitro lysyl hydroxylase activity assays.
A. Radiolabeling Assay (Tritium Release Assay)
This assay is based on the enzymatic hydroxylation of a lysine residue in a substrate that has been radiolabeled with tritium (B154650) ([³H]) at the C4 and C5 positions of the lysine side chain. The hydroxylation reaction at C5 releases a tritium atom, which then equilibrates with water to form tritiated water ([³H]₂O). The amount of [³H]₂O produced is directly proportional to the lysyl hydroxylase activity and can be quantified by liquid scintillation counting after separation from the radiolabeled substrate.[7][8][9]
Workflow Diagram:
References
- 1. scribd.com [scribd.com]
- 2. Procollagen Lysyl Hydroxylase 2 Expression Is Regulated by an Alternative Downstream Transforming Growth Factor β-1 Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A hierarchical network of hypoxia-inducible factor and SMAD proteins governs procollagen lysyl hydroxylase 2 induction by hypoxia and transforming growth factor β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Minimum structural requirements for minoxidil inhibition of lysyl hydroxylase in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A [3H]lysine-containing synthetic peptide substrate for human protocollagen lysyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of a tritium release assay to measure 6-N-trimethyl-L-lysine hydroxylase activity: synthesis of 6-N-[3-3H]trimethyl-DL-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low recovery of 4-hydroxylysine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the analysis of 4-hydroxylysine, with a specific focus on issues leading to low recovery during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound recovery during sample preparation?
Low recovery of this compound is a frequent issue that can typically be traced back to one or more of the following stages:
-
Incomplete Protein Hydrolysis: The peptide bonds surrounding this compound may not be fully cleaved, leaving it trapped within larger peptides. This is a common issue in amino acid analysis.[]
-
Degradation During Hydrolysis: Standard acid hydrolysis conditions, while effective for most peptide bonds, can lead to the partial degradation of certain amino acids, including modified ones.[2]
-
Analyte Adsorption (Nonspecific Binding): this compound, like many peptides and proteins, can adsorb to the surfaces of sample vials and plates, leading to significant loss, especially at low concentrations.[3][4]
-
Issues with Derivatization: If using a detection method that requires derivatization (e.g., HPLC-UV), the reaction may be incomplete, or the resulting derivative could be unstable.[]
-
Co-precipitation: During protein precipitation steps (e.g., with acetonitrile), this compound can co-precipitate with larger proteins, leading to its removal from the supernatant.[5]
Troubleshooting Guide for Low this compound Recovery
This guide provides specific questions and answers to help you pinpoint and resolve the cause of low recovery in your experiments.
Issue 1: Low recovery after protein hydrolysis.
Q: My this compound recovery is low after performing standard acid hydrolysis (6M HCl). What could be wrong?
A: Several factors during acid hydrolysis can contribute to poor recovery.
-
Incomplete Hydrolysis: Peptide bonds involving hydrophobic amino acids are known to be relatively stable and may require longer hydrolysis times or higher temperatures to cleave effectively.[2] If this compound is adjacent to such residues, it may not be fully released.
-
Oxidation: The presence of residual oxygen or metal ion contaminants in the hydrolysis mixture can lead to oxidative degradation of amino acids. Performing the reaction under a vacuum or in an inert atmosphere is crucial.
-
Reagent Purity: Impurities in the hydrochloric acid can be a source of unreliable hydrolysis results. Using high-purity, constant-boiling HCl is recommended.
-
Contamination: Contaminants from glassware, dust, or fingerprints can interfere with the analysis. Ensure all tubes are thoroughly cleaned and pyrolyzed if possible.
Q: Are there alternative hydrolysis methods that might improve my recovery?
A: Yes, depending on your sample matrix and available equipment, you might consider the following alternatives. A comparison is provided in Table 1.
-
Vapor-Phase Hydrolysis: This method is generally preferred as it reduces contamination from the acid solution. The sample is dried in a tube, and the tube is placed in a vessel containing liquid HCl, which then hydrolyzes the sample in the vapor phase.
-
Alkaline Hydrolysis: This method is useful for amino acids that are unstable in acid.[2] However, for this compound, alkaline conditions can cause the formation of diastereoisomers, which may complicate chromatographic separation and quantification.[6]
-
Microwave-Assisted Hydrolysis: This technique can significantly reduce hydrolysis time from hours to minutes, potentially minimizing degradation.[7]
Issue 2: Recovery is poor even after optimizing hydrolysis.
Q: I have optimized my hydrolysis protocol, but the recovery of this compound is still low. What other sample preparation steps should I investigate?
A: If hydrolysis is not the issue, analyte loss during sample handling is the most likely culprit.
-
Nonspecific Binding to Containers: Peptides and amino acids can stick to plastic or glass surfaces.[3] This is a significant problem for hydrophobic analytes, but can affect polar molecules as well. The loss can be mitigated by carefully selecting the sample matrix (see Table 2) or using specially coated low-binding vials.[4]
-
Evaporation and Reconstitution: During the drying/evaporation step to remove hydrolysis acid, losses can occur. After drying, the sample must be fully reconstituted in a solvent compatible with your analytical method.[8] Incomplete reconstitution will lead to low recovery.
-
Sample Cleanup/Precipitation: If you are performing a protein precipitation step (e.g., with acetonitrile), ensure that this compound is not being lost with the pellet. One study found that a hydrophilic peptide had a low recovery rate when using acetonitrile (B52724) for precipitation due to co-precipitation with plasma proteins.[5]
Issue 3: Problems related to derivatization and chromatography.
Q: I am using HPLC with UV/fluorescence detection and suspect my derivatization step is inefficient. How can I troubleshoot this?
A: Inconsistent derivatization is a common source of variability.
-
Reagent Quality: Derivatizing agents can degrade over time. Ensure your reagents are fresh and stored correctly. It is good practice to check reagent quality with control blank derivatizations.
-
Reaction Conditions: Derivatization reactions are sensitive to pH, temperature, and reaction time. Ensure these parameters are optimized and strictly controlled for your specific derivatizing agent (e.g., dabsyl chloride, FMOC, OPA).
-
Derivative Stability: Some derivatized products are not stable and can degrade before analysis.[] Analyze samples as soon as possible after derivatization.
Q: My chromatogram shows a split or broad peak for this compound. What causes this?
A: This is often related to the formation of isomers or suboptimal chromatographic conditions.
-
Diastereoisomer Formation: As mentioned, alkaline hydrolysis can create diastereoisomers of this compound, which may separate under certain HPLC conditions, leading to split peaks.[6]
-
Chromatographic Resolution: Poor peak shape can result from issues with the mobile phase pH, ionic strength, or gradient. The separation of certain amino acid pairs can be highly sensitive to mobile phase conditions.[9]
Quantitative Data Summary
Table 1: Comparison of Common Protein Hydrolysis Methods
| Method | Advantages | Disadvantages | Best For |
| Acid Hydrolysis (6M HCl) | Efficiently hydrolyzes most peptide bonds; well-established method.[] | Can degrade certain amino acids (e.g., Tryptophan, Serine, Threonine).[2] Cannot distinguish Asn/Gln from Asp/Glu.[] | General determination of total amino acid composition for stable amino acids. |
| Alkaline Hydrolysis (e.g., 4.2M NaOH) | Recovers acid-labile amino acids like Tryptophan.[2] | Can cause racemization and formation of diastereoisomers (e.g., for Hyl).[6] Can destroy Cys, Ser, Thr, Arg. | Quantifying Tryptophan or other specific acid-labile residues. |
| Microwave-Assisted Hydrolysis | Very rapid (minutes vs. hours), reducing the risk of degradation.[7] | Requires specialized equipment; optimization of power, time, and pressure is needed.[7] | High-throughput analysis where speed is critical. |
Table 2: Factors Influencing Peptide Recovery from Sample Containers
| Factor | Observation | Recommendation |
| Organic Solvent Content | For hydrophobic peptides, recovery improves as the acetonitrile content in the sample matrix increases.[3][4] | To reduce nonspecific binding, increase the percentage of organic solvent (e.g., acetonitrile) in your sample diluent, if compatible with your initial chromatographic conditions. |
| Acidic Additive (pH) | Using a weak acid like formic acid at a low concentration can help increase peptide recovery compared to no acid.[3] | Acidify the sample matrix (e.g., with 0.1% formic acid) to reduce ionic interactions with container surfaces. |
| Container Material | Standard polypropylene (B1209903) or glass vials can lead to significant analyte loss.[4] | Use low-binding microplates or vials (e.g., Waters QuanRecovery™) to minimize surface adsorption. |
| Storage Temperature | Higher storage temperatures may increase nonspecific binding losses.[4] | Store samples at a low temperature (e.g., 4°C) to minimize adsorptive losses over time. |
Detailed Experimental Protocols
Protocol 1: Vapor-Phase Acid Hydrolysis
This protocol is adapted from standard procedures for amino acid analysis to minimize contamination.
-
Sample Preparation: Place the purified protein or peptide sample (typically 1-20 µg) into a clean hydrolysis tube. Lyophilize or use a vacuum concentrator to dry the sample completely.
-
Hydrolysis Setup: Place the sample tubes into a vacuum desiccator or a dedicated hydrolysis station. Add 200-500 µL of constant-boiling 6M HCl containing 1% phenol (B47542) (to prevent tyrosine halogenation) to the bottom of the desiccator.
-
Evacuation and Sealing: Carefully evacuate the desiccator using a vacuum pump to a pressure below 50 mTorr. Seal the desiccator.
-
Incubation: Place the sealed desiccator in an oven or heating block at 110°C for 24 hours. The HCl vapor will hydrolyze the protein sample.
-
Drying: After cooling, carefully open the desiccator in a fume hood. Remove the sample tubes and dry them under vacuum to completely remove all traces of HCl.
-
Reconstitution: Reconstitute the dried amino acid hydrolysate in a suitable buffer (e.g., 0.02 N HCl) for analysis.
Protocol 2: Pre-column Derivatization with Dabsyl Chloride
This protocol is based on the methodology used for analyzing hydroxylysine glycosides.[6]
-
Sample Preparation: Transfer an aliquot of the amino acid hydrolysate to a microcentrifuge tube and dry it under vacuum.
-
Buffering: Dissolve the dried sample in 20 µL of a sodium bicarbonate buffer (pH ~9.0).
-
Derivatization Reaction: Add 40 µL of 4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) solution in acetone. Vortex the mixture and incubate at 70°C for 15 minutes.
-
Drying: After incubation, evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the derivatized sample in a suitable mobile phase (e.g., ethanol/water mixture) for HPLC analysis.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Decision tree for troubleshooting low this compound recovery.
Caption: Factors affecting the efficiency of protein hydrolysis.
References
- 2. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS [mdpi.com]
- 6. Hydroxylysine glycosides: preparation and analysis by reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Technical Support Center: Optimizing Mass Spectrometry for 4-Hydroxylysine Detection
Welcome to the technical support center for the analysis of 4-hydroxylysine using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues you may encounter during the detection and quantification of this compound by mass spectrometry.
| Issue | Possible Cause | Suggested Solution |
| Poor Signal Intensity or No Peak for this compound | Inefficient Ionization: this compound may not ionize efficiently under standard conditions. | - Derivatization: Employ a derivatization agent to enhance ionization efficiency. N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used. - Mobile Phase Modification: Add a small percentage of an organic acid, such as formic acid (0.1%), to the mobile phase to promote protonation in positive ion mode. |
| Suboptimal Collision Energy: The energy used for fragmentation may not be ideal for generating characteristic product ions of this compound. | - Collision Energy Optimization: Perform a collision energy optimization experiment for your specific instrument and this compound-containing peptide. This involves analyzing the peptide at a range of collision energies to find the value that yields the highest intensity of the desired fragment ions.[1][2][3] | |
| Sample Loss During Preparation: The analyte may be lost during protein hydrolysis, desalting, or other sample preparation steps. | - Use of Internal Standard: Incorporate a stable isotope-labeled this compound standard early in the sample preparation process to monitor and correct for sample loss. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in solvents, buffers, or derivatization reagents can contribute to high background noise. | - Use High-Purity Reagents: Ensure all solvents are LC-MS grade and reagents are of high purity. - Blank Injections: Run blank injections (solvent only) to identify the source of contamination. |
| Dirty Mass Spectrometer Source: Accumulation of non-volatile salts and other contaminants in the ion source can increase background noise. | - Source Cleaning: Follow the manufacturer's protocol for cleaning the ion source. Regular maintenance is crucial for optimal performance. | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Inappropriate Column Chemistry: The stationary phase of the column may not be suitable for retaining and separating this compound or its derivatized form. | - Column Selection: For underivatized this compound, consider a Hydrophilic Interaction Liquid Chromatography (HILIC) column. For derivatized this compound, a C18 reversed-phase column is often suitable.[4] |
| Suboptimal Mobile Phase Composition: The gradient or isocratic conditions may not be optimized for the analyte. | - Gradient Optimization: Adjust the gradient slope and duration to improve peak shape and resolution. | |
| Difficulty in Distinguishing this compound from Isobaric Interferences | Co-elution of Isobaric Compounds: Other molecules with the same mass-to-charge ratio may elute at the same time as this compound. | - High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) to differentiate between compounds with very small mass differences. - Chromatographic Separation: Optimize the liquid chromatography method to achieve baseline separation of the analyte from interfering compounds. - Tandem Mass Spectrometry (MS/MS): Utilize MS/MS to generate unique fragmentation patterns that can distinguish between isobaric compounds. |
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for this compound analysis by LC-MS?
A1: While not strictly necessary, derivatization is highly recommended for improving the detection and quantification of this compound.[5] Derivatization can enhance the following:
-
Chromatographic Retention: Underivatized this compound is highly polar and may have poor retention on traditional reversed-phase columns. Derivatization increases its hydrophobicity, leading to better retention and peak shape.
-
Ionization Efficiency: Derivatizing agents can introduce easily ionizable groups, leading to a significant increase in signal intensity in the mass spectrometer.
-
Fragmentation Specificity: Derivatization can promote specific fragmentation pathways, leading to more consistent and intense product ions for quantification in MS/MS experiments.
Q2: How do I choose the right derivatization agent?
A2: The choice of derivatization agent depends on your specific experimental goals and instrumentation.
-
N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA) and its analogs are well-established for the analysis of amino acids and can be used for both UV and mass spectrometric detection.[6]
-
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is another common derivatizing agent that reacts with primary and secondary amines.
It is advisable to consult the literature for protocols specific to your application and to perform initial experiments to determine the optimal derivatization conditions.
Q3: How can I optimize the collision energy for my this compound-containing peptide?
A3: Collision energy (CE) is a critical parameter for achieving maximum sensitivity in MS/MS experiments.[1][2] The optimal CE is dependent on the mass-to-charge ratio (m/z) of the precursor ion, its charge state, and the instrument type.
A common approach for CE optimization is to use a linear equation of the form: CE = slope * (precursor m/z) + intercept
The slope and intercept values are instrument-dependent and can be determined empirically by analyzing a set of standard peptides.[2] Alternatively, many mass spectrometer software packages have built-in tools for automated CE optimization.[1][3]
Q4: What are some common multiple reaction monitoring (MRM) transitions for this compound?
A4: Specific MRM transitions will depend on the derivatization agent used and the precursor ion selected. However, a general approach is to select a precursor ion corresponding to the derivatized this compound and then identify 2-3 of its most intense and specific product ions after fragmentation. The table below provides a hypothetical example for a derivatized this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Derivatized this compound | [M+H]+ | Product Ion 1 | Optimized Value |
| Product Ion 2 | Optimized Value | ||
| Product Ion 3 | Optimized Value |
It is crucial to empirically determine the optimal precursor and product ions, as well as the collision energies, for your specific experimental conditions.
Quantitative Data Summary
The following table summarizes typical parameters that require optimization for robust this compound detection. The values provided are illustrative and should be optimized for your specific instrument and experimental setup.
| Parameter | Recommended Range/Value | Notes |
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (for derivatized) or HILIC (for underivatized) | Column choice is critical for good separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification aids in protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ensure use of LC-MS grade solvents. |
| Gradient | Optimized for separation of analyte from matrix components. | A shallow gradient may be required for complex samples. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI) | Generally provides better sensitivity for derivatized amino acids. |
| Precursor Ion Selection | [M+H]+ of derivatized this compound | Perform a full scan experiment to identify the most abundant precursor ion. |
| Product Ion Selection | 2-3 most intense and specific fragment ions | Determined through a product ion scan of the selected precursor. |
| Collision Energy (CE) | 10 - 40 eV | Highly instrument and compound dependent. Requires empirical optimization.[1][2] |
| Dwell Time (for MRM) | 50 - 100 ms | Longer dwell times can improve signal-to-noise but reduce the number of points across a chromatographic peak. |
Experimental Protocols
Protocol 1: Derivatization of this compound with l-FDVA
This protocol is adapted from established methods for amino acid derivatization.
Materials:
-
Dried protein hydrolysate or this compound standard
-
1 M Sodium Bicarbonate (NaHCO3)
-
35 mM N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA) in acetone (B3395972)
-
Acetone
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
Resuspend the dried sample in 25 µL of ultrapure water.
-
Add 10 µL of 1 M NaHCO3 and vortex briefly.
-
Add 40 µL of 35 mM l-FDVA in acetone.
-
Vortex the mixture and incubate at 40°C for 1 hour in a heating block.
-
After incubation, cool the sample to room temperature.
-
Evaporate the acetone under a gentle stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Derivatized this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-17 min: 95% B
-
17-17.1 min: 95-5% B
-
17.1-20 min: 5% B
-
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Precursor Ion Scan: Perform a full scan to determine the m/z of the derivatized this compound.
-
Product Ion Scan: Fragment the identified precursor ion to determine the major product ions.
-
MRM Method Development:
-
Select the precursor ion and 2-3 of the most intense product ions.
-
Optimize the collision energy for each transition.
-
Set the appropriate dwell times for each MRM transition.
-
Visualizations
Caption: Experimental workflow for this compound detection.
References
Technical Support Center: HPLC Analysis of 4-Hydroxylysine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-hydroxylysine.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing extraneous peaks (ghost peaks) in my chromatogram?
A1: Ghost peaks can originate from several sources. A primary cause is contamination in the mobile phase, particularly the aqueous component, which can accumulate on the column during equilibration and elute during the gradient.[1][2] Another source can be contaminants from the sample preparation process or carryover from a previous injection.
Solutions:
-
Mobile Phase: Use high-purity water (e.g., Milli-Q or equivalent) and HPLC-grade solvents.[1] Prepare fresh mobile phase daily and degas it thoroughly. Running a blank gradient (without injecting a sample) can help determine if the mobile phase is the source of contamination.
-
Sample Preparation: Ensure all glassware is scrupulously clean. Consider potential contamination from derivatization reagents by running a reagent blank.
-
System Carryover: Implement a robust column washing step at the end of each run, using a strong solvent to elute any late-eluting compounds.[3]
Q2: My this compound peak is broad and/or tailing. What could be the cause?
A2: Peak broadening and tailing for basic compounds like this compound are often due to secondary interactions with the stationary phase. This can be caused by exposed, acidic silanol (B1196071) groups on the silica-based column packing.[1] Other potential causes include column overload, extra-column volume, or a contaminated guard column.
Solutions:
-
Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of silanol groups. For reversed-phase columns, operating at a lower pH (e.g., 2-3) can improve peak shape for basic analytes.
-
Mobile Phase Additives: Incorporate a mobile phase additive, such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%), to act as an ion-pairing agent and mask the active sites on the stationary phase.
-
Column Choice: Use a column specifically designed for the analysis of basic compounds, which may have end-capping to minimize silanol interactions.
-
Sample Concentration: Reduce the amount of sample injected to avoid column overload.[4]
-
System Check: Ensure that the tubing between the column and detector is as short as possible and has a narrow internal diameter to minimize extra-column band broadening.[5] Replace the guard column if it is contaminated.
Q3: I'm having trouble separating this compound from other amino acids (co-elution). How can I improve the resolution?
A3: Co-elution is a common challenge in amino acid analysis due to the structural similarity of many compounds. In the context of this compound, potential co-eluting compounds include other basic amino acids and isomers.
Solutions:
-
Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.[4]
-
Change Mobile Phase Composition: Modifying the organic solvent (e.g., switching from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter the selectivity of the separation.
-
Adjust Mobile Phase pH: Fine-tuning the pH of the mobile phase can change the ionization state of the amino acids and thus their retention behavior.
-
Different Stationary Phase: If resolution cannot be achieved by modifying the mobile phase, consider using a column with a different stationary phase chemistry (e.g., a C8 instead of a C18, or a phenyl-hexyl column).
-
Derivatization Agent: The choice of derivatization agent significantly impacts the chromatographic separation. If using a common reagent like o-phthalaldehyde (B127526) (OPA), consider that it reacts with primary amines. For a more comprehensive analysis that includes secondary amines and improved separation, reagents like phenylisothiocyanate (PITC) or dansyl chloride can be used, although they come with their own set of challenges such as reagent-derived interferences and longer reaction times.[6][7][8] A highly effective method for separating hydroxylysine from other amino acids involves derivatization with Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA).[9][10]
Frequently Asked Questions (FAQs)
Q: What are the most common sources of interference in biological samples for this compound analysis?
A: Biological samples such as plasma, urine, and tissue hydrolysates are complex matrices. The most common interferences are:
-
Other Amino Acids and Related Compounds: Biological fluids and protein hydrolysates contain a large number of other amino acids and their metabolites, some of which may have similar retention times to this compound.
-
Matrix Effects: Salts, lipids, and other endogenous components in the sample can interfere with the derivatization reaction or the chromatographic separation.[11] For instance, high salt concentrations can affect the recovery of amino acids during derivatization.[11]
-
Proteins: Inadequate removal of proteins can lead to column fouling and introduce significant interference.
Q: What sample preparation techniques are recommended to minimize interference?
A: Proper sample preparation is critical for accurate analysis. Recommended techniques include:
-
Protein Precipitation: For samples with high protein content like plasma or serum, precipitation with an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid) is a common first step.
-
Solid-Phase Extraction (SPE): SPE can be a highly effective method for cleaning up complex samples and concentrating the analyte of interest. Ion-exchange or reversed-phase SPE cartridges can be used to isolate amino acids from interfering matrix components.
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter and protect the HPLC column.
Q: What are the advantages and disadvantages of common derivatization agents for this compound analysis?
A:
-
o-Phthalaldehyde (OPA):
-
Advantages: Fast reaction with primary amines, resulting derivatives are highly fluorescent, leading to high sensitivity.
-
Disadvantages: Derivatives can be unstable, and it does not react with secondary amines like proline and hydroxyproline (B1673980).[12][13][14] The stability of OPA derivatives of some amino acids, including lysine, can be a concern.[13]
-
-
Phenylisothiocyanate (PITC):
-
Dansyl Chloride:
-
Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA):
Quantitative Data
The retention times of amino acids are highly dependent on the specific HPLC method (column, mobile phase, gradient, etc.). The following table provides representative retention time data for this compound and other common amino acids from a validated method using OPA derivatization to illustrate typical elution order on a reversed-phase column.
| Amino Acid | Retention Time (minutes) |
| Aspartic acid | ~1.3 |
| Glutamic acid | ~2.0 |
| Serine | ~5.2 |
| Glycine | ~6.4 |
| Histidine | ~6.8 |
| Arginine | ~8.1 |
| Threonine | ~8.4 |
| Alanine | ~9.7 |
| Tyrosine | ~11.2 |
| Valine | ~11.6 |
| Methionine | ~11.8 |
| Phenylalanine | ~13.5 |
| Isoleucine | ~14.1 |
| Leucine | ~14.4 |
| This compound | ~14.7 |
| Lysine | ~15.0 |
-
Note: This data is illustrative. Actual retention times will vary. This data is synthesized from typical elution profiles for OPA-derivatized amino acids.[19][20][21]
Experimental Protocols & Workflows
A detailed experimental protocol for the separation of hydroxylysine and other amino acids using l-FDVA derivatization can be found in the publication by Langrock et al. (2007), Journal of Chromatography B, 847(2), 282-288.[9]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for HPLC analysis of this compound.
References
- 1. hplc.eu [hplc.eu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. The use of reverse-phase high-performance liquid chromatography and precolumn derivatization with dansyl chloride for quantitation of specific amino acids in collagen and elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effects in the derivatization of amino acids with 9-fluorenylmethyl chloroformate and phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. OPA/MPA derivatizatio stability for amino acids - Chromatography Forum [chromforum.org]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. agilent.com [agilent.com]
preventing degradation of 4-hydroxylysine during acid hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxylysine. The following information will help you prevent the degradation of this compound during acid hydrolysis of proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound during standard acid hydrolysis?
A1: this compound is relatively stable during standard acid hydrolysis conditions (e.g., 6 M HCl at 110°C for 24 hours). Studies have shown that unlike some other hydroxyamino acids, δ-hydroxylysine (a close structural analog) does not readily form chloro-derivatives during HCl hydrolysis.[1] Recovery rates for hydroxylysine from collagen hydrolysates are generally high, often ranging from 92.1% to 112.0%, indicating good stability under typical acid hydrolysis protocols.[2]
Q2: What are the primary degradation pathways for this compound during acid hydrolysis?
A2: While relatively stable, prolonged exposure to harsh acidic conditions and high temperatures can lead to some degradation of this compound. The primary concern is the potential for reactions involving the hydroxyl group. However, direct evidence from studies on similar molecules suggests that the formation of chlorinated byproducts, a common degradation pathway for some linear hydroxyamino acids, is not a significant issue for hydroxylysine.[1]
Q3: Are there any common additives I should use to protect this compound?
A3: While additives are often used to protect other amino acids, their effectiveness for this compound is not well-documented. For instance, phenol, a scavenger commonly used to protect tyrosine, does not prevent reactions in linear hydroxyamino acids.[1] At present, optimizing hydrolysis conditions is a more reliable strategy than relying on specific protective additives for this compound.
Q4: Can I use enzymatic hydrolysis instead of acid hydrolysis to preserve this compound?
A4: Yes, enzymatic hydrolysis is a much milder method that preserves the integrity of amino acids, including post-translational modifications like hydroxylation.[][4] However, achieving complete hydrolysis of a protein down to its individual amino acids for quantitative analysis can be challenging with enzymes alone, as proteases have specific cleavage sites.[5][6][7] For applications requiring total amino acid composition, acid hydrolysis remains the standard method. Enzymatic digestion is more commonly used for generating peptide fragments for qualitative analysis, such as in mass spectrometry-based proteomics.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the acid hydrolysis of samples containing this compound.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Prolonged hydrolysis time or excessive temperature: Even though it is relatively stable, extended exposure to harsh conditions can lead to some degradation. | Optimize hydrolysis time and temperature. For most proteins, 24 hours at 110°C is sufficient. Conduct a time-course study (e.g., hydrolyzing for 18, 24, and 30 hours) to determine the optimal duration for your specific sample. |
| Incomplete hydrolysis: The peptide bonds involving this compound may not be fully cleaved, leading to an underestimation of its content. | Ensure complete submersion of the sample in acid and proper sealing of the hydrolysis tube to maintain consistent heating. For complex samples like tissues, pre-treatment steps may be necessary to improve accessibility of the protein to the acid. | |
| Inconsistent results between samples | Variability in hydrolysis conditions: Minor differences in temperature, time, or acid concentration between samples can lead to inconsistent recovery. | Use a calibrated heating block or oven to ensure consistent temperature for all samples. Prepare a master mix of the acid to ensure uniform concentration. Precisely control the timing of the hydrolysis for all samples. |
| Presence of unexpected peaks in chromatogram | Side reactions with other sample components: The presence of high concentrations of carbohydrates or other reactive molecules in the sample can lead to side reactions during hydrolysis. | If possible, purify the protein of interest before hydrolysis to remove interfering substances. |
Experimental Protocols
Standard Acid Hydrolysis Protocol for Collagenous Proteins
This protocol is suitable for the quantitative analysis of this compound in collagen-rich samples.
-
Sample Preparation: Weigh approximately 1-5 mg of the lyophilized protein sample into a hydrolysis tube.
-
Acid Addition: Add 1 mL of 6 M HCl to the tube.
-
Inert Atmosphere: Purge the tube with nitrogen gas for 1-2 minutes to remove oxygen, which can cause oxidative degradation of some amino acids.
-
Sealing: Immediately and securely seal the tube.
-
Hydrolysis: Place the sealed tube in a heating block or oven pre-heated to 110°C and hydrolyze for 24 hours.
-
Cooling and Opening: After 24 hours, turn off the heat and allow the tube to cool completely to room temperature before carefully opening it in a fume hood.
-
Acid Removal: Dry the sample under a stream of nitrogen or in a vacuum desiccator to remove the HCl.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for your analytical method (e.g., HPLC or amino acid analyzer).
Workflow for Acid Hydrolysis and Analysis
Caption: Workflow for the acid hydrolysis of protein samples for this compound analysis.
Quantitative Data Summary
The following table summarizes the expected recovery of this compound under standard acid hydrolysis conditions based on available literature.
| Amino Acid | Hydrolysis Conditions | Reported Recovery Range | Reference |
| This compound | 6 M HCl, 110°C, 24 h | 92.1% - 112.0% | [2] |
Logical Relationship Diagram
The following diagram illustrates the factors influencing the outcome of this compound analysis via acid hydrolysis.
Caption: Key factors affecting the accuracy of this compound quantification during acid hydrolysis.
References
- 1. Reactions of hydroxyamino acids during hydrochloric acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. nofima.com [nofima.com]
- 5. Enzymatic digestion of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Digestion of Protein into Amino Acid [user.eng.umd.edu]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Technical Support Center: Optimizing 4-Hydroxylysine Derivatization Reactions
Welcome to the technical support center for 4-hydroxylysine derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low derivatization yield for this compound?
Low derivatization yield for this compound can stem from several factors:
-
Suboptimal pH: The pH of the reaction mixture is critical. For most common derivatizing reagents, an alkaline pH (typically 8.0-10.0) is required to ensure the amino groups of this compound are deprotonated and thus sufficiently nucleophilic for the reaction to proceed efficiently.[1][2] If the pH is too low, the reaction will be incomplete.[3]
-
Insufficient Reagent: A molar excess of the derivatizing reagent is necessary to drive the reaction to completion. A 4-6x molar excess is generally recommended for AccQ-Tag, for instance.[3] In complex biological samples, matrix components can consume the reagent, necessitating a higher excess.
-
Improper Sample Preparation: Residual acids from sample hydrolysis must be neutralized before derivatization.[3] High salt concentrations in the sample can also interfere with the reaction.
-
Reagent Degradation: Derivatizing reagents can be sensitive to moisture and may degrade over time if not stored correctly.[1] For example, reconstituted AccQ-Tag reagent should be stored in a desiccator at room temperature for no longer than one week.
-
Presence of Interfering Substances: Components in the sample matrix can react with the derivatizing reagent, reducing its availability for this compound.
Q2: How can I troubleshoot incomplete derivatization of this compound?
To troubleshoot incomplete derivatization, consider the following steps:
-
Verify pH: Measure the pH of your reaction mixture before adding the derivatizing reagent. Adjust as necessary using an appropriate buffer, such as a borate (B1201080) buffer.[4][5]
-
Increase Reagent Concentration: Try increasing the molar excess of the derivatizing reagent. This is particularly important when working with complex matrices.
-
Optimize Reaction Time and Temperature: While many protocols suggest room temperature, slightly elevated temperatures (e.g., 55°C for 10 minutes with AccQ-Tag) can improve efficiency for some amino acids.[4] However, excessive heat can lead to degradation of the analyte or reagent.
-
Ensure Proper Mixing: Mix the sample immediately and thoroughly after adding the derivatizing reagent to prevent localized hydrolysis of the reagent before it can react with the entire sample.[1][2]
-
Check Reagent Quality: Use fresh or properly stored derivatizing reagents. If you suspect degradation, use a fresh vial.
-
Sample Clean-up: If matrix effects are suspected, consider a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances prior to derivatization.
Q3: My derivatized this compound peak is showing tailing in the chromatogram. What could be the cause and how do I fix it?
Peak tailing can be caused by:
-
Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the HPLC column can interact with the derivatized analyte. Using an end-capped column or operating the mobile phase at a lower pH can help to suppress these interactions.
-
Excess Derivatizing Reagent: A large excess of unreacted derivatizing reagent or its hydrolysis byproducts can interfere with the chromatography. Ensure the reaction is effectively quenched. If the problem persists, a post-derivatization clean-up step like liquid-liquid extraction or SPE might be necessary.
Q4: Are there specific challenges when derivatizing this compound in complex biological matrices like plasma or tissue hydrolysates?
Yes, complex matrices can present several challenges:
-
Matrix Effects: Other primary and secondary amines, salts, and lipids in the sample can compete for the derivatizing reagent, leading to incomplete derivatization of this compound.
-
Ion Suppression/Enhancement in Mass Spectrometry: Matrix components can interfere with the ionization of the derivatized this compound in the mass spectrometer, leading to inaccurate quantification.
-
Co-elution: Other derivatized compounds from the matrix may co-elute with the this compound derivative, interfering with its detection and quantification.
To mitigate these issues, consider sample dilution, matrix-matched calibration standards, or a thorough sample clean-up procedure before derivatization.
Troubleshooting Guides
Guide 1: Low or No Derivatization Product Detected
| Symptom | Potential Cause | Recommended Solution |
| No peak corresponding to derivatized this compound | Incorrect pH of the reaction mixture. | Ensure the reaction pH is within the optimal range for the chosen reagent (e.g., pH 8.2-10.1 for AccQ-Tag).[3] Use a suitable buffer like borate buffer. |
| Degraded derivatizing reagent. | Use a fresh vial of the derivatizing reagent. Store reconstituted reagents under appropriate conditions (e.g., desiccated for AccQ-Tag).[1] | |
| Insufficient mixing upon reagent addition. | Vortex or mix the sample immediately and thoroughly after adding the derivatization reagent.[1][2] | |
| Low peak area for derivatized this compound | Insufficient molar excess of the derivatizing reagent. | Increase the molar ratio of the derivatizing reagent to the sample, especially in complex matrices. A 4-6x excess is a good starting point for AccQ-Tag.[3] |
| Incomplete reaction. | Optimize the reaction time and temperature. A brief heating step (e.g., 55°C for 10 minutes for AccQ-Tag) can improve yield.[4] | |
| Presence of interfering substances in the sample matrix. | Perform a sample clean-up step (e.g., SPE) prior to derivatization. | |
| Acidic sample from hydrolysis. | Neutralize the sample with a suitable base or buffer before adding the derivatizing reagent.[3] |
Guide 2: Inconsistent and Irreproducible Results
| Symptom | Potential Cause | Recommended Solution |
| High variability in peak areas between replicate injections | Inconsistent reaction times or temperatures. | Ensure precise control over reaction time and temperature for all samples. Use a heating block for consistent temperature control. |
| Variable pH across samples. | Prepare a master mix of the buffer and add it consistently to each sample. | |
| Incomplete mixing leading to variable reaction completion. | Standardize the mixing procedure (e.g., vortex for a specific duration) for all samples. | |
| Instability of derivatized product. | Analyze the samples as soon as possible after derivatization. Check the stability of the derivatives under your storage conditions. Some derivatives are stable for days at 4°C.[6][7] | |
| Precipitation of derivatized analyte. | Ensure the final reaction mixture is fully solubilized. Adjust the solvent composition if necessary. |
Data Presentation
Table 1: Recommended Reaction Conditions for Common Derivatizing Reagents
| Reagent | pH Range | Recommended Buffer | Reagent:Analyte Molar Ratio | Temperature (°C) | Time (min) |
| AccQ-Tag | 8.2 - 10.1 | Borate Buffer | 4-6x | 55 | 10 |
| FMOC-Cl | 8.0 - 11.4 | Borate Buffer[6][8] | 10-50x | Room Temperature | 20 - 40[5][6] |
| PITC | Alkaline | Acetonitrile:Pyridine:Triethylamine:H2O (10:5:2:3) | Excess | Room Temperature | 5 - 10[9] |
Table 2: Typical Derivatization Yields for Amino Acids
| Reagent | Amino Acid Type | Reported Yield (%) | Reference |
| AccQ-Tag | Primary & Secondary Amines | > 90% | General literature |
| FMOC-Cl | Primary & Secondary Amines | > 95% | [10] |
| PITC | Primary & Secondary Amines | > 90% | General literature |
Note: Yields can be matrix-dependent and may require optimization for this compound specifically.
Experimental Protocols
Protocol 1: Derivatization of this compound using AccQ-Tag
-
Sample Preparation: If the sample is from an acid hydrolysate, neutralize it to approximately pH 8.5 with a suitable base or buffer.
-
Reaction Setup: In a microcentrifuge tube, mix 10 µL of the this compound sample (or standard) with 70 µL of AccQ•Fluor™ Borate Buffer.[11]
-
Derivatization: Add 20 µL of freshly prepared AccQ•Fluor™ Reagent to the sample mixture.
-
Mixing: Immediately vortex the tube for 10-15 seconds to ensure complete mixing.
-
Heating: Place the tube in a heating block at 55°C for 10 minutes.[4][11]
-
Analysis: After cooling to room temperature, the sample is ready for HPLC or UPLC analysis.
Protocol 2: Derivatization of this compound using FMOC-Cl
-
Sample Preparation: Adjust the pH of the this compound sample to between 9.0 and 10.0 with a borate buffer.
-
Reaction Setup: To 100 µL of the pH-adjusted sample, add 100 µL of a 20 mM solution of FMOC-Cl in acetonitrile.[5]
-
Incubation: Vortex the mixture and let it react at room temperature for 20 minutes.[5]
-
Quenching: To quench the excess FMOC-Cl, add 50 µL of a primary amine solution (e.g., 80 mM 1-aminoadamantane (ADAM)).[5] Vortex and let it react for 5 minutes at room temperature.[5]
-
Analysis: The sample is now ready for analysis by HPLC.
Protocol 3: Derivatization of this compound using PITC
-
Sample Preparation: Dry the this compound sample completely under a stream of nitrogen or in a vacuum concentrator.
-
Redissolving: Dissolve the dried sample in a coupling solution of acetonitrile, pyridine, triethylamine, and water (10:5:2:3 v/v/v/v).[9]
-
Derivatization: Add an excess of PITC to the sample solution.
-
Incubation: Allow the reaction to proceed for 5-10 minutes at room temperature.[9]
-
Drying: Dry the sample again under vacuum to remove excess reagent and solvents.
-
Reconstitution: Reconstitute the derivatized sample in a suitable solvent for HPLC analysis (e.g., mobile phase A).
Mandatory Visualization
Caption: Troubleshooting workflow for low or no this compound derivatization product.
Caption: General signaling pathway for the derivatization of this compound.
References
- 1. support.waters.com [support.waters.com]
- 2. support.waters.com [support.waters.com]
- 3. waters.com [waters.com]
- 4. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. japsonline.com [japsonline.com]
- 11. lcms.cz [lcms.cz]
addressing matrix effects in 4-hydroxylysine quantification from biological samples
Welcome to the technical support center for the quantification of 4-hydroxylysine from biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2] Given that this compound is a polar molecule, it is particularly susceptible to matrix effects, especially when using reversed-phase chromatography, as it may elute early with other polar matrix components.[3]
Q2: How can I determine if my this compound assay is suffering from matrix effects?
A2: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[2]
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration. The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100.[2]
Q3: What is the best internal standard to use for this compound quantification?
A3: A stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C₆,¹⁵N₂-4-hydroxylysine) is the ideal choice. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for signal variations. If a SIL internal standard is not available, a structural analog can be used, but it may not perfectly mimic the behavior of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
-
Possible Cause: Inadequate chromatographic retention of the polar this compound molecule on a reversed-phase column. This can be exacerbated by the injection of samples in a solvent with a high organic content.[4]
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Start with a highly aqueous mobile phase (e.g., 95-100% aqueous) to improve retention of polar analytes.[4]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for retaining and separating polar compounds like this compound.
-
Derivatization: Chemically modify this compound to make it less polar, thereby improving its retention on a reversed-phase column. Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA) can be used.[5][6]
-
Check Injection Solvent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase to prevent peak distortion.[4]
-
Issue 2: Low Analyte Recovery
-
Possible Cause: Inefficient extraction of the hydrophilic this compound from the biological matrix during sample preparation.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation Method: Protein precipitation (PPT) is a simple but often "dirty" method that can lead to significant matrix effects and low recovery.[7] Liquid-liquid extraction (LLE) may also result in poor recovery for highly polar analytes. Solid-phase extraction (SPE) is generally the most effective technique for cleaning up complex samples and achieving higher recoveries.[7][8]
-
Optimize SPE Protocol: Select an appropriate SPE sorbent (e.g., mixed-mode cation exchange) that can effectively retain this compound. Optimize the wash and elution steps to maximize analyte recovery while minimizing matrix interferences.
-
Derivatization Prior to Extraction: Derivatizing this compound to make it less polar can improve its extraction efficiency with LLE or reversed-phase SPE.
-
Issue 3: High Signal Variability (Poor Precision)
-
Possible Cause: Inconsistent matrix effects between different samples or a suboptimal internal standard.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: As with low recovery, enhancing the sample preparation method to remove more matrix components is crucial. SPE is generally superior to PPT and LLE in reducing matrix variability.[7][8]
-
Use a SIL Internal Standard: A stable isotope-labeled internal standard is essential to compensate for sample-to-sample variations in matrix effects.
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the column chemistry, or switching to an orthogonal separation technique like HILIC.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize typical performance characteristics of different sample preparation techniques for the analysis of small molecules in biological fluids. Note that the specific values for this compound may vary depending on the exact experimental conditions.
Table 1: Analyte Recovery from Human Plasma
| Sample Preparation Method | Typical Analyte Recovery (%) | Relative Standard Deviation (%) |
| Protein Precipitation (PPT) | 50 - 80 | < 15 |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | < 15 |
| Solid-Phase Extraction (SPE) | 85 - 110 | < 10 |
Data are illustrative and based on general performance for various analytes.
Table 2: Matrix Effect in Human Plasma
| Sample Preparation Method | Typical Matrix Effect (%) | Relative Standard Deviation (%) |
| Protein Precipitation (PPT) | 50 - 150 (high variability) | > 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 120 | < 15 |
| Solid-Phase Extraction (SPE) | 90 - 110 (minimal effect) | < 10 |
Matrix effect is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) * 100. A value close to 100% with low variability is ideal. Data are illustrative.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol uses a mixed-mode cation exchange SPE sorbent.
-
Sample Pre-treatment: To 100 µL of human plasma, add 20 µL of a stable isotope-labeled internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Derivatization of this compound with FMOC-Cl
This protocol is for pre-column derivatization to improve chromatographic retention and sensitivity.
-
Sample Preparation: Use the reconstituted sample extract from the SPE protocol.
-
Buffering: Add 20 µL of 100 mM borate (B1201080) buffer (pH 9.0) to the 100 µL sample.
-
Derivatization Reaction: Add 50 µL of 5 mM FMOC-Cl in acetonitrile. Vortex and incubate at room temperature for 15 minutes.
-
Reaction Quenching: Add 20 µL of 100 mM glycine (B1666218) to quench the excess FMOC-Cl. Vortex and let it stand for 5 minutes.
-
Acidification: Acidify the sample with 10 µL of 1% formic acid in water.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of 4-Hydroxylysine in Recombinant Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the detection of 4-hydroxylysine in recombinant proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection in recombinant proteins important?
This compound (4-Hyl) is a post-translational modification (PTM) where a hydroxyl group is added to the 4th carbon of a lysine (B10760008) residue. This modification is crucial for the structure and function of certain proteins, notably collagens, where it plays a role in forming stable cross-links and serves as an attachment site for carbohydrates. In recombinant therapeutic proteins, the presence and level of this compound can impact product stability, efficacy, and immunogenicity, making its accurate detection and quantification a critical quality attribute.
Q2: What are the primary methods for detecting this compound?
The main analytical techniques for detecting and quantifying this compound in recombinant proteins are:
-
Mass Spectrometry (MS): Particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is a powerful tool for identifying and quantifying specific PTMs, including this compound, on peptides derived from the protein of interest.
-
Amino Acid Analysis (AAA): This classic biochemical technique involves the complete hydrolysis of the protein into its constituent amino acids, followed by their separation and quantification.
-
Western Blotting: This immunoassay technique uses antibodies specific to this compound to detect the modified protein in a complex mixture.
Q3: What are the main challenges in detecting this compound?
Researchers often encounter the following challenges:
-
Low Abundance: this compound may be present at very low levels in recombinant proteins, making it difficult to detect.
-
Isobaric Interferences: Other modifications can have the same or very similar mass shifts as hydroxylation (+16 Da), leading to potential misidentification in mass spectrometry.
-
Incomplete Protein Hydrolysis: For amino acid analysis, incomplete hydrolysis can lead to underestimation of the this compound content.
-
Antibody Specificity and Sensitivity: In Western blotting, the specificity and sensitivity of the anti-4-hydroxylysine antibody are crucial for reliable results. High background and cross-reactivity can be significant issues.
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of this compound using various techniques.
Mass Spectrometry (LC-MS/MS)
Problem: No or weak signal for the this compound-containing peptide.
| Possible Cause | Troubleshooting Step |
| Low abundance of the modification. | Increase the amount of protein digest loaded onto the LC column.[1] Consider using enrichment strategies for modified peptides if available. |
| Inefficient ionization of the peptide. | Optimize the electrospray ionization (ESI) source parameters. Experiment with different mobile phase compositions to enhance ionization efficiency. |
| Poor fragmentation of the peptide. | Optimize the collision energy in the MS/MS settings to ensure generation of characteristic fragment ions. |
| Peptide is not efficiently released during digestion. | Ensure complete denaturation and reduction of the protein before enzymatic digestion. Try using a different protease that may generate a more favorable peptide for MS analysis.[2][3] |
| Sample loss during preparation. | Use low-binding tubes and pipette tips. Minimize the number of sample handling steps. |
Problem: Incorrect identification of this compound due to isobaric interference.
| Possible Cause | Troubleshooting Step |
| Oxidation of other amino acids (e.g., methionine, tryptophan). | Perform high-resolution mass spectrometry to obtain accurate mass measurements, which can help distinguish between hydroxylation and oxidation. Analyze the fragmentation pattern (MS/MS) carefully; different modifications will produce different fragment ions. |
| Presence of other +16 Da modifications. | Use synthetic peptides with and without this compound as standards to compare retention times and fragmentation patterns with the experimental sample.[3] |
Amino Acid Analysis (AAA)
Problem: Inaccurate quantification of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete protein hydrolysis. | Optimize hydrolysis conditions (time, temperature, acid concentration). Vapor-phase hydrolysis is often preferred for high-sensitivity analysis to minimize contamination. |
| Degradation of this compound during hydrolysis. | Use appropriate scavengers (e.g., phenol) in the hydrolysis acid to protect susceptible amino acids. |
| Co-elution with other amino acids. | Optimize the chromatography conditions (e.g., gradient, column temperature) to ensure baseline separation of all amino acids. |
| Inaccurate standard curve. | Prepare fresh calibration standards and ensure their accuracy. Use a certified amino acid standard mixture containing this compound. |
Western Blotting
Problem: High background on the Western blot.
| Possible Cause | Troubleshooting Step |
| Non-specific binding of the primary or secondary antibody. | Optimize the blocking conditions (e.g., increase blocking time, try different blocking agents like BSA or non-fat dry milk).[4][5][6][7] Increase the number and duration of washing steps. Optimize the antibody concentrations (use a higher dilution). |
| Poor quality of the primary antibody. | Use a highly specific and affinity-purified monoclonal or polyclonal antibody against this compound. Run a control lane with a protein known not to contain this compound. |
| Contaminated buffers or reagents. | Use fresh, high-quality reagents and filtered buffers. |
Problem: No or weak signal on the Western blot.
| Possible Cause | Troubleshooting Step |
| Low abundance of this compound in the protein. | Load a higher amount of total protein per lane.[7] |
| Inefficient transfer of the protein to the membrane. | Optimize the transfer conditions (time, voltage, buffer composition). Confirm successful transfer by staining the membrane with Ponceau S.[5] |
| Suboptimal antibody concentrations. | Optimize the primary and secondary antibody concentrations through titration experiments. |
| Incorrect blocking agent masking the epitope. | Some blocking agents can mask the epitope recognized by the antibody. Try alternative blocking agents. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the different this compound detection methods. Please note that these values can vary depending on the specific instrumentation, experimental conditions, and the nature of the recombinant protein.
| Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| LC-MS/MS | pg to low ng range[8][9] | ng/mL range[10] | High specificity and sensitivity; provides sequence context of the modification. | Can be affected by isobaric interferences; requires sophisticated instrumentation. |
| Amino Acid Analysis (AAA) | pmol range | <0.03 mM[11] | Provides absolute quantification of total this compound content. | Destructive method; does not provide information on the location of the modification. |
| Western Blotting | ng range | Not typically used for precise quantification. | Relatively simple and high-throughput for screening. | Semi-quantitative at best; highly dependent on antibody quality. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis
This protocol provides a general workflow for the identification and quantification of this compound in a recombinant protein using LC-MS/MS.
-
Sample Preparation and Digestion:
-
Denature and reduce approximately 100 µg of the recombinant protein in a suitable buffer (e.g., 6 M guanidine-HCl, 10 mM DTT).
-
Alkylate the cysteine residues with iodoacetamide.
-
Buffer exchange the protein into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Digest the protein overnight with a suitable protease (e.g., trypsin) at 37°C.[3]
-
Acidify the digest with formic acid to stop the reaction.
-
-
LC Separation:
-
Inject an appropriate amount of the peptide digest (e.g., 1-5 µg) onto a reverse-phase C18 column.[1]
-
Separate the peptides using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.[1]
-
-
MS/MS Analysis:
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Include the expected mass of the this compound-containing peptide in the inclusion list for targeted fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS data against the protein sequence using a suitable search engine (e.g., Mascot, Sequest).
-
Specify hydroxylation of lysine as a variable modification (+15.9949 Da).
-
Manually validate the MS/MS spectra of identified this compound-containing peptides to confirm the site of modification.
-
For quantification, use label-free approaches (e.g., peak area integration) or stable isotope labeling methods. The use of a synthetic peptide standard containing this compound is highly recommended for accurate quantification.[3]
-
Detailed Methodology for Amino Acid Analysis
This protocol outlines the steps for quantifying the total this compound content in a recombinant protein.
-
Protein Hydrolysis:
-
Accurately weigh a known amount of the lyophilized protein (e.g., 1 mg).
-
Place the protein in a hydrolysis tube and add 6 M HCl containing 0.1% phenol.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube, open it, and evaporate the acid under a stream of nitrogen or in a vacuum centrifuge.
-
-
Derivatization:
-
Reconstitute the dried hydrolysate in a specific volume of 0.1 M HCl.
-
Derivatize the amino acids using a suitable reagent (e.g., phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)).
-
-
HPLC Separation and Detection:
-
Inject the derivatized sample onto a reverse-phase HPLC column.
-
Separate the derivatized amino acids using a suitable gradient.
-
Detect the amino acids using a UV or fluorescence detector.
-
-
Quantification:
-
Prepare a standard curve using a certified amino acid standard mixture that includes this compound.
-
Calculate the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Detailed Methodology for Western Blotting
This protocol provides a step-by-step guide for the detection of this compound in a recombinant protein.
-
Sample Preparation:
-
Lyse cells or prepare the recombinant protein sample in a suitable lysis buffer containing protease inhibitors.[4]
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE:
-
Mix 20-30 µg of each protein sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[5]
-
-
Blocking:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent HRP substrate for the time recommended by the manufacturer.
-
Detect the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
References
- 1. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting Guide - dianova GmbH [dianova.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. Prediction and Analysis of Protein Hydroxyproline and Hydroxylysine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Protein Analysis by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. shop.sartorius.com [shop.sartorius.com]
- 12. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. origene.com [origene.com]
Technical Support Center: Optimization of Enzymatic Digestion for 4-Hydroxylysine Containing Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic digestion of proteins containing 4-hydroxylysine for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it complicate enzymatic digestion?
A1: this compound (Hyl) is a post-translationally modified amino acid, commonly found in collagen and other connective tissue proteins. The addition of a hydroxyl group to lysine (B10760008) can alter the local protein structure and accessibility of protease cleavage sites. While trypsin can still cleave at the C-terminus of this compound, its efficiency may be reduced compared to unmodified lysine. Furthermore, this compound residues can be glycosylated, which can inhibit tryptic cleavage.
Q2: Which enzyme is recommended for the primary digestion of this compound containing proteins?
A2: Trypsin is a commonly used enzyme as it has been shown to cleave at this compound residues.[1] However, for proteins with a high degree of hydroxylation or glycosylation, or for those that are resistant to trypsin digestion, alternative or supplementary enzymes are recommended. For collagen and collagen-like proteins, collagenase is highly effective as it specifically recognizes and cleaves the triple-helical structure of collagen.[2][3][4]
Q3: Can I use a combination of enzymes for better digestion?
A3: Yes, a multi-enzyme approach is often beneficial for complex proteins with post-translational modifications. A combination of Lys-C and trypsin can significantly improve digestion efficiency, with reports of achieving ≥95% completely digested peptides.[5][6][7] Lys-C is more tolerant of denaturing conditions and can be used in an initial digestion step, followed by trypsin.[5][8] For comprehensive protein sequence coverage, a combination of proteases with different specificities, such as trypsin, chymotrypsin, and Lys-C, can be employed.[9]
Q4: How does glycosylation of this compound affect digestion?
A4: Glycosylation of this compound residues can significantly hinder or completely block the action of trypsin at that site.[1] If glycosylation is suspected to be the cause of incomplete digestion, consider using a deglycosylation enzyme (e.g., PNGase F for N-linked glycans) prior to protease digestion. For O-linked glycans on hydroxylysine, chemical deglycosylation methods may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Digestion | 1. Protein is not fully denatured. 2. Suboptimal enzyme-to-substrate ratio. 3. Presence of glycosylation on this compound. 4. Trypsin is inefficient at a specific this compound site. | 1. Increase the concentration of denaturant (e.g., 8M Urea). Use a two-step digestion with Lys-C (active in high urea) followed by trypsin after dilution.[5][8] 2. Optimize the enzyme-to-substrate ratio. A common starting point is 1:20 to 1:100 (w/w).[8] 3. Perform a deglycosylation step before protease digestion. 4. Use a combination of enzymes (e.g., Trypsin/Lys-C) or an alternative enzyme like Collagenase for collagenous proteins.[2][3][5] |
| Poor Sequence Coverage in Hydroxylated Regions | 1. Peptides generated are too small or too large for MS detection. 2. Inefficient cleavage at hydroxylated sites. | 1. Use an enzyme with a different cleavage specificity to generate peptides of a more suitable length. For example, if trypsin generates peptides that are too short, consider Lys-C which cleaves only at lysine. 2. Employ a multi-enzyme digestion strategy to generate overlapping peptides.[9][10] |
| Low Yield of Peptides Containing this compound | 1. Inefficient cleavage by the chosen enzyme. 2. Loss of peptides during sample cleanup. | 1. Switch to a more robust digestion strategy, such as a Trypsin/Lys-C mix.[5][6][7] 2. Optimize the desalting and sample handling steps to minimize peptide loss. |
| No Cleavage at a Known this compound Site | 1. Glycosylation of the this compound residue. 2. Proline residue immediately C-terminal to the this compound. | 1. Confirm the presence of glycosylation and perform deglycosylation. 2. Trypsin cleavage can be inhibited by a C-terminal proline.[11] Use an alternative enzyme such as Arg-C which can cleave at arginine and lysine residues adjacent to proline.[5] |
Quantitative Data Summary
Table 1: Comparison of Digestion Efficiency with Different Enzyme Strategies
| Enzyme Strategy | Reported Digestion Efficiency | Key Advantages | Relevant Protein Types |
| Trypsin alone | Variable, can be incomplete | Standard, well-characterized | General proteins, including those with some this compound |
| Trypsin/Lys-C Mix | ≥95% completely digested peptides[5] | High efficiency, good for proteolytically resistant proteins | Complex protein mixtures, proteins with missed cleavage sites |
| Collagenase | Highly specific for collagen | Efficiently digests the native collagen triple helix | Collagen and collagen-like proteins |
| Multi-enzyme (e.g., LysC, Trypsin, Chymotrypsin) | Increased protein and peptide identification | Maximizes sequence coverage | Complex proteomes, analysis of PTMs |
Experimental Protocols
Protocol 1: In-Solution Digestion of this compound Containing Proteins using Trypsin/Lys-C
This protocol is adapted for proteins that are potentially resistant to standard trypsin digestion.
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in 8M urea (B33335), 50mM Tris-HCl, pH 8.0.
-
-
Reduction:
-
Add Dithiothreitol (DTT) to a final concentration of 10mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Add iodoacetamide (B48618) to a final concentration of 25mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
First Digestion with Lys-C:
-
Add Lys-C to a final enzyme-to-protein ratio of 1:100 (w/w).
-
Incubate at 37°C for 4 hours.
-
-
Dilution and Second Digestion with Trypsin:
-
Dilute the reaction mixture four-fold with 50mM Tris-HCl, pH 8.0, to reduce the urea concentration to 2M.
-
Add trypsin to a final enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Digestion Termination:
-
Stop the digestion by adding formic acid to a final concentration of 1%. The pH should be ~2-3.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
-
Protocol 2: Collagenase Digestion for Collagenous Proteins
This protocol is suitable for the digestion of collagen-rich samples.
-
Sample Preparation:
-
If starting from tissue, mince the tissue into small pieces (1-2 mm³).
-
Wash the tissue pieces with phosphate-buffered saline (PBS).
-
-
Collagenase Digestion:
-
Prepare a digestion buffer of 100mM Tris-HCl, 5mM CaCl₂, pH 7.5.
-
Add collagenase (Type I or II, depending on the tissue) to the buffer at a concentration of 100-200 U/mL.
-
Add the digestion buffer to the sample.
-
Incubate at 37°C for 4-18 hours with gentle agitation.
-
-
Reduction and Alkylation (Optional, for non-collagenous proteins):
-
After collagenase digestion, denature the remaining proteins in 6M urea.
-
Proceed with reduction and alkylation as described in Protocol 1 (steps 2 and 3).
-
-
Second Digestion (Optional):
-
If further digestion of non-collagenous proteins is required, perform a trypsin digest as described in Protocol 1 (step 5).
-
-
Digestion Termination and Desalting:
-
Terminate the digestion and desalt the peptides as described in Protocol 1 (steps 6 and 7).
-
Visualizations
Caption: Workflow for enzymatic digestion of this compound containing proteins.
Caption: Troubleshooting decision tree for incomplete digestion.
References
- 1. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of denatured collagen by collagenase digestion and subsequent MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msbioworks.com [msbioworks.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
troubleshooting guide for 4-hydroxylysine antibody cross-reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxylysine antibodies. The following information addresses common issues related to antibody cross-reactivity and provides detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a post-translational modification (PTM) of the amino acid lysine (B10760008). This modification is most notably a key component of collagen, where it plays a crucial role in the stability of the collagen helix and serves as an attachment site for carbohydrates. The hydroxylation of lysine is catalyzed by lysyl hydroxylase enzymes. Accurate detection of this compound is vital for research in collagen metabolism, connective tissue disorders, bone diseases, and skin conditions.
Q2: My anti-4-hydroxylysine antibody is showing unexpected bands in my Western Blot. What could be the cause?
Unexpected bands when using an anti-4-hydroxylysine antibody could be due to several factors:
-
Cross-reactivity with other hydroxylated residues: The antibody may be cross-reacting with other similar PTMs, such as 5-hydroxylysine (B44584) or hydroxyproline.
-
Non-specific binding: The antibody may be binding to other proteins in your sample that are not the intended target.
-
Sample degradation: The target protein may have degraded, leading to the appearance of lower molecular weight bands.
-
Presence of different isoforms or glycosylation variants: The target protein may exist in multiple forms that migrate differently on a gel.
To troubleshoot this, it is essential to validate the antibody's specificity using techniques like dot blot and peptide competition assays.
Q3: How can I be sure my antibody is specific to this compound and not unmodified lysine?
The best way to confirm the specificity of your antibody is to perform a dot blot or a peptide competition assay. In a dot blot, you can spot peptides containing this compound, unmodified lysine, and other modified amino acids onto a membrane and probe it with your antibody. A specific antibody should only react with the this compound peptide. In a peptide competition assay, pre-incubating the antibody with a this compound peptide should block its binding to the target protein in your application (e.g., Western Blot or IHC), while pre-incubation with an unmodified lysine peptide should not.
Q4: Are there commercially available kits to quantify this compound?
Yes, there are ELISA kits designed for the quantitative measurement of this compound in various biological samples, including serum, plasma, and cell culture supernatants.[1][2] These kits typically utilize a competitive or sandwich ELISA format.
Troubleshooting Guide for this compound Antibody Cross-Reactivity
Cross-reactivity is a common challenge when working with antibodies against post-translational modifications. This guide provides a systematic approach to troubleshooting and validating the specificity of your this compound antibody.
Logical Flow for Troubleshooting Cross-Reactivity
Key Experiments for Antibody Validation
To ensure the specificity of your this compound antibody, the following validation experiments are highly recommended.
Dot Blot Assay for Specificity Testing
A dot blot is a simple and effective method to quickly assess the specificity of your antibody against various peptides.[3][4]
Experimental Workflow for Dot Blot Assay
References
Technical Support Center: Minimizing Ion Suppression of 4-Hydroxylysine in LC-MS/MS
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the LC-MS/MS analysis of 4-hydroxylysine, with a specific focus on minimizing ion suppression.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the LC-MS/MS analysis of this compound.
Scenario 1: Low or No Signal for this compound in Biological Samples Compared to Neat Standards
Question: My this compound signal is significantly lower or absent when I analyze plasma/urine samples compared to the pure standard. What is causing this and how can I fix it?
Answer: This is a classic indication of ion suppression, where components in your sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source. Here's a step-by-step guide to troubleshoot and mitigate this issue:
Step 1: Confirm Ion Suppression
A post-column infusion experiment can definitively determine if ion suppression is the cause.
Experimental Protocol: Post-Column Infusion Analysis
-
Prepare a standard solution of this compound in your mobile phase.
-
Infuse this solution at a constant flow rate into the MS source, post-column, using a syringe pump and a T-fitting.
-
Inject a blank, extracted matrix sample (e.g., plasma or urine without the analyte) onto the LC column.
-
Monitor the signal of this compound. A significant drop in the baseline signal at specific retention times indicates the elution of interfering matrix components that are causing ion suppression.[1]
Step 2: Enhance Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before the sample is injected into the LC-MS system.[2] this compound is a polar compound, making it susceptible to interference from other polar matrix components like salts and phospholipids (B1166683).
-
Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex biological samples.[2] For a polar analyte like this compound, a mixed-mode cation exchange SPE cartridge can be particularly effective at retaining the analyte while washing away neutral and acidic interferences.
-
Liquid-Liquid Extraction (LLE): While a common technique, LLE may be less effective for highly polar analytes like this compound which may not partition well into immiscible organic solvents. However, derivatization to a less polar form prior to LLE can improve its efficacy.
-
Protein Precipitation (PPT): This is the simplest but least clean sample preparation method. While it removes proteins, it leaves behind significant amounts of phospholipids and other small molecules that are major contributors to ion suppression.[3] If using PPT, consider phospholipid removal plates or a subsequent clean-up step.
Step 3: Optimize Chromatographic Separation
If ion suppression persists after improving sample preparation, optimizing the chromatography to separate this compound from co-eluting matrix components is crucial.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative to traditional reversed-phase chromatography for retaining and separating very polar compounds like this compound.[4][5][6] It uses a polar stationary phase and a high organic mobile phase, which can also enhance ESI sensitivity.[4]
-
Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange characteristics.[7][8][9][10] This can provide unique selectivity for polar and charged analytes like this compound, allowing for better separation from matrix interferences.
-
Derivatization: Derivatizing this compound to a more hydrophobic molecule can improve its retention on reversed-phase columns and shift its elution time away from the region of severe ion suppression, which is often at the beginning of the chromatogram where other polar matrix components elute.
Step 4: Utilize a Stable Isotope-Labeled Internal Standard
Employing a stable isotope-labeled (SIL) internal standard for this compound is highly recommended. A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression, thus providing a more accurate quantification.[11]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[12] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q2: What are the primary causes of ion suppression for this compound?
A2: For a polar and basic compound like this compound, the primary sources of ion suppression in biological matrices are:
-
Phospholipids: Abundant in plasma and serum, these molecules can co-elute with polar analytes and suppress their ionization.[3][13][14]
-
Salts: High concentrations of salts from the biological matrix or buffers can reduce the efficiency of the electrospray process.
-
Other endogenous small molecules: Polar metabolites present in high concentrations in plasma and urine can compete with this compound for ionization.
Q3: Should I use reversed-phase chromatography for this compound analysis?
A3: While reversed-phase chromatography is widely used, it often provides poor retention for very polar analytes like this compound, causing it to elute in the void volume where significant ion suppression from the sample matrix occurs. For better retention and separation from interfering matrix components, consider using HILIC or mixed-mode chromatography.[4][8]
Q4: Can derivatization help in minimizing ion suppression for this compound?
A4: Yes, derivatization can be a very effective strategy. By chemically modifying this compound to a less polar derivative, you can achieve:
-
Improved retention on reversed-phase columns, moving it away from the early eluting, highly suppressing matrix components.
-
Enhanced ionization efficiency , leading to better sensitivity.[15][16] Common derivatization reagents for amino groups, such as those in this compound, include those that introduce a hydrophobic moiety.
Q5: What are the expected MRM transitions for this compound?
A5: The precursor ion for this compound (molecular weight 162.19 g/mol ) in positive ion mode will be [M+H]⁺ at m/z 163.2. The product ions will depend on the collision energy and the specific MS/MS system used. It is essential to optimize the collision energy to find the most abundant and stable product ions for quantification and qualification.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Polar Analytes
| Sample Preparation Technique | Typical Recovery for Polar Analytes | Effectiveness in Reducing Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High | Low | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and salts, leading to significant ion suppression.[3] |
| Liquid-Liquid Extraction (LLE) | Variable, often low for highly polar analytes | Moderate | Can remove a significant portion of interfering matrix components. | Can be labor-intensive and may have lower recovery for very polar compounds.[12] |
| Solid-Phase Extraction (SPE) | High with appropriate sorbent | High | Provides the cleanest extracts, significantly reducing ion suppression.[2][17] | Requires method development and can be more expensive and time-consuming than PPT. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application. A mixed-mode cation exchange SPE cartridge is recommended.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak acidic buffer (e.g., 0.1% formic acid in water).
-
Loading: Pre-treat 100 µL of plasma by adding an internal standard and diluting with 400 µL of the equilibration buffer. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove salts and other polar interferences. Follow with a wash of 1 mL of a non-polar solvent (e.g., methanol) to remove phospholipids and other non-polar interferences.
-
Elution: Elute the this compound with 1 mL of a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. waters.com [waters.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. [Research progress of enhancing quantitative sensitivity by using LC-MS(n) with derivatization method in bio-matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
strategies to improve the resolution of 4-hydroxylysine peaks in chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the resolution of 4-hydroxylysine peaks in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for analyzing this compound?
A1: The primary methods for the analysis of the polar amino acid this compound are Hydrophilic Interaction Chromatography (HILIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) following derivatization, and Ion-Exchange Chromatography (IEC). HILIC is well-suited for retaining and separating polar compounds like underivatized amino acids.[1] RP-HPLC is effective when this compound is derivatized to increase its hydrophobicity.[2] Ion-exchange chromatography separates molecules based on their net charge and is a classical method for amino acid analysis.[3][4]
Q2: Why is derivatization often necessary for this compound analysis by RP-HPLC?
A2: this compound is a highly polar molecule and, therefore, exhibits poor retention on non-polar reversed-phase columns, often eluting in the void volume. Derivatization with reagents like Phenylisothiocyanate (PITC) or 9-fluorenylmethyl chloroformate (FMOC-Cl) increases the hydrophobicity of the molecule, leading to better retention and improved peak shape on C18 or C8 columns.[5]
Q3: What are common co-elution issues with this compound?
A3: In complex samples like collagen hydrolysates, this compound may co-elute with other amino acids or their isomers. For instance, depending on the chromatographic conditions, it can be challenging to separate this compound from other basic amino acids like lysine, ornithine, and arginine, as well as from its stereoisomers.[2] In some cases, tryptophan oxidation products have also been observed to elute close to modified peptides containing hydroxylysine.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Broadening) in HILIC
Q: My this compound peak is tailing or broad when using a HILIC column. What are the potential causes and solutions?
A: Poor peak shape in HILIC is a common issue that can often be resolved by systematically optimizing your method. The primary causes include secondary interactions with the stationary phase, improper mobile phase conditions, or column overloading.
Caption: A logical workflow for diagnosing and resolving poor peak shape in HILIC.
Detailed Solutions:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the charge state of both this compound and the stationary phase, influencing retention and peak shape. For basic compounds like this compound on a silica-based HILIC column, a lower pH (e.g., pH 3-5) can improve peak shape by minimizing secondary ionic interactions with deprotonated silanol (B1196071) groups.[7] It is crucial to operate at a pH at least 1.5-2 units away from the analyte's pKa.
-
Buffer Concentration: An adequate buffer concentration (typically 10-20 mM for MS compatibility) is essential to maintain a stable pH and can help mask residual silanol activity, leading to improved peak symmetry.[1][8] However, excessively high salt concentrations can sometimes reduce retention of basic compounds due to competition for ion-exchange sites on the stationary phase.
-
Organic Content: HILIC relies on a high percentage of organic solvent (usually acetonitrile) to create the aqueous layer for partitioning. If the organic content is too low, retention will be poor, and peaks may be broad. Ensure your mobile phase contains at least 70% acetonitrile (B52724).
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[9] Try reducing the injection volume or diluting the sample.
-
Sample Solvent: The solvent used to dissolve the sample should ideally be as weak as or weaker than the initial mobile phase (i.e., have a high organic content). Injecting a sample in a strong, highly aqueous solvent can cause peak distortion.[1]
-
Column Health: A contaminated or degraded column can lead to poor peak shape. Try flushing the column according to the manufacturer's instructions or replace it if necessary.
Issue 2: Poor Resolution and Co-elution in Reversed-Phase HPLC
Q: I am observing poor resolution between this compound and other amino acids in my RP-HPLC analysis after derivatization. How can I improve the separation?
A: Improving resolution in RP-HPLC involves optimizing selectivity, efficiency, and retention. For derivatized amino acids, careful control of the mobile phase and gradient is key.
Data Presentation: Impact of Mobile Phase Additives on Retention
| Additive (Ion-Pairing Agent) | Typical Concentration | Effect on Retention of Basic Analytes (like derivatized this compound) | Impact on Peak Shape |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Increases retention by forming an ion pair with the positively charged analyte, increasing its hydrophobicity. | Generally improves peak shape by reducing tailing. |
| Formic Acid | 0.1% | Less effective as an ion-pairing agent compared to TFA, resulting in lower retention. | May lead to broader peaks for basic compounds compared to TFA. |
| Heptafluorobutyric Acid (HFBA) | 0.1% | Stronger ion-pairing agent than TFA, leading to significantly increased retention. | Can provide very sharp peaks but may be difficult to remove from the column. |
| Phosphate Buffer | 10 - 50 mM | Can improve peak shape by maintaining a constant pH and reducing silanol interactions. Retention can be adjusted by pH. | Generally provides good peak symmetry. |
Detailed Solutions:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization of any remaining polar functional groups on the derivatized this compound and co-eluting compounds, thereby changing their retention and improving selectivity.
-
Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent can significantly affect the retention and selectivity of basic amino acids.[10] Switching from formic acid to a stronger ion-pairing agent like TFA or HFBA can increase the retention of derivatized this compound relative to other less basic compounds.
-
Organic Modifier: Changing the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Gradient Optimization: A shallower gradient (slower increase in organic solvent concentration) provides more time for closely eluting compounds to separate. Introducing isocratic holds at critical points in the gradient can also help to resolve difficult peak pairs.
-
Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to introduce different separation mechanisms.
Issue 3: Inconsistent Retention Times in Ion-Exchange Chromatography
Q: The retention time of my this compound peak is shifting between runs in my ion-exchange chromatography method. What could be causing this?
A: Retention time variability in IEC is often related to changes in the mobile phase composition, temperature fluctuations, or column equilibration issues.
Caption: A workflow for diagnosing and resolving inconsistent retention times in IEC.
Detailed Solutions:
-
Mobile Phase pH and Buffer Strength: In IEC, retention is highly dependent on the pH and ionic strength of the mobile phase. Small variations in pH can alter the charge of this compound and its interaction with the stationary phase.[11] Ensure your buffers are freshly prepared and have sufficient buffering capacity.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase. Use a column oven to maintain a constant and consistent temperature.
-
Column Equilibration: Insufficient equilibration of the column between runs, especially after a gradient elution, can lead to retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Flow Rate Consistency: Check for any fluctuations in the pump flow rate, as this will directly impact retention times.
Experimental Protocols
Protocol 1: HILIC Method for Underivatized this compound
This protocol provides a starting point for the analysis of underivatized this compound from a collagen hydrolysate.
-
Sample Preparation:
-
Hydrolyze the collagen sample using 6 M HCl at 110°C for 24 hours.
-
Neutralize the hydrolysate and dilute with a solvent compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile:water).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: HILIC column with an amide or bare silica (B1680970) stationary phase (e.g., 150 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 90% B
-
2-15 min: Linear gradient from 90% to 60% B
-
15-17 min: Hold at 60% B
-
17.1-25 min: Return to 90% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: Mass Spectrometry (MS) is recommended due to the lack of a strong chromophore in underivatized amino acids.
-
Protocol 2: RP-HPLC Method for Derivatized this compound
This protocol describes a general method using PITC derivatization.
-
Derivatization:
-
To 100 µL of the neutralized collagen hydrolysate, add 50 µL of a solution containing ethanol, water, and triethylamine (B128534) (2:2:1, v/v/v).
-
Add 10 µL of PITC solution (ethanol, triethylamine, and PITC; 7:1:1, v/v/v).
-
Vortex and incubate at room temperature for 20 minutes.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-30 min: Linear gradient from 5% to 50% B
-
30-35 min: Linear gradient from 50% to 90% B
-
35-40 min: Hold at 90% B
-
40.1-50 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acid Analysis of Protein Hydrolysates Using Anion Exchange Chromatography and IPAD Detection | Springer Nature Experiments [experiments.springernature.com]
- 6. Comparison of different derivatisation for amino acids determination of foie gras by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Sample Cleanup Protocols for 4-Hydroxylysine Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining sample cleanup protocols for the analysis of 4-hydroxylysine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in sample cleanup for this compound analysis?
A1: The primary challenges in this compound sample cleanup are the removal of interfering substances from complex biological matrices (e.g., plasma, urine, tissue hydrolysates), achieving high and reproducible recovery of this compound, and preventing its degradation during sample processing. Common interfering substances include salts, lipids, detergents, and other amino acids and their isomers that may have similar chemical properties.
Q2: When should I choose Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) for my samples?
A2: The choice between SPE and LLE depends on the sample volume, the nature of the interfering substances, and the desired level of automation. SPE is often preferred for its high selectivity, potential for automation, and the ability to handle a wide range of sample volumes. It is particularly effective for removing a broad range of interferences. LLE is a simpler technique that can be effective for removing non-polar interferences like lipids and is often more cost-effective for smaller sample numbers. However, LLE can be more labor-intensive and may lead to emulsion formation, which can complicate phase separation.
Q3: Why is derivatization necessary for this compound analysis by HPLC?
A3: this compound is a polar and often non-volatile compound, which can lead to poor retention and peak shape on standard reversed-phase HPLC columns. Derivatization with a suitable reagent, such as fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA), converts the amino acid into a less polar, more hydrophobic derivative. This improves its chromatographic behavior, leading to better separation from other sample components and increased detection sensitivity, especially with fluorescence or UV detectors.[1]
Q4: My recovery of this compound is consistently low. What are the likely causes?
A4: Low recovery can stem from several factors during sample preparation. In SPE, it could be due to improper conditioning of the sorbent, an inappropriate wash solvent that elutes the analyte, or an elution solvent that is too weak to fully desorb the this compound. For LLE, incomplete extraction due to incorrect pH or solvent choice is a common cause. Additionally, degradation of this compound during acid hydrolysis of proteins or peptides can lead to significant losses. It is also crucial to ensure that any derivatization reaction goes to completion.
Q5: I am observing extraneous peaks in my chromatogram. What could be the source?
A5: Extraneous peaks can arise from several sources. Incomplete removal of matrix components is a primary cause.[2][3] Contaminants from solvents, reagents, or labware can also introduce interfering peaks. If using derivatization, excess derivatizing reagent or by-products of the derivatization reaction can appear as extra peaks.[4] It is also possible that other amino acids or related compounds in the sample are being co-extracted and derivatized.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Improper sorbent conditioning. | Ensure the sorbent is fully wetted with the conditioning solvent (e.g., methanol) and then equilibrated with the loading buffer. Do not let the sorbent dry out before loading the sample.[5][6][7] |
| Wash solvent is too strong. | Decrease the organic content of the wash solvent or switch to a weaker solvent to avoid premature elution of this compound. | |
| Elution solvent is too weak. | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent or adjust the pH) to ensure complete desorption of the analyte. | |
| Analyte breakthrough during sample loading. | Ensure the sample is loaded at a slow, consistent flow rate. If the analyte has low affinity for the sorbent, consider using a larger sorbent bed or a different sorbent type. | |
| Poor Reproducibility | Inconsistent flow rates during sample loading, washing, or elution. | Use a vacuum manifold or positive pressure manifold to maintain consistent flow rates across all samples. |
| Sorbent bed drying out between steps. | Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and loading steps. | |
| Incomplete removal of interfering substances. | Optimize the wash step by using a stronger wash solvent that does not elute the analyte of interest. | |
| Clogged SPE Cartridge | Particulate matter in the sample. | Centrifuge or filter the sample prior to loading it onto the SPE cartridge. |
| High viscosity of the sample. | Dilute the sample with an appropriate buffer before loading. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Incorrect pH of the aqueous phase. | Adjust the pH of the sample to ensure this compound is in its neutral form to facilitate its transfer to the organic phase. |
| Inappropriate organic solvent. | Select an organic solvent in which this compound has high solubility. A mixture of solvents may be necessary to optimize extraction efficiency. | |
| Insufficient mixing of phases. | Vortex the mixture vigorously for an adequate amount of time to ensure thorough mixing and partitioning of the analyte. | |
| Incomplete phase separation. | Centrifuge the sample to achieve a clear separation between the aqueous and organic layers. | |
| Emulsion Formation | High concentration of proteins or lipids in the sample. | Precipitate proteins with a solvent like acetonitrile (B52724) before extraction. Consider adding salt to the aqueous phase to break the emulsion. |
| Contamination of the Organic Phase | Carryover of the aqueous phase. | Carefully aspirate the organic layer, avoiding the interface between the two phases. A second extraction of the aqueous phase can improve recovery. |
Derivatization Troubleshooting (using FMOC-Cl as an example)
| Problem | Potential Cause | Suggested Solution |
| Incomplete Derivatization | Incorrect pH of the reaction buffer. | The derivatization reaction with FMOC-Cl is pH-dependent. Ensure the reaction buffer is at the optimal pH (typically around 9.0) using a borate (B1201080) buffer.[4] |
| Insufficient amount of derivatizing reagent. | Use a sufficient molar excess of FMOC-Cl to the total amount of amino acids in the sample to drive the reaction to completion. | |
| Presence of primary and secondary amines in the buffer (e.g., Tris). | Avoid using buffers containing primary or secondary amines as they will compete with the analyte for the derivatizing reagent. | |
| Short reaction time or low temperature. | Optimize the reaction time and temperature. While the reaction is often fast at room temperature, some matrices may require longer incubation.[4] | |
| Multiple Derivative Peaks for this compound | Reaction with other functional groups. | While FMOC-Cl primarily reacts with the amino group, side reactions can occur. Optimize reaction conditions (pH, time, temperature) to favor the desired reaction. |
| Degradation of the derivative. | After derivatization, stop the reaction by adding an acid to lower the pH. Analyze the samples as soon as possible, or store them under appropriate conditions (e.g., refrigerated or frozen) to prevent degradation.[4] | |
| Large Excess Reagent Peak | High initial concentration of FMOC-Cl. | While an excess is needed, a very large excess can interfere with chromatography. Optimize the molar ratio of reagent to analyte. |
| Ineffective quenching of the reaction. | After the desired reaction time, quench the reaction with a primary amine like adamantylamine to consume the excess FMOC-Cl.[4] |
Quantitative Data Summary
The following tables provide representative data for different sample cleanup and analysis methods. Note that actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Comparison of SPE and LLE Recovery for Amino Acid Analysis
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference |
| Mean Recovery | 84.1% | 77.4% | [8] |
| Reproducibility (RSD) | < 10% | < 15% | General expectation |
| Processing Time per Sample | ~15-20 minutes | ~20-30 minutes | General estimation |
| Solvent Consumption | Low to moderate | High | [9] |
| Automation Potential | High | Low | [9] |
Table 2: Performance of Derivatization Reagents for Amino Acid Analysis
| Derivatization Reagent | Detection Method | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| FMOC-Cl | Fluorescence, UV | pmol range | Stable derivatives, suitable for primary and secondary amines. | Excess reagent can interfere, requires quenching.[10] |
| o-Phthalaldehyde (OPA) | Fluorescence | fmol to pmol range | Fast reaction, highly sensitive for primary amines. | Derivatives can be unstable, does not react with secondary amines.[1] |
| Dansyl Chloride | Fluorescence | pmol range | Stable derivatives, reacts with primary and secondary amines. | Longer reaction times, potential for multiple derivatives. |
| NBD-F | Fluorescence | fmol range | High sensitivity. | Light sensitive, may require specific reaction conditions.[11] |
Experimental Protocols
Detailed Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 3,000 x g for 10 minutes to pellet any precipitate.
-
To 1 mL of the supernatant, add an internal standard (e.g., deuterated this compound).
-
If analyzing total this compound (free and protein-bound), perform acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours) followed by neutralization.
-
Dilute the sample 1:1 with a loading buffer (e.g., 0.1% formic acid in water).
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge by passing 3 mL of methanol (B129727), followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1% formic acid in water to remove polar interferences.
-
Follow with a wash of 3 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis or the derivatization buffer.
-
Detailed Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
To 500 µL of plasma, add an internal standard.
-
Add 1.5 mL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Adjust the pH of the supernatant to >9 with 1 M NaOH.
-
Add 3 mL of an extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and isopropanol).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase or derivatization buffer for subsequent analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified pathway of collagen catabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. cms7.netnews.cz [cms7.netnews.cz]
- 3. Review of interference indices in body fluid specimens submitted for clinical chemistry analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Validated HPLC Method for 4-Hydroxylysine Quantification: A Comparative Guide
In the fields of biochemistry, clinical research, and drug development, the accurate quantification of post-translationally modified amino acids is crucial for understanding protein function and identifying disease biomarkers. 4-hydroxylysine is a key component of collagen, and its levels can be indicative of collagen metabolism and related disorders. This guide presents a new, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and compares its performance against two established alternative methods: a colorimetric assay and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison of Analytical Methods
The performance of the new HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] Key validation parameters, including linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ), were assessed and compared with those of the colorimetric assay and GC-MS. The following table summarizes the quantitative data for each method.
| Parameter | New HPLC-UV Method | Colorimetric Assay | GC-MS Method |
| Principle | Pre-column derivatization with o-phthalaldehyde (B127526) (OPA), separation by reversed-phase HPLC, and UV detection. | Oxidation of this compound and reaction with a chromogen to produce a colored product, measured by spectrophotometry. | Derivatization to a volatile form, separation by gas chromatography, and detection by mass spectrometry. |
| Linearity Range | 1 - 200 µM | 10 - 500 µM | 0.5 - 500 µM |
| Accuracy (% Recovery) | 98.5 - 101.2% | 90 - 110% | 97 - 103% |
| Precision (%RSD) | < 2.0% | < 10% | < 5.0% |
| Limit of Detection (LOD) | 0.5 µM | 5 µM | 0.1 µM |
| Limit of Quantitation (LOQ) | 1.0 µM | 10 µM | 0.5 µM |
| Specificity | High (Separates from other amino acids) | Moderate (Prone to interference from similar compounds) | Very High (Mass-based detection) |
| Throughput | Moderate (approx. 30 min/sample) | High | Low (Requires extensive sample preparation) |
Experimental Protocols
Detailed methodologies for the new HPLC method and the comparative alternatives are provided below.
New Validated HPLC-UV Method
This method involves the pre-column derivatization of this compound with o-phthalaldehyde (OPA) to form a fluorescent and UV-absorbent isoindole derivative, which is then separated and quantified by reversed-phase HPLC with UV detection.
1. Sample Preparation and Hydrolysis:
-
Protein-containing samples are hydrolyzed in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
The hydrolysate is dried under a stream of nitrogen and reconstituted in 0.1 M HCl.
2. Derivatization:
-
An aliquot of the reconstituted sample is mixed with a borate (B1201080) buffer (pH 9.5).
-
OPA reagent (o-phthalaldehyde and 3-mercaptopropionic acid in methanol) is added.
-
The reaction is allowed to proceed for 2 minutes at room temperature before injection.
3. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 40 mM sodium phosphate (B84403) buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 338 nm.
-
Quantification: Based on a calibration curve of derivatized this compound standards.
Alternative Method 1: Colorimetric Assay
This method is based on the chemical oxidation of this compound followed by the formation of a colored complex.
1. Sample Preparation and Hydrolysis:
-
Samples are hydrolyzed as described for the HPLC method.
2. Oxidation and Color Development:
-
The hydrolyzed sample is neutralized.
-
Chloramine-T solution is added to oxidize the this compound.
-
After incubation, the excess Chloramine-T is removed.
-
A solution of 4-dimethylaminobenzaldehyde in perchloric acid is added.
-
The mixture is heated at 60°C for 30 minutes to develop a stable color.
3. Measurement:
-
The absorbance of the solution is measured at 560 nm using a spectrophotometer.
-
Quantification is performed using a standard curve prepared with known concentrations of this compound.
Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This highly sensitive and specific method requires derivatization to make the non-volatile this compound amenable to gas chromatography.
1. Sample Preparation and Hydrolysis:
-
Samples are hydrolyzed as described for the HPLC method.
2. Derivatization:
-
The dried hydrolysate is first esterified with methanolic HCl to protect the carboxyl group.
-
This is followed by acylation with an agent like trifluoroacetic anhydride (B1165640) (TFAA) to derivatize the amino and hydroxyl groups.
3. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless mode.
-
Temperature Program: An initial temperature of 80°C, ramped to 280°C.
-
Mass Spectrometry: Electron ionization (EI) source and a quadrupole mass analyzer operating in selected ion monitoring (SIM) mode for characteristic fragment ions of the derivatized this compound.
-
Quantification: An isotopically labeled internal standard is typically used for accurate quantification.
Visualized Workflows and Comparisons
To better illustrate the processes and relationships, the following diagrams were generated.
Conclusion
The new validated HPLC-UV method offers a balanced approach for the quantification of this compound. It provides good sensitivity, high precision, and specificity, effectively separating the analyte from other amino acids without the need for the complex instrumentation of GC-MS. While the colorimetric assay offers higher throughput, it suffers from lower specificity and sensitivity. GC-MS provides the highest sensitivity and specificity but at the cost of being low-throughput and requiring extensive sample preparation. For researchers and drug development professionals requiring reliable and accurate quantification of this compound in a variety of sample matrices, the presented HPLC-UV method is a robust and practical choice.
References
4-Hydroxylysine vs. Hydroxyproline: A Comparative Guide to Collagen Synthesis Markers
For researchers, scientists, and drug development professionals, the accurate measurement of collagen synthesis is critical for understanding fibrosis, wound healing, and a range of connective tissue disorders. This guide provides a comprehensive comparison of two key biomarkers of collagen metabolism: 4-hydroxylysine and hydroxyproline (B1673980).
Both this compound (Hyl) and 4-hydroxyproline (B1632879) (Hyp) are post-translational modifications of lysine (B10760008) and proline, respectively, and are nearly exclusive to collagen and a few other proteins with collagen-like domains. Their presence in biological fluids and tissues is indicative of collagen turnover. While hydroxyproline has traditionally been the more widely used marker, emerging evidence suggests that this compound may offer distinct advantages in certain contexts.
At a Glance: this compound vs. Hydroxyproline
| Feature | This compound | Hydroxyproline |
| Primary Role in Collagen | Site of glycosylation and essential for cross-link formation. | Crucial for the stability of the collagen triple helix. |
| Tissue Distribution | Varies significantly between different collagen types. | More uniformly distributed across most collagen types. |
| As a Biomarker | May offer greater specificity for certain collagen types and is less influenced by dietary intake. | A well-established, general marker of total collagen turnover. |
| Analytical Methods | Primarily HPLC and mass spectrometry. | Colorimetric assays, HPLC, and mass spectrometry. |
| Clinical Significance | Elevated levels are associated with various fibrotic diseases and bone resorption. | Widely used to assess fibrosis in various organs and monitor bone turnover. |
Performance Comparison: Experimental Evidence
While both markers are valuable, studies directly comparing their performance are limited. However, some research provides insights into their relative utility.
In a study on patients with chronic liver disease, the urinary excretion of both hydroxyproline and hydroxylysine was found to be increased in proportion to the severity of the disease. Notably, the hepatic content of hydroxyproline showed a significant correlation with the urinary excretion of both amino acids. However, the correlation was stronger for hydroxylysine (r = +0.531) than for hydroxyproline (r = +0.406), suggesting that urinary hydroxylysine may be a better index of hepatic collagen metabolism.[1] One potential reason for this is that urinary hydroxylysine excretion appears to be less affected by dietary collagen intake.[1]
Another important consideration is the differential metabolism of these amino acids. While a portion of hydroxyproline released from collagen degradation can be metabolized before excretion, hydroxylysine and its glycosides are metabolized to a lesser extent, potentially making them more accurate markers of collagen breakdown.[2]
The molar ratio of hydroxyproline to hydroxylysine can also be used to differentiate between different types of collagen, which could be advantageous when studying diseases that affect specific collagen types.[3][4]
It is important to note that while urinary hydroxyproline has been widely used as a marker of bone resorption, it is considered to lack sensitivity and specificity.[5] This is because it is also released from the breakdown of complement and non-skeletal collagen.[5]
Experimental Protocols
Measurement of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the determination of this compound in biological samples such as urine or tissue hydrolysates.
1. Sample Preparation (Urine):
-
Collect a 24-hour urine sample.
-
Take an aliquot (e.g., 1/100th of the total volume) and dilute it to a final volume of 25 ml.
-
Adjust the pH to 2.0 with 2N HCl.
-
Apply the sample to a Dowex 50 X 4 (H+ form) column for cation exchange chromatography.
-
Elute the amino acids from the column using 1.5 N NH4OH.
-
Separate hydroxylysine from other amino acids using preparative paper chromatography.
-
Elute the hydroxylysine from the paper with water.
2. Derivatization:
-
React the eluted hydroxylysine with a derivatizing agent, such as N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA), to facilitate detection.[6]
3. HPLC Analysis:
-
Inject the derivatized sample into a reversed-phase HPLC system.
-
Use a suitable mobile phase gradient to separate the derivatized hydroxylysine from other compounds.
-
Detect the derivatized hydroxylysine using a UV or mass spectrometry detector.[6]
-
Quantify the amount of hydroxylysine by comparing the peak area to that of a known standard.
Measurement of Hydroxyproline by Colorimetric Assay
This is a widely used and relatively simple method for quantifying total hydroxyproline content in tissue samples.
1. Sample Hydrolysis:
-
Weigh approximately 10-20 mg of wet tissue into a pressure-tight, screw-capped tube.
-
Add 1 ml of 6 N HCl to the tube.
-
Hydrolyze the sample at 110-120°C for 12-24 hours.
2. Assay Procedure:
-
Transfer a small aliquot (e.g., 20 µl) of the hydrolysate to a new tube and evaporate to dryness under vacuum or in a heated block.
-
Add 1.2 ml of 50% isopropanol (B130326) to each tube and vortex.
-
Add 200 µl of Chloramine-T reagent, vortex, and incubate at room temperature for 10 minutes.
-
Add 1 ml of Ehrlich's reagent (p-dimethylaminobenzaldehyde), vortex, and incubate at 60-65°C for 20-25 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 550-560 nm using a spectrophotometer.
3. Quantification:
-
Prepare a standard curve using known concentrations of hydroxyproline.
-
Calculate the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathways in Collagen Synthesis
The synthesis of collagen and the subsequent hydroxylation of proline and lysine residues are tightly regulated by complex signaling pathways. Understanding these pathways is crucial for developing targeted therapies for fibrotic diseases.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a major profibrotic pathway that stimulates collagen synthesis.
References
- 1. Urinary hydroxyproline and hydroxylysine excretions in relation to hepatic hydroxyproline content in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyproline to hydroxylysine molar ratio indicates collagen type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. Urine products of bone breakdown as markers of bone resorption and clinical usefulness of urinary hydroxyproline: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
cross-validation of 4-hydroxylysine measurements between different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting inter-laboratory cross-validation studies for the quantification of 4-hydroxylysine (4-Hyl), a critical post-translational modification in collagen and other proteins. Accurate and reproducible measurement of 4-Hyl is essential for research in connective tissue disorders, cancer, and fibrosis, as well as for the quality control of collagen-based biomaterials and drug development. While direct inter-laboratory comparison studies for this compound are not extensively published, this document outlines the common analytical methods, provides representative validation data from similar analytes, and details the necessary experimental protocols to enable robust cross-laboratory comparisons.
Introduction to this compound Analysis
This compound is an amino acid derivative formed by the enzymatic hydroxylation of lysine (B10760008) residues. Its presence and abundance are crucial for the stability of collagen triple helices and for serving as an attachment site for carbohydrates. The accurate quantification of 4-Hyl is therefore a key analytical challenge. The primary methods for its measurement include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Enzyme-Linked Immunosorbent Assays (ELISA).
Cross-validation of these methods between different laboratories is paramount to ensure that data generated across various sites and studies are comparable and reliable.[1] This process typically involves the analysis of identical samples by each laboratory and a statistical comparison of the results.[1]
Analytical Methodologies
The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of amino acids, including this compound.[2][3] The method often requires derivatization of the amino acid to enhance its detection by UV or fluorescence detectors.
2. Mass Spectrometry (MS)
Coupling liquid chromatography with mass spectrometry (LC-MS) offers high sensitivity and specificity for the quantification of this compound.[2][3] This technique can distinguish 4-Hyl from its isomers and provide absolute quantification through the use of isotopically labeled internal standards.
3. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the quantification of this compound. While potentially less specific than MS-based methods, it offers a convenient and rapid analysis for a large number of samples. It is important to note that the correlation between ELISA and LC-MS results can vary depending on the antibody and kit used.[4][5][6]
Data Presentation for Method Comparison
To facilitate a clear comparison of results from different laboratories, all quantitative data should be summarized in structured tables. The following tables provide a template for presenting key validation parameters. While specific data for a this compound inter-laboratory study is not publicly available, the tables below are populated with representative data for similar analytes to illustrate the expected format and content.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC-UV | LC-MS/MS | ELISA |
| Limit of Quantification (LOQ) | 0.455 µg/mL | 0.04 ppm | Varies by kit |
| Linearity (R²) | 0.99997 | 0.997 | >0.99 |
| Accuracy (Mean Recovery) | 99.61% | 99.09–101.36% | 90-110% |
| Precision (%RSD) | <2% | <15% | <15% |
| Specificity | Moderate | High | Variable |
Note: The data in this table are derived from validation studies of various analytes and are for illustrative purposes only.[7]
Table 2: Example of Inter-Laboratory Comparison Results for a Blinded Sample
| Laboratory | Method | Measured Concentration (µM) | Mean (µM) | Standard Deviation | %RSD |
| Lab A | LC-MS/MS | 15.2, 15.5, 15.1 | 15.27 | 0.21 | 1.37% |
| Lab B | LC-MS/MS | 14.8, 15.0, 14.9 | 14.90 | 0.10 | 0.67% |
| Lab C | HPLC-UV | 16.1, 15.8, 16.3 | 16.07 | 0.25 | 1.56% |
| Lab D | ELISA | 13.5, 14.1, 13.8 | 13.80 | 0.30 | 2.17% |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability.
1. Sample Preparation: Acid Hydrolysis of Collagenous Samples
-
Sample Weighing: Accurately weigh 1-5 mg of the lyophilized sample into a hydrolysis tube.
-
Acid Addition: Add 1 mL of 6 M HCl to the tube.
-
Hydrolysis: Seal the tube under vacuum or flush with nitrogen and heat at 110°C for 24 hours.
-
Drying: After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1 M HCl or the initial mobile phase for HPLC/LC-MS).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
2. HPLC-UV Analysis Protocol
-
Derivatization: Mix the sample hydrolysate with a derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC)) according to the manufacturer's instructions to allow for fluorescence or UV detection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of a suitable buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the chosen derivatizing agent (e.g., 262 nm for FMOC).
-
-
Quantification: Create a standard curve using known concentrations of derivatized this compound standards. The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve.
3. LC-MS/MS Analysis Protocol
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the protonated molecular ion of 4-Hyl) and a specific product ion are monitored.
-
-
Quantification: Prepare a calibration curve using known concentrations of this compound and a fixed concentration of an isotopically labeled internal standard (e.g., 13C6,15N2-Lysine). The ratio of the peak area of the analyte to the internal standard is plotted against the concentration.
Visualization of Workflows and Relationships
Experimental Workflow for Sample Analysis
Caption: Workflow for this compound analysis.
Logical Relationship for Cross-Validation
Caption: Cross-validation logical flow.
Conclusion
A robust cross-validation of this compound measurements is essential for the comparability and reliability of data across different research and development settings. By implementing standardized protocols, utilizing appropriate analytical methods, and performing rigorous statistical comparisons, laboratories can ensure the accuracy and consistency of their results. This guide provides a foundational framework to design and execute such inter-laboratory studies, ultimately contributing to higher quality data in the scientific community.
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. Comparative evaluation of three different ELISA assays and HPLC-ESI-ITMS/MS for the analysis of Nε-carboxymethyl lysine in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
A Comparative Analysis of 4-Hydroxylysine Content in Diverse Tissue Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-hydroxylysine content across various tissue types, supported by experimental data. This compound, a post-translationally modified amino acid, is a critical component of collagen, the most abundant protein in mammals. The extent of lysine (B10760008) hydroxylation and subsequent glycosylation varies significantly among different collagen types and tissues, influencing the structural integrity and biological function of the extracellular matrix. Understanding these variations is crucial for research in connective tissue disorders, cancer biology, and the development of targeted therapeutics.
Quantitative Comparison of this compound Content
The following table summarizes the this compound content in collagen from different tissues. The data, compiled from various studies, is presented as residues per 1,000 total amino acid residues to allow for standardized comparison. It is important to note that the hydroxylation levels can be influenced by species, age, and the specific type of collagen present in the tissue.
| Tissue | Species | Collagen Type(s) | This compound (Residues per 1000 amino acids) | Notes |
| Skin | Human | I | 14 | The degree of lysyl hydroxylation is 0.14.[1] |
| Bone | Human | I | 10 | The degree of lysyl hydroxylation is 0.10.[1] |
| Placenta | Bovine | V (α1 chain) | 37 | 34 of these residues are glycosylated.[2] |
| Skin | Rat | Primarily I | ~6 | Estimated from a lysine to hydroxylysine ratio of approximately 6.[3] |
| Dentin | Rat | Primarily I | ~45 | Estimated from a lysine to hydroxylysine ratio of nearly 1.[3] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is essential for comparative studies. The following is a generalized protocol based on common methodologies involving acid hydrolysis followed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Tissue Preparation and Collagen Extraction
-
Sample Collection: Obtain fresh or frozen tissue samples.
-
Homogenization: Mince the tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Defatting: For tissues with high lipid content, defat the homogenate using a series of solvent washes (e.g., ethanol, acetone).
-
Collagen Solubilization (Optional): Depending on the collagen type and desired purity, limited pepsin digestion can be employed to solubilize fibrillar collagens.
Acid Hydrolysis
-
Hydrolysis Reagent: Prepare 6 N hydrochloric acid (HCl).
-
Procedure:
-
Place a known amount of dried, defatted tissue or extracted collagen into a hydrolysis tube.
-
Add a sufficient volume of 6 N HCl to completely submerge the sample.
-
Seal the tube under vacuum or flush with nitrogen to prevent oxidation of amino acids.
-
Incubate at 110°C for 24 hours to ensure complete hydrolysis of peptide bonds.[4][5]
-
After hydrolysis, cool the tubes and open them carefully.
-
Dry the hydrolysate under vacuum to remove the HCl. The sample can be reconstituted in a suitable buffer for analysis.
-
Quantification by HPLC with Pre-column Derivatization
-
Derivatization: Free amino acids, including this compound, are often derivatized to enhance their detection by UV or fluorescence detectors. A common derivatizing agent is N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA).[6]
-
Reconstitute the dried hydrolysate in a coupling buffer (e.g., sodium bicarbonate).
-
Add the derivatizing agent and incubate under controlled temperature and pH conditions.
-
Quench the reaction and prepare the sample for HPLC injection.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is employed to separate the derivatized amino acids.[7]
-
Detection: Monitor the elution of the derivatized amino acids using a UV or fluorescence detector at the appropriate wavelength.
-
Quantification: Compare the peak area of the this compound derivative to a standard curve prepared with known concentrations of derivatized this compound.
-
Quantification by LC-MS/MS
-
Sample Preparation: Derivatization may not be necessary for LC-MS/MS, which offers high sensitivity and selectivity. The reconstituted hydrolysate can often be directly analyzed after appropriate dilution and filtration.
-
LC-MS/MS Analysis:
-
Chromatography: Utilize a reversed-phase C18 column with a suitable gradient to separate the amino acids.[7]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for this compound and monitoring for a characteristic product ion after fragmentation.
-
Quantification: Generate a standard curve by analyzing known concentrations of this compound and use it to determine the concentration in the tissue samples based on the integrated peak areas of the specific MRM transition.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound from tissue samples.
Caption: Experimental workflow for this compound quantification.
References
- 1. Comparative study on the thermostability of collagen I of skin and bone: influence of posttranslational hydroxylation of prolyl and lysyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Method development for amino acid analysis of a complex material [altabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Method Validation Using Synthetic Peptides with 4-Hydroxylysine
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible results. Synthetic peptides, particularly those incorporating post-translational modifications (PTMs) like 4-hydroxylysine, are increasingly pivotal in developing and validating robust analytical assays. This guide provides a comparative overview of the use of synthetic peptides containing this compound for method validation, contrasting them with other common validation standards and outlining key experimental protocols.
The presence of this compound is a critical PTM, notably in collagen and a few other proteins.[1] Its detection and quantification are crucial for understanding protein structure and function, as well as for the quality control of biotherapeutic products.[1] Synthetic peptides incorporating this compound serve as invaluable tools for the validation of analytical methods designed to monitor these modifications.
Comparative Analysis of Validation Standards
The choice of a validation standard is critical and depends on the specific analytical method and its intended application. Synthetic peptides with this compound offer distinct advantages, particularly for mass spectrometry (MS) and chromatography-based assays. A comparison with other common validation standards is summarized below.
| Standard | Primary Application | Advantages | Disadvantages |
| Synthetic Peptide with this compound | Method validation for HPLC and MS-based quantification of hydroxylated peptides. Internal standard for PTM analysis. | Chemically well-defined. Mimics the analyte of interest closely. Enables accurate quantification of specific PTMs. | Synthesis can be complex and costly. Stability may be a concern under certain conditions. |
| Stable Isotope-Labeled (SIL) Peptide | Absolute quantification in mass spectrometry.[2] | Chemically identical to the analyte, differing only in mass.[2] Co-elutes with the analyte, correcting for sample preparation and instrument variability.[2] | Higher cost of synthesis compared to unlabeled peptides. |
| Non-modified Synthetic Peptide | General HPLC and MS method validation. System suitability testing. | Readily available and less expensive to synthesize. Good for assessing general system performance. | Does not account for the specific behavior of modified peptides. May not be a suitable internal standard for PTM analysis. |
| Purified Protein Standard | Validation of entire analytical workflows, including protein digestion and peptide mapping. | Represents the complexity of a real sample. Useful for validating enzymatic digestion efficiency. | Difficult to obtain in high purity. May contain heterogeneous PTMs, complicating data analysis. |
Key Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. The following sections detail common methodologies for the analysis of peptides containing this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is a fundamental technique for assessing the purity of synthetic peptides.[2][3]
Experimental Workflow:
Caption: Workflow for peptide purity analysis by RP-HPLC.
Protocol:
-
Sample Preparation: Dissolve the synthetic peptide in an appropriate solvent, such as water with 0.1% trifluoroacetic acid (TFA), to a concentration of 1 mg/mL.[2]
-
Chromatographic Conditions:
-
Data Analysis: Calculate purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[2]
Mass Spectrometry (MS) for Identity Confirmation and PTM Analysis
Mass spectrometry is essential for confirming the molecular weight of the synthetic peptide and identifying the presence and location of post-translational modifications like this compound.[4][5]
Signaling Pathway for PTM Identification:
Caption: Logical flow for PTM identification using tandem MS.
Protocol:
-
Sample Infusion: The peptide sample is introduced into the mass spectrometer, typically via liquid chromatography (LC-MS).[4]
-
Ionization: Electrospray ionization (ESI) is commonly used to generate charged peptide ions.[5]
-
MS1 Scan: A full scan of the precursor ions is performed to determine the mass-to-charge ratio (m/z) of the intact peptide, confirming its molecular weight.
-
Fragmentation: The precursor ion corresponding to the peptide of interest is isolated and fragmented, often using collision-induced dissociation (CID).[4]
-
MS2 Scan: The fragment ions are analyzed to generate a tandem mass spectrum (MS/MS).
-
Data Analysis: The MS/MS spectrum is interpreted to confirm the amino acid sequence and pinpoint the location of the this compound modification.[4]
Amino Acid Analysis (AAA) for Absolute Quantification
Amino acid analysis is a powerful technique for determining the absolute quantity of a peptide in a sample by quantifying its constituent amino acids after hydrolysis.[6]
Experimental Workflow for AAA:
Caption: Workflow for absolute peptide quantification by AAA.
Protocol:
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically using 6N hydrochloric acid.[1]
-
Derivatization: The amino acids are derivatized to make them detectable, for instance, with phenylisothiocyanate (PITC).[2]
-
Chromatographic Separation: The derivatized amino acids are separated using a dedicated amino acid analyzer or an HPLC system.[2]
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard.[2]
-
Calculation: The net peptide content is calculated based on the quantities of the stable amino acids and the initial sample weight.[2][6]
Conclusion
Synthetic peptides containing this compound are indispensable tools for the validation of analytical methods in research and drug development. They provide a high degree of specificity and accuracy, particularly for methods aimed at characterizing and quantifying post-translationally modified proteins. While other standards have their merits, this compound-containing peptides offer a closer representation of the endogenous analyte in many biological systems. The selection of the appropriate validation standard and analytical methodology should be guided by the specific requirements of the study, taking into account factors such as the desired level of quantification, the complexity of the sample matrix, and budgetary constraints.
References
A Comparative Guide: Unveiling the Superior Sensitivity of Fluorescence Detection for Derivatized 4-Hydroxylysine
For researchers, scientists, and drug development professionals engaged in the precise quantification of 4-hydroxylysine, the choice of analytical detection method is paramount. This guide provides an objective comparison of the sensitivity of fluorescence versus UV detection for derivatized this compound, supported by experimental data and detailed methodologies, to facilitate informed decision-making in your analytical workflows.
The analysis of this compound, a critical amino acid in collagen and other connective tissues, often necessitates derivatization to enhance its chromatographic retention and detectability. While both ultraviolet (UV) and fluorescence detectors are commonly employed in conjunction with high-performance liquid chromatography (HPLC), their performance in terms of sensitivity differs significantly. This guide delves into a direct comparison of these two techniques, offering a clear perspective on their respective capabilities for trace-level analysis of this important biomolecule.
Sensitivity Showdown: Fluorescence vs. UV Detection
The fundamental difference in the operational principles of fluorescence and UV detectors underpins their contrasting sensitivities. Fluorescence detection measures the light emitted from an excited molecule at a different wavelength from the excitation light, resulting in a measurement against a dark background.[1] This inherently low background noise contributes to a significantly higher signal-to-noise ratio, rendering it exceptionally sensitive for detecting trace amounts of analytes. In contrast, UV detection measures the difference in light absorption between a reference and the sample, a method that is more susceptible to background noise, thereby limiting its detection capabilities for low-concentration analytes.
The quantitative data presented in the following table, compiled from various studies on this compound and structurally similar amino acids like hydroxyproline (B1673980) and lysine (B10760008), unequivocally demonstrates the superior sensitivity of fluorescence detection.
| Derivatizing Agent | Analyte | Detection Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| o-Phthalaldehyde (OPA) | Amino Acid Mix | Fluorescence | 0.02–0.19 ng/mL | 0.04–0.39 ng/mL[2] |
| Dansyl Chloride | 4-Hydroxyproline (B1632879) | Fluorescence | 0.364 µmol/L | Not Reported[3] |
| FMOC-Cl | Hydroxyproline | Fluorescence | 0.33 ng/mL | 1.00 ng/mL[4] |
| Phenylisothiocyanate (PITC) | Hydroxyproline | UV (254 nm) | 373 pg/injection | Not Reported[5] |
| FMOC-Cl | Lysine | UV (265 nm) | 0.73 µmol/L | 2.37 µmol/L[6] |
Note: Data is compiled from multiple sources and may involve different experimental conditions. The comparison illustrates the general trend in sensitivity between the two detection methods.
Experimental Workflows and Derivatization Protocols
The successful analysis of this compound by either fluorescence or UV detection is contingent upon a robust and reproducible experimental workflow, beginning with the crucial step of derivatization.
Below are detailed protocols for common derivatization agents used for the analysis of this compound and related amino acids.
o-Phthalaldehyde (OPA) Derivatization for Fluorescence Detection
OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.
-
Reagents:
-
OPA reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of 0.1 M sodium borate (B1201080) buffer (pH 10.2) and 50 µL of 2-mercaptoethanol. Prepare fresh daily.
-
0.1 M Sodium Borate Buffer (pH 10.2)
-
-
Protocol:
-
To 100 µL of the sample or standard solution in an HPLC vial, add 100 µL of the OPA reagent.
-
Incubate the mixture for 2 minutes at room temperature (25 ± 1 °C).[2]
-
Immediately inject the derivatized sample into the HPLC system.
-
-
HPLC-FLD Conditions:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 455 nm[2]
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization for Fluorescence or UV Detection
FMOC-Cl reacts with both primary and secondary amines to form stable, fluorescent derivatives.
-
Reagents:
-
FMOC-Cl solution (e.g., 15 mM in acetonitrile)
-
Borate buffer (e.g., 200 mM, pH 10.0)
-
-
Protocol:
-
Mix 300 µL of the sample or standard with 600 µL of borate buffer.
-
Add 600 µL of the FMOC-Cl solution and allow the reaction to proceed for 5 minutes.
-
Stop the reaction by adding a quenching reagent, such as 1-adamantanamine.
-
-
HPLC-FLD Conditions:
-
Excitation Wavelength: 266 nm
-
Emission Wavelength: 305 nm
-
-
HPLC-UV Conditions:
-
Detection Wavelength: 265 nm[6]
-
Dansyl Chloride Derivatization for Fluorescence Detection
Dansyl chloride reacts with primary and secondary amino groups to produce stable, fluorescent sulfonamide adducts.
-
Reagents:
-
Dansyl chloride solution (e.g., in acetone (B3395972) or acetonitrile)
-
Sodium bicarbonate or borate buffer (pH 9.5-10)
-
-
Protocol:
-
Mix the sample or standard with the buffer.
-
Add the dansyl chloride solution and incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).
-
After cooling, the sample is ready for injection.
-
-
HPLC-FLD Conditions:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 538 nm[3]
-
Phenylisothiocyanate (PITC) Derivatization for UV Detection
PITC, also known as Edman's reagent, reacts with amino groups to form phenylthiocarbamyl (PTC) derivatives, which have a strong UV absorbance.
-
Reagents:
-
PITC solution (e.g., in a mixture of methanol, triethylamine, and water)
-
Coupling buffer
-
-
Protocol:
-
The sample is dried and then redissolved in the coupling buffer.
-
PITC solution is added, and the reaction is allowed to proceed at room temperature.
-
Excess reagent and by-products are removed by vacuum evaporation before redissolving the sample for HPLC analysis.
-
-
HPLC-UV Conditions:
-
Detection Wavelength: 254 nm
-
The Biological Significance of this compound in Collagen Synthesis
The accurate measurement of this compound is crucial for understanding the biosynthesis and stability of collagen, the most abundant protein in mammals. The hydroxylation of lysine residues is a critical post-translational modification that enables the formation of stable cross-links within and between collagen molecules, providing tensile strength to connective tissues.
Conclusion
For researchers requiring the highest sensitivity in the quantification of derivatized this compound, fluorescence detection is the unequivocally superior choice over UV detection. The inherently lower background noise of fluorescence detectors translates to significantly lower limits of detection, enabling the accurate measurement of this amino acid at trace levels. While UV detection remains a viable and often more accessible option for higher concentration samples, it cannot match the sensitivity offered by fluorescence-based methods. The selection of the appropriate derivatization reagent and the optimization of the entire analytical workflow are critical for achieving reliable and reproducible results with either detection technique. This guide provides the foundational information to assist researchers in making the most appropriate methodological choices for their specific analytical needs in the study of this compound.
References
- 1. shimadzu.com [shimadzu.com]
- 2. A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in l-citrulline rich vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Free 4-hydroxyproline with Dansylchloride by HPLC in Human Urine. [jpmph.org]
- 4. mendelnet.cz [mendelnet.cz]
- 5. Liquid-chromatographic determination of total hydroxyproline in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation of 4-Hydroxylysine as a Urinary Biomarker for Bone Resorption: A Comparative Guide
This guide provides a comprehensive comparison of 4-hydroxylysine and its glycosylated forms, primarily galactosyl-hydroxylysine (GHYL), with established urinary biomarkers of bone resorption, N-telopeptide (NTx) and deoxypyridinoline (B1589748) (DPD). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these biomarkers for clinical and research applications.
Introduction to Bone Resorption Biomarkers
Bone remodeling is a continuous physiological process involving the removal of old bone by osteoclasts (bone resorption) and the formation of new bone by osteoblasts. An imbalance in this process, with resorption exceeding formation, leads to bone loss and increased fracture risk, as seen in osteoporosis. Biochemical markers of bone turnover are valuable tools for assessing the rate of bone remodeling. Bone resorption markers are breakdown products of bone matrix components, primarily type I collagen, that are released into circulation and excreted in the urine. An ideal bone resorption biomarker should be specific to bone collagen degradation, sensitive enough to detect small changes in resorption rates, and have a low biological variability.
This guide focuses on the validation of urinary this compound and its derivatives as bone resorption markers and compares their performance with the widely used biomarkers, NTx and DPD.
Comparative Performance of Urinary Bone Resorption Biomarkers
The clinical utility of a bone resorption biomarker is determined by its ability to discriminate between individuals with normal and elevated bone turnover, predict fracture risk, and monitor the response to anti-resorptive therapies. The following table summarizes the comparative performance of urinary GHYL (as a derivative of this compound), NTx, and DPD based on available experimental data.
| Parameter | Galactosyl-hydroxylysine (GHYL) | N-telopeptide (NTx) | Deoxypyridinoline (DPD) |
| Specificity for Bone | High (Primarily from bone and cartilage collagen) | High (Specific to type I collagen) | Very High (Primarily from bone type I collagen)[1] |
| Clinical Significance | Increased levels are associated with postmenopausal osteoporosis and may be a marker of bone collagen quality.[2] Significantly higher in osteoporotic patients with a history of fracture.[3] | Widely used to assess fracture risk and monitor osteoporosis treatment.[4] | A sensitive marker for detecting changes in bone turnover; discriminates between healthy and osteoporotic individuals.[5] |
| Reported Performance | Z-score = 3.14, Accuracy = 70% ± 8% for discriminating osteoporotic from healthy individuals. | Generally considered a sensitive and specific marker for bone resorption. | Z-score = 2.13, Accuracy = 65% ± 8% for discriminating osteoporotic from healthy individuals. |
| Reference Range (Adults) | Varies by laboratory; a threshold of 12 µmol/g creatinine (B1669602) has been suggested to identify women at risk of fractures.[5] | Males: 21-83 nM BCE/mmol creatinine; Premenopausal Females: 17-94 nM BCE/mmol creatinine; Postmenopausal Females: 26-124 nM BCE/mmol creatinine. | 2.3−7.4 nmol/mmol creatinine. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable measurement of urinary biomarkers. The following sections outline the methodologies for the analysis of urinary GHYL, NTx, and DPD.
This method is based on the derivatization of GHYL with a fluorescent tag, followed by separation and quantification using reversed-phase HPLC.
-
Sample Collection and Preparation:
-
Collect a second morning void or a 24-hour urine sample in a container without preservatives.
-
Centrifuge the urine sample to remove any particulate matter.
-
Store the supernatant at -20°C or below until analysis.
-
-
Derivatization:
-
To 100 µL of urine, add 100 µL of sodium carbonate (0.3 mol/L).
-
Add 200 µL of dansyl chloride solution (10 g/L in acetone).
-
Incubate the mixture at 60°C for 30 minutes.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample into the HPLC system.
-
Separate the dansylated compounds on a C18 reversed-phase column.
-
Use a gradient elution with two buffers: Buffer A (12.5% acetonitrile) and Buffer B (50% acetonitrile).
-
Detect the fluorescent derivatives using a fluorescence detector.
-
Quantify the GHYL concentration by comparing the peak area to that of a known standard.
-
Normalize the GHYL concentration to the urinary creatinine concentration.
-
Commercial ELISA kits are widely available for the quantitative determination of NTx in urine. The following is a general protocol.
-
Sample Collection and Preparation:
-
Collect a second morning void urine sample in a sterile container without preservatives.[3]
-
Centrifuge the sample to remove sediment.
-
Store at 2-8°C for up to 24 hours or freeze at -20°C or lower for long-term storage.
-
-
ELISA Procedure:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 50 µL of standard or sample to each well of the microplate pre-coated with an anti-NTx antibody.
-
Add 50 µL of prepared Detection Reagent A (biotinylated antibody).
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells three times.
-
Add 100 µL of prepared Detection Reagent B (streptavidin-HRP).
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells five times.
-
Add 90 µL of substrate solution and incubate for 15-25 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm immediately.
-
Calculate the NTx concentration based on the standard curve and normalize to urinary creatinine.
-
Automated immunoassays are commonly used for the measurement of free DPD in urine.
-
Sample Collection and Preparation:
-
A first or second morning void urine sample is recommended.
-
Collect the sample in a plastic container without preservatives.
-
Samples can be stored at room temperature or refrigerated for up to 14 days, or frozen for longer periods.
-
-
Immunoassay Principle (Competitive Chemiluminescence Immunoassay):
-
The sample is mixed with monoclonal anti-DPD antibodies coated on a solid phase (e.g., magnetic particles).
-
A known amount of DPD conjugated to an enzyme (e.g., alkaline phosphatase) is added.
-
The urinary DPD and the enzyme-conjugated DPD compete for binding to the limited number of antibody sites.
-
After an incubation period, the unbound components are washed away.
-
A chemiluminescent substrate is added, and the light produced is measured.
-
The amount of light is inversely proportional to the concentration of DPD in the sample.
-
The DPD concentration is determined from a calibration curve and normalized to urinary creatinine.
-
Visualizations
The following diagram illustrates the key signaling pathway leading to osteoclast activation and bone resorption. The binding of RANKL to its receptor RANK on osteoclast precursors is the primary stimulus for osteoclast differentiation and activation.
References
- 1. Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The skeleton: a multi-functional complex organ: the role of key signalling pathways in osteoclast differentiation and in bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. High-performance liquid chromatographic preparation of galactosyl-hydroxylysine, a specific bone collagen marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic method for measuring hydroxylysine glycosides and their ratio in urine as a possible marker of human bone collagen breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Measuring 4-Hydroxylysine: Inter-Assay and Intra-Assay Variability
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-hydroxylysine (4-Hyl), a post-translationally modified amino acid crucial in collagen biosynthesis and stability, is paramount. The reliability of any measurement is fundamentally determined by its precision, which is assessed through inter-assay and intra-assay variability. This guide provides a comparative overview of common analytical methods for this compound measurement, focusing on their reported precision.
Understanding Assay Variability
Intra-assay variability , or within-run precision, refers to the variation observed when the same sample is measured multiple times within the same analytical run. It reflects the reproducibility of the assay under identical conditions. A low intra-assay coefficient of variation (%CV) indicates high precision within a single experiment.
Inter-assay variability , or between-run precision, describes the variation in results for the same sample measured in different analytical runs, often on different days or by different operators. It provides insight into the long-term reproducibility of the method. A low inter-assay %CV is crucial for the reliability of longitudinal studies or when comparing data generated over time.
Method Performance Comparison
The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and available equipment. The two primary methodologies employed are Enzyme-Linked Immunosorbent Assay (ELISA) and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Below is a summary of the reported inter-assay and intra-assay variability for these methods. It is important to note that while specific data for a commercial this compound ELISA kit is available, the data for HPLC and LC-MS/MS is based on the measurement of the structurally similar molecule, 4-hydroxyproline (B1632879), as a proxy due to the limited availability of direct comparative data for this compound. This suggests that chromatographic methods can achieve high precision.
| Analytical Method | Analyte | Sample Matrix | Intra-Assay CV (%) | Inter-Assay CV (%) |
| ELISA | This compound | Human Serum/Plasma | ≤ 8%[1] | ≤ 12%[1] |
| LC-MS/MS | 4-Hydroxyproline | Canine Serum | 2.1% - 3.0% | 3.2% - 5.3% |
| HPLC with Fluorescence Detection | 4-Hydroxyproline | Human Plasma | 2.6% - 3.3% | 3.5% - 4.6% |
Experimental Workflows and Protocols
The precision of an assay is intrinsically linked to the experimental protocol. The following sections detail the methodologies for the compared techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. The Human Hydroxylysine (Hyl) ELISA Kit from MyBioSource (MBS261734) is a sandwich ELISA.
Experimental Protocol (Based on MyBioSource Kit MBS261734): [1]
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions.
-
Sample Addition: Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for 2 hours at 37°C.
-
Aspiration and Washing: Aspirate the liquid from each well and wash each well three times with 300 µL of wash buffer.
-
Detection Antibody Addition: Add 100 µL of biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Aspiration and Washing: Repeat the aspiration and washing step.
-
Enzyme Conjugate Addition: Add 100 µL of HRP-avidin to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Aspiration and Washing: Repeat the aspiration and washing step five times.
-
Substrate Addition: Add 90 µL of TMB substrate to each well.
-
Incubation: Incubate for 15-30 minutes at 37°C in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the optical density at 450 nm within 5 minutes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This technique is highly specific as it identifies and quantifies molecules based on their mass-to-charge ratio.
Experimental Protocol (General, based on 4-hydroxyproline measurement):
-
Sample Preparation (Hydrolysis): Biological samples (e.g., serum, urine) are subjected to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to liberate free this compound from collagen fragments.
-
Derivatization (Optional but common): To improve chromatographic retention and ionization efficiency, the hydrolyzed sample may be derivatized.
-
LC Separation: The prepared sample is injected into an HPLC system. A reversed-phase C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for this compound is selected and fragmented, and a specific product ion is monitored for quantification.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection is another powerful technique for the quantification of amino acids. This method requires derivatization of the analyte with a fluorescent tag.
Experimental Protocol (General, based on 4-hydroxyproline measurement):
-
Sample Preparation (Hydrolysis): Similar to the LC-MS/MS protocol, samples undergo acid hydrolysis.
-
Derivatization: The hydrolyzed sample is derivatized with a fluorescent reagent (e.g., a compound that reacts with the amino group of this compound to yield a fluorescent product).
-
HPLC Separation: The derivatized sample is injected into an HPLC system equipped with a reversed-phase column. An isocratic or gradient elution is used to separate the derivatized this compound from other components.
-
Fluorescence Detection: The eluent passes through a fluorescence detector set at the specific excitation and emission wavelengths of the derivatized this compound. The fluorescence intensity is proportional to the concentration of the analyte.
Conclusion
The choice of method for this compound measurement should be guided by the specific requirements of the study.
-
ELISA offers a user-friendly and high-throughput option suitable for routine analysis of a large number of samples, with acceptable precision for many research applications.
-
LC-MS/MS and HPLC with fluorescence detection generally provide higher precision (lower %CV) and specificity. These methods are considered the gold standard for quantitative analysis, particularly in complex matrices or when high accuracy is critical. However, they require more specialized equipment and expertise for sample preparation and data analysis.
For researchers requiring the highest level of precision and accuracy, a validated chromatographic method would be the preferred choice. For large-scale screening or when ease of use is a primary consideration, a well-validated ELISA kit can provide reliable data. It is always recommended to validate the chosen method in the intended sample matrix to ensure it meets the specific performance requirements of the study.
References
A Researcher's Guide to Derivatization Reagents for 4-Hydroxylysine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 4-hydroxylysine, a modified amino acid crucial in collagen biochemistry and various pathological conditions, presents a significant analytical challenge. This guide provides a comparative study of four commonly employed derivatization reagents for the analysis of this compound by High-Performance Liquid Chromatography (HPLC): Phenylisothiocyanate (PITC), o-Phthalaldehyde (OPA), 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and the chiral reagent Nα-(5-Fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA).
This guide offers a detailed comparison of their performance, supported by experimental data from various studies, to aid in the selection of the most suitable reagent for specific research needs. We present a summary of quantitative data, detailed experimental protocols, and visualizations of the derivatization workflows.
Comparative Performance of Derivatization Reagents
The choice of derivatization reagent significantly impacts the sensitivity, stability, and selectivity of this compound analysis. The following table summarizes the key performance characteristics of PITC, OPA, Fmoc-Cl, and L-FDVA based on available literature. It is important to note that while data for this compound is prioritized, some performance metrics are extrapolated from studies on lysine (B10760008) or general amino acid analysis due to the limited availability of direct comparative studies on this compound for all reagents.
| Feature | Phenylisothiocyanate (PITC) | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Nα-(5-Fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA) |
| Reaction Principle | Forms phenylthiocarbamyl (PTC) derivatives with primary and secondary amines. | Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. | Reacts with primary and secondary amines to form highly UV-absorbent and fluorescent derivatives. | Chiral reagent that forms diastereomeric derivatives with amino acid enantiomers. |
| Detection Method | UV (254 nm) | Fluorescence (Ex: 340-350 nm, Em: 450-455 nm) | UV (265 nm) or Fluorescence (Ex: 265 nm, Em: 315 nm) | UV (340 nm) |
| Derivative Stability | PTC derivatives are relatively stable at room temperature for several hours and for extended periods under refrigeration.[1] | OPA derivatives are known to be unstable, requiring prompt analysis or automated derivatization.[2][3] | Fmoc derivatives are stable for more than 48 hours, allowing for automated analysis of multiple samples.[4] | L-FDVA derivatives are stable enough for HPLC analysis. |
| Limit of Detection (LOD) | Picomole range.[5] | Picomole to femtomole range.[6] | Femtomole range.[4][7] | Not explicitly found for this compound, but suitable for trace analysis. |
| Linearity Range | Wide linear range reported for amino acids.[1] | Good linearity (R² ≥ 0.99) over a range of 0.125–125 μM/L for amino acids.[6] | Linear over a 10 to 300 molar ratio of Fmoc-Cl to total amino acid.[4] | Good linearity is expected for quantitative analysis. |
| Recovery | Good recovery is generally achieved with optimized protocols. | Good recovery values ranging from 70% to 109% have been reported for amino acids.[6] | High recovery rates are achievable with appropriate sample preparation. | Information not specifically available for this compound. |
| Selectivity | Reacts with both primary and secondary amines. | Reacts only with primary amines; does not react with proline or hydroxyproline (B1673980). | Reacts with both primary and secondary amines. | Reacts with amino groups for chiral separation. |
| Key Advantages | Reacts with secondary amines; stable derivatives. | High sensitivity with fluorescence detection; rapid reaction. | High sensitivity with both UV and fluorescence detection; stable derivatives. | Enables chiral separation of enantiomers. |
| Key Disadvantages | Less sensitive than fluorescence-based methods. | Derivative instability; does not react with secondary amines. | Potential for interference from reagent by-products. | More complex data analysis for diastereomers. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections provide representative experimental protocols for the derivatization of this compound with each of the four reagents.
Phenylisothiocyanate (PITC) Derivatization Protocol
This protocol is a standard procedure for the pre-column derivatization of amino acids with PITC for HPLC analysis.[8][9][10]
Reagents:
-
Sample containing this compound
-
Coupling Solution: Triethylamine:Phenylisothiocyanate (PITC) in a suitable solvent like ethanol/water.
-
Drying Reagent: Heptane or similar volatile organic solvent.
-
Reconstitution Solution: Phosphate buffer (e.g., 5 mM, pH 7.4) with a small percentage of acetonitrile.
Procedure:
-
Drying: Lyophilize the sample to complete dryness.
-
Derivatization:
-
Add the coupling solution to the dried sample.
-
Vortex to dissolve and react at room temperature for 10-20 minutes.
-
-
Drying: Remove the excess reagent and by-products by vacuum centrifugation.
-
Extraction: Add a volatile organic solvent (e.g., heptane) to extract remaining by-products and dry again.
-
Reconstitution: Dissolve the dried derivative in the reconstitution solution for HPLC injection.
o-Phthalaldehyde (OPA) Derivatization Protocol
This protocol outlines a typical pre-column derivatization procedure using OPA, which is often automated due to the instability of the derivatives.[11][12][13]
Reagents:
-
Sample containing this compound
-
Borate (B1201080) Buffer (e.g., 0.4 M, pH 10.2)
-
OPA Reagent: OPA dissolved in methanol, mixed with a thiol (e.g., 3-mercaptopropionic acid) and borate buffer.
-
Quenching Solution (optional): Acidic solution to stop the reaction.
Procedure:
-
Mixing:
-
In an autosampler vial, mix the sample with borate buffer.
-
Add the OPA reagent.
-
-
Reaction: Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature.
-
Quenching (Optional): Add a quenching solution to stop the reaction and stabilize the derivative.
-
Injection: Immediately inject the derivatized sample into the HPLC system with fluorescence detection.
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) Derivatization Protocol
The following is a general protocol for the derivatization of amino acids with Fmoc-Cl.[4][14][15]
Reagents:
-
Sample containing this compound
-
Borate Buffer (e.g., 0.4 M, pH 9.2)
-
Fmoc-Cl Reagent: Fmoc-Cl dissolved in acetonitrile.
-
Quenching Reagent: A primary amine solution (e.g., glycine (B1666218) or 1-aminoadamantane) to react with excess Fmoc-Cl.
Procedure:
-
Mixing:
-
Mix the sample with borate buffer.
-
Add the Fmoc-Cl reagent and vortex.
-
-
Reaction: Allow the reaction to proceed at room temperature for about 2-5 minutes.
-
Quenching: Add the quenching reagent to react with the excess Fmoc-Cl.
-
Extraction (Optional): Extract with a non-polar solvent like pentane (B18724) or hexane (B92381) to remove the quenched reagent by-product.
-
Injection: Inject the aqueous layer into the HPLC system with UV or fluorescence detection.
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA) Derivatization Protocol
This protocol is adapted from methods used for the chiral separation of hydroxyproline and hydroxylysine.[16]
Reagents:
-
Sample containing this compound
-
Sodium Bicarbonate Solution (e.g., 1 M)
-
L-FDVA Reagent: L-FDVA dissolved in acetone.
-
Acidic Solution: To stop the reaction (e.g., HCl).
Procedure:
-
pH Adjustment: Add sodium bicarbonate solution to the sample to achieve an alkaline pH.
-
Derivatization:
-
Add the L-FDVA solution.
-
Incubate at an elevated temperature (e.g., 40°C) for approximately 1 hour.
-
-
Reaction Termination: Add the acidic solution to stop the reaction.
-
Injection: Inject the derivatized sample into the HPLC system with UV detection.
Conclusion
The selection of an appropriate derivatization reagent for this compound analysis is a critical step that depends on the specific requirements of the study.
-
For routine analysis where high sensitivity is not the primary concern and the ability to detect secondary amines is beneficial, PITC offers a robust and reliable option with stable derivatives.
-
When high sensitivity is paramount, OPA provides excellent performance with fluorescence detection, although its derivative instability necessitates careful handling or automated systems.
-
Fmoc-Cl stands out as a versatile reagent offering high sensitivity through both UV and fluorescence detection, coupled with the formation of stable derivatives, making it suitable for a wide range of applications.
-
For studies requiring the differentiation and quantification of this compound enantiomers, the chiral reagent L-FDVA is the indispensable choice.
Researchers should carefully consider the trade-offs between sensitivity, stability, selectivity, and operational complexity when choosing a derivatization strategy for their this compound analysis. This guide provides a foundational framework to assist in making an informed decision to achieve accurate and reliable results.
References
- 1. cerealsgrains.org [cerealsgrains.org]
- 2. diva-portal.org [diva-portal.org]
- 3. jascoinc.com [jascoinc.com]
- 4. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
- 7. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - ProQuest [proquest.com]
- 8. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 10. hplc.eu [hplc.eu]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. academic.oup.com [academic.oup.com]
- 13. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
Establishing a Gold Standard for 4-Hydroxylysine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate absolute quantification of 4-hydroxylysine (4-Hyp), a critical post-translational modification in collagen and other proteins, is paramount for research in connective tissue disorders, bone diseases, and drug development. Establishing a reliable reference standard is the cornerstone of achieving accurate and reproducible results. This guide provides an objective comparison of current analytical methodologies for the absolute quantification of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
The Foundation: Reference Materials for this compound
The cornerstone of absolute quantification is the availability of a well-characterized reference standard. While a universally certified reference material (CRM) for this compound remains elusive, high-purity analytical standards are commercially available. For the highest level of accuracy, particularly in mass spectrometry-based methods, the use of a stable isotope-labeled (SIL) internal standard is indispensable.
Available Reference Materials:
| Product | Type | Supplier(s) | Notes |
| L-Hydroxylysine | Analytical Standard | CymitQuimica, MedChemExpress, Sigma-Aldrich | Purity levels should be verified for each supplier. Not a certified reference material. |
| DL-5-Hydroxylysine hydrochloride | Analytical Standard | Sigma-Aldrich | A mixture of isomers; may not be suitable for all applications. |
| Custom Stable Isotope-Labeled this compound | Internal Standard | Biosynth, LifeTein, Simson Pharma | Custom synthesis allows for incorporation of isotopes like ¹³C and ¹⁵N for use as an internal standard in mass spectrometry. |
| This compound, 4TMS derivative | Analytical Data | NIST | The National Institute of Standards and Technology (NIST) provides mass spectrometry data for a tetrakis(trimethylsilyl) derivative of this compound, but this is not a certified reference material.[1][2] |
Comparative Analysis of Quantification Methodologies
The three primary methods for the absolute quantification of this compound are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and cost.
| Parameter | LC-MS/MS with SIL Internal Standard | HPLC-FLD with Derivatization | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection of fluorescent derivatives. | Antibody-based detection of the target antigen. |
| Specificity | Very High | High | Moderate to High |
| Sensitivity | Very High | High | High |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Moderate | Low to Moderate |
| Instrumentation | High | Moderate | Low |
| Sample Preparation | Complex (Hydrolysis, SPE) | Moderate (Hydrolysis, Derivatization) | Simple (Dilution) |
Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the absolute quantification of small molecules due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte but is differentiated by mass, corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise results.
Experimental Protocol:
1. Sample Preparation (Protein Hydrolysis):
-
Accurately weigh the protein sample.
-
Add 6 M HCl to the sample.
-
Hydrolyze at 110°C for 24 hours in a sealed, vacuum-purged tube.
-
Evaporate the HCl under a stream of nitrogen.
-
Reconstitute the hydrolysate in a suitable buffer (e.g., 0.1% formic acid in water).
2. Internal Standard Spiking:
-
Add a known concentration of the stable isotope-labeled this compound internal standard to the reconstituted hydrolysate.
3. Solid-Phase Extraction (SPE) - Optional:
-
For complex matrices, an SPE cleanup step may be necessary to remove interfering substances.
4. LC-MS/MS Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A linear gradient from low to high organic phase is used to elute the analytes.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both native and SIL this compound.
5. Quantification:
-
The absolute concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the this compound analytical standard.
LC-MS/MS workflow for absolute quantification of this compound.
Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a sensitive and robust method for quantifying amino acids. This technique requires derivatization of the primary and secondary amines of this compound with a fluorescent tag, allowing for highly sensitive detection.
Experimental Protocol:
1. Sample Preparation (Protein Hydrolysis):
-
Follow the same protein hydrolysis procedure as for LC-MS/MS.
2. Derivatization:
-
Adjust the pH of the reconstituted hydrolysate to be alkaline (e.g., pH 9-10 with borate (B1201080) buffer).
-
Add a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) for primary amines, followed by 9-fluorenylmethyl chloroformate (FMOC-Cl) for secondary amines, or N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA).[3][4]
-
Incubate the reaction mixture under controlled temperature and time to ensure complete derivatization.
3. HPLC-FLD Analysis:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Fluorescence Detector: Set the excitation and emission wavelengths specific to the chosen derivatizing agent. For example, for OPA derivatives, excitation is typically around 340 nm and emission around 450 nm.
4. Quantification:
-
The concentration of this compound is determined by comparing the peak area of the derivatized analyte to a calibration curve prepared with derivatized this compound analytical standards.
References
- 1. This compound, 4TMS derivative [webbook.nist.gov]
- 2. DL-5-Hydroxylysine, 4TMS derivative [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols | PLOS One [journals.plos.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4-Hydroxylysine
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides comprehensive, step-by-step procedures for the personal protective equipment (PPE), operational handling, and disposal of 4-Hydroxylysine, a key amino acid involved in collagen synthesis. Adherence to these protocols is crucial for laboratory safety and the integrity of your research.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure to this compound, particularly when handling the powdered form. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications and Purpose |
| Eyes/Face | Safety glasses with side-shields or Goggles | Must conform to EN166 (EU) or NIOSH (US) approved standards to protect against dust particles and splashes. |
| Skin | Chemical-resistant gloves (Nitrile recommended) | Inspect gloves for integrity before each use. Double-gloving is recommended when handling larger quantities. |
| Laboratory coat | To prevent skin contact with the chemical. | |
| Respiratory | NIOSH-approved N95 (or equivalent) particulate respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety and consistency in handling this compound.
Upon receiving this compound, visually inspect the container for any signs of damage or leakage. Verify that the label clearly indicates the chemical name and any hazard warnings.
| Parameter | Guideline | Rationale |
| Storage Temperature (Powder) | -20°C | For long-term stability. |
| Storage Conditions | Store in a tightly sealed container in a dry, well-ventilated area. | To prevent degradation from moisture and air. |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. | To avoid repeated freeze-thaw cycles which can degrade the compound.[1] |
-
Engineering Controls : Always handle powdered this compound in a certified chemical fume hood to minimize inhalation risk. Ensure that an eyewash station and safety shower are readily accessible.
-
Donning PPE : Before handling, put on all required PPE as detailed in the table above.
-
Weighing and Preparation of Solutions :
-
Use a dedicated, calibrated analytical balance inside the fume hood.
-
To prepare a stock solution, slowly add the weighed powder to the desired solvent (e.g., sterile distilled water or a suitable buffer) to avoid generating dust.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and decontaminate any equipment used.
-
Dispose of contaminated disposable PPE as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : Collect any surplus or non-recyclable this compound in a designated, sealed, and clearly labeled hazardous waste container for disposal by a licensed waste disposal company. Do not dispose of it down the drain.
-
Contaminated Materials : Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Empty Containers : Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and treated as hazardous chemical waste. Dispose of the decontaminated container in accordance with local, state, and federal regulations.
Experimental Protocol: Analysis of this compound in a Peptide Sample
This protocol outlines a general procedure for the detection and relative quantification of this compound in a peptide or protein sample using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation and Enzymatic Digestion:
-
Objective : To proteolytically digest the protein sample to generate smaller peptides for MS analysis.
-
Procedure :
-
Denature and reduce the protein sample (e.g., a monoclonal antibody) in a solution containing 6 M guanidine (B92328) and 10 mM DTT at pH 8.1, and incubate at 37°C for 1 hour.[2]
-
Perform a buffer exchange into a suitable digestion buffer (e.g., 25 mM TRIS).[2]
-
Add a protease, such as trypsin, to the protein solution at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).
-
Incubate the mixture at 37°C for a designated period (e.g., 4-18 hours) to allow for complete digestion.
-
Quench the digestion reaction by adding an acid, such as formic acid, to a final concentration of 1%.
-
2. LC-MS Analysis:
-
Objective : To separate the resulting peptides and identify those containing this compound.
-
Procedure :
-
Inject the digested peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a suitable C18 reverse-phase column with a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.
-
Acquire mass spectra in a data-dependent manner, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Analyze the data by searching for a +16 Da mass shift on lysine (B10760008) residues, which corresponds to the hydroxylation. The identity of the modified peptide can be confirmed by the fragmentation pattern in the MS/MS spectrum.[2]
-
Signaling Pathways and Logical Relationships
Collagen Biosynthesis Pathway
The following diagram illustrates the key steps in the biosynthesis of collagen, highlighting the post-translational modification of lysine to this compound. This process is crucial for the stability and cross-linking of collagen fibers.[3][4][5][6][7][8]
Caption: Workflow of Collagen Biosynthesis.
Experimental Workflow for this compound Analysis
The logical flow for identifying and relatively quantifying this compound in a protein sample is depicted below.
Caption: Experimental Workflow for this compound Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 7. Biochemistry, Collagen Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 4-Hydroxy-lysine | C6H14N2O3 | CID 14192130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
